molecular formula C22H30O8 B3026517 5,5'-Dimethoxysecoisolariciresinol

5,5'-Dimethoxysecoisolariciresinol

Cat. No.: B3026517
M. Wt: 422.5 g/mol
InChI Key: XTRARZPRFYUCGZ-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5'-Dimethoxysecoisolariciresinol, also known as (-)-8,8'-Bisdihydrosiringenin, is a naturally occurring lignin compound isolated from the twigs of Cinnamomum cassia . This compound has a molecular formula of C22H30O8 and a molecular weight of 422.47 g/mol . Research indicates that this compound and its derivatives exhibit significant neuroprotective properties . Studies on hippocampal HT22 cells show that these compounds can protect neurons against glutamate-induced oxidative stress and cytotoxicity . This mechanism highlights its value as a promising candidate for neurological research. The compound is provided for research applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butane-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O8/c1-27-17-7-13(8-18(28-2)21(17)25)5-15(11-23)16(12-24)6-14-9-19(29-3)22(26)20(10-14)30-4/h7-10,15-16,23-26H,5-6,11-12H2,1-4H3/t15-,16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRARZPRFYUCGZ-HOTGVXAUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CC(CO)C(CC2=CC(=C(C(=C2)OC)O)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C[C@@H](CO)[C@@H](CC2=CC(=C(C(=C2)OC)O)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5,5'-Dimethoxysecoisolariciresinol: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and isolation methodologies for the lignan (B3055560) 5,5'-Dimethoxysecoisolariciresinol. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a naturally occurring lignan that has been identified in several plant species. The primary sources reported in the scientific literature are from the Lauraceae and Santalaceae families.

The known natural sources include:

  • Cinnamomum cassia (Chinese Cinnamon): This lignan has been isolated from the twigs of Cinnamomum cassia. The twigs of this plant are a rich source of various secondary metabolites, including a diverse array of lignans (B1203133).

  • Santalum album (Indian Sandalwood): this compound has also been reported to be present in the heartwood of Santalum album. Sandalwood is renowned for its aromatic essential oils, but its woody tissues also contain a variety of other bioactive compounds, including lignans.

  • Cinnamomum osmophloeum (Pseudocinnamomum): While not the compound itself, a closely related ester, 9,9'-di-O-feruloyl-(+)-5,5'-dimethoxy secoisolariciresinol, has been isolated from this species. This suggests that the core structure of this compound is biosynthetically available within the Cinnamomum genus.

Quantitative Data

Currently, there is a notable lack of specific quantitative data in the published literature regarding the yield or concentration of this compound from its natural sources. While phytochemical studies have confirmed its presence, they have not yet provided precise measurements of its abundance. The table below summarizes the available information.

Plant SpeciesPart of PlantCompound PresenceReported Yield/Concentration
Cinnamomum cassiaTwigsIdentifiedNot Reported
Santalum albumHeartwoodReportedNot Reported

Further quantitative studies, such as those employing High-Performance Liquid Chromatography (HPLC) with mass spectrometry detection, are required to determine the exact concentration of this lignan in various plant matrices.

Experimental Protocols: Isolation of this compound

While a specific, detailed protocol for the isolation of this compound is not explicitly available in the literature, a general methodology can be constructed based on established techniques for the separation of lignans from plant materials, particularly from Cinnamomum species. The following is a representative protocol.

Plant Material Preparation
  • Collection and Drying: Collect fresh twigs of Cinnamomum cassia. The plant material should be thoroughly washed with distilled water to remove any surface contaminants. Subsequently, air-dry the twigs at room temperature in a well-ventilated area until they are brittle.

  • Grinding: Once dried, grind the plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction
  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent. A common and effective method is maceration or Soxhlet extraction with 80% aqueous ethanol (B145695) or methanol (B129727). This is typically performed at room temperature or under reflux for several hours and repeated multiple times to ensure complete extraction.

  • Concentration: The resulting crude extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

Fractionation
  • Solvent Partitioning: The concentrated crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity. This process separates compounds based on their solubility. A typical partitioning scheme would involve:

    • n-Hexane or Petroleum Ether: To remove non-polar compounds such as fats and waxes.

    • Dichloromethane or Chloroform: To extract compounds of intermediate polarity.

    • Ethyl Acetate (B1210297): Lignans are often enriched in this fraction.

    • n-Butanol: To isolate more polar glycosidic compounds.

  • Fraction Selection: The ethyl acetate fraction is typically the most promising for the isolation of lignans like this compound. This fraction is collected and concentrated.

Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography on a silica gel stationary phase. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions from the silica gel column that show the presence of the target compound are further purified using a Sephadex LH-20 column with methanol as the eluent. This step is effective for separating compounds based on their molecular size and polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative HPLC on a C18 reversed-phase column. A gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic acid to improve peak shape) is used as the mobile phase. This technique provides high resolution and yields the pure compound.

Structure Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the isolation of this compound from Cinnamomum cassia twigs.

Isolation_Workflow Start Dried & Powdered Cinnamomum cassia Twigs Extraction Maceration/Soxhlet Extraction (80% Ethanol) Start->Extraction CrudeExtract Crude Ethanol Extract Extraction->CrudeExtract Partitioning Solvent Partitioning CrudeExtract->Partitioning Hexane n-Hexane Fraction (Non-polar compounds) Partitioning->Hexane EtOAc Ethyl Acetate Fraction (Lignan-rich) Partitioning->EtOAc BuOH n-Butanol Fraction (Polar compounds) Partitioning->BuOH SilicaGel Silica Gel Column Chromatography EtOAc->SilicaGel Sephadex Sephadex LH-20 Chromatography SilicaGel->Sephadex PrepHPLC Preparative HPLC (C18) Sephadex->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound Analysis Structural Elucidation (NMR, MS) PureCompound->Analysis

Caption: General workflow for the isolation of this compound.

Potential Signaling Pathway

While the direct biological activity of this compound on specific signaling pathways has not been extensively studied, other lignans and natural compounds from Cinnamomum species have been shown to modulate key cellular pathways, such as the STAT3 signaling pathway, which is often dysregulated in cancer. The following diagram illustrates a simplified representation of the STAT3 signaling pathway and a hypothetical point of inhibition by lignans.

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (dimer) STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Nuclear Translocation Lignan Lignans (e.g., this compound) Lignan->JAK Potential Inhibition Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Transcription

An In-depth Technical Guide to 5,5'-Dimethoxysecoisolariciresinol: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Dimethoxysecoisolariciresinol is a naturally occurring lignan (B3055560), a class of polyphenolic compounds found in various plants. It is structurally related to secoisolariciresinol (B192356), a well-studied phytoestrogen. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is characterized by a central butane-1,4-diol backbone substituted with two (4-hydroxy-3,5-dimethoxyphenyl)methyl groups at the 2 and 3 positions. The stereochemistry of the chiral centers at C-2 and C-3 is (2R, 3R), as established by spectroscopic analysis.[1]

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name (2R,3R)-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butane-1,4-diol[1]
Molecular Formula C₂₂H₃₀O₈[1]
CAS Number 1002106-91-3[2]
SMILES COC1=CC(=CC(=C1O)OC)C--INVALID-LINK----INVALID-LINK--CC2=CC(=C(C(=C2)OC)O)OC
InChI InChI=1S/C22H30O8/c1-27-17-7-13(8-18(28-2)21(17)25)5-15(11-23)16(12-24)6-14-9-19(29-3)22(26)20(10-14)30-4/h7-10,15-16,23-26H,5-6,11-12H2,1-4H3/t15-,16-/m0/s1[1]
InChIKey XTRARZPRFYUCGZ-HOTGVXAUSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods and potential formulations.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 422.47 g/mol [2]
Exact Mass 420.178418 g/mol [3]
Appearance Powder[]
Storage Temperature -20°C[5]
Purity (typical) ≥98%[]

Table 3: Spectroscopic Data for this compound

Spectroscopy TypeKey Data and Observations
¹³C NMR (in CDCl₃) Spectra available, detailed assignments can be found in specialized databases.[3]
¹H and ¹³C NMR Complete assignment for the related compound secoisolariciresinol diglucoside is available and can serve as a reference.[6]
Mass Spectrometry Can be analyzed using techniques like LC-MS for identification and quantification.[7]

Biological Activities and Potential Signaling Pathways

This compound, as a lignan, is anticipated to possess a range of biological activities. Lignans (B1203133), in general, are known for their antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity

Lignans are effective radical scavengers due to their phenolic hydroxyl groups. The antioxidant activity of lignans can be evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The presence of the methoxy (B1213986) groups in this compound may influence its antioxidant potential.

Anti-inflammatory Activity

The anti-inflammatory effects of lignans are often attributed to their ability to modulate key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Akt signaling pathways are central to the inflammatory response. Lignans have been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.[8] The Akt pathway is also a critical regulator of inflammation and cell survival.

Below are diagrams illustrating the potential points of intervention for this compound within the NF-κB and Akt signaling pathways, based on the known activities of related lignans.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_NFkB IκB-NF-κB Complex Nucleus Nucleus Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces DMS 5,5'-Dimethoxy- secoisolariciresinol DMS->IKK Inhibits IkB_NFkB->Nucleus NF-κB Translocation

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds & Activates PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors (e.g., mTOR, NF-κB) Akt->Downstream Activates DMS 5,5'-Dimethoxy- secoisolariciresinol DMS->PI3K Inhibits? DMS->Akt Inhibits?

Caption: Postulated modulation of the Akt signaling pathway by this compound.

Anticancer Activity

Several lignans have demonstrated promising anticancer activities. While specific studies on this compound are limited, its structural similarity to other bioactive lignans suggests it may also possess antiproliferative and pro-apoptotic effects in cancer cells. Further research is warranted to explore its potential in this area.

Experimental Protocols

Extraction from Natural Sources (General Protocol for Lignans)

This compound has been isolated from the twigs of Cinnamomum cassia. A general protocol for the extraction of lignans from plant material is outlined below. This can be adapted and optimized for the specific source.

Extraction_Workflow Start Dried Plant Material Grind Grinding Start->Grind Extract Solvent Extraction (e.g., Ethanol/Methanol) Grind->Extract Filter Filtration Extract->Filter Concentrate Concentration (Rotary Evaporation) Filter->Concentrate Fractionate Fractionation (e.g., Liquid-Liquid Extraction) Concentrate->Fractionate Purify Purification (Column Chromatography) Fractionate->Purify End Pure Compound Purify->End

Caption: General workflow for the extraction and purification of lignans from plant material.

Detailed Steps:

  • Preparation of Plant Material: The plant material (e.g., twigs of Cinnamomum cassia) is dried and ground into a fine powder to increase the surface area for extraction.[9][10]

  • Extraction: The powdered material is extracted with a suitable solvent, such as methanol (B129727) or ethanol, using methods like Soxhlet extraction or maceration.[9][10]

  • Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is removed under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation: The crude extract can be further fractionated using liquid-liquid extraction with solvents of varying polarity to separate compounds based on their solubility.

  • Purification: The targeted lignan-containing fraction is subjected to chromatographic techniques for purification. Column chromatography using silica (B1680970) gel or Sephadex LH-20 is commonly employed.[11] High-performance liquid chromatography (HPLC) can be used for final purification and analysis.[12][13]

Antioxidant Activity Assay (DPPH Method)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the radical scavenging activity of compounds.[14][15][16][17]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or 90% aqueous acetone). The concentration is typically around 0.1 mM.[14]

    • Prepare a series of concentrations of the test compound (this compound) and a standard antioxidant (e.g., ascorbic acid or Trolox).

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the test compound or standard solution to each well.

    • Add the DPPH solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity Assay (Inhibition of NO Production in Macrophages)

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Measurement of Nitrite (B80452):

    • After incubation, collect the cell culture supernatant.

    • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at around 540 nm.

  • Cell Viability Assay:

    • Perform a cell viability assay (e.g., MTT or WST-1 assay) on the remaining cells to ensure that the observed reduction in NO production is not due to cytotoxicity.

  • Data Analysis:

    • Calculate the percentage of NO inhibition compared to the LPS-treated control group.

    • Determine the IC₅₀ value for NO inhibition.

Conclusion

This compound is a lignan with a well-defined chemical structure and interesting potential for biological activity. Its antioxidant and anti-inflammatory properties, likely mediated through the modulation of key signaling pathways such as NF-κB and Akt, make it a compelling candidate for further investigation in the context of inflammatory diseases and potentially cancer. The experimental protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of this natural compound. Further studies are needed to fully elucidate its mechanisms of action and to establish its efficacy and safety profile in preclinical and clinical settings.

References

An In-Depth Technical Guide on the Biological Activities of 5,5'-Dimethoxysecoisolariciresinol and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the biological activities of 5,5'-Dimethoxysecoisolariciresinol and its closely related precursor, secoisolariciresinol (B192356) (SECO), and its diglucoside form (SDG). The available scientific literature primarily focuses on SECO and SDG, with data on this compound being limited. This document summarizes the key findings on their antioxidant, anti-inflammatory, and anticancer properties, presenting quantitative data, detailed experimental methodologies, and outlining the associated signaling pathways.

Core Biological Activities

This compound and its precursors have demonstrated a range of biological effects, with the most prominent being antioxidant, anti-inflammatory, and anticancer activities. These properties are attributed to their unique chemical structures, which allow them to interact with various cellular targets and signaling molecules.

Antioxidant Activity

The antioxidant properties of secoisolariciresinol (SECO) and its diglucoside (SDG) have been evaluated in various in vitro assays. These compounds exhibit potent radical scavenging capabilities, contributing to their protective effects against oxidative stress.

Quantitative Antioxidant Data

CompoundAssayIC50 Value (µg/mL)Antioxidant Potency (vs. Vitamin E)Reference
(-)-SecoisolariciresinolDPPH12.254.86[1]
(-)-SecoisolariciresinolABTSNot specifiedNot specified[1]
Secoisolariciresinol (SECO)PMNL-CLNot specified (91.2% reduction at 2.5 mg/mL)4.86[2]
Secoisolariciresinol Diglucoside (SDG)DPPH78.91.27[3]
Secoisolariciresinol Diglucoside (SDG)PMNL-CLNot specified (23.8% reduction at 2.5 mg/mL)1.27[2]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a general procedure for determining the DPPH radical scavenging activity of a compound like secoisolariciresinol.

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM) and stored in the dark.

  • Sample Preparation: The test compound (secoisolariciresinol) is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, a defined volume of each sample dilution is mixed with the DPPH working solution. A blank containing only the solvent and a positive control (e.g., ascorbic acid or Trolox) are also included.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes) to allow the scavenging reaction to occur.

  • Absorbance Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer or microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.[4][5][6][7]

Experimental Workflow for DPPH Assay

G prep_dpph Prepare 0.1 mM DPPH Solution reaction Mix Sample and DPPH Solution prep_dpph->reaction prep_sample Prepare Serial Dilutions of Secoisolariciresinol prep_sample->reaction incubation Incubate in Dark (30 min) reaction->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation G cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 Akt Akt TLR4->Akt IKK IKK Akt->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates Transcription Transcription of Pro-inflammatory Genes (IL-1β, IL-6, TNF-α) SDG SDG SDG->Akt inhibits NFkappaB_n NF-κB NFkappaB_n->Transcription G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation SDG SDG SDG->PI3K inhibits

References

The Antioxidant Profile of Secoisolariciresinol and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide summarizes the available scientific literature on the antioxidant properties of secoisolariciresinol (B192356) (SECO) and its related compounds, primarily secoisolariciresinol diglucoside (SDG), enterodiol (B191174) (ED), and enterolactone (B190478) (EL). Direct research on the antioxidant activity of 5,5'-Dimethoxysecoisolariciresinol is limited in publicly available literature. The data presented herein pertains to its closely related structural analogs.

Executive Summary

Lignans (B1203133), a class of polyphenolic compounds found in various plants, have garnered significant attention for their potential health benefits, largely attributed to their antioxidant and anti-inflammatory properties. Secoisolariciresinol (SECO) and its precursor, secoisolariciresinol diglucoside (SDG), are prominent lignans found in flaxseed. Following ingestion, SDG is metabolized by the gut microbiota into SECO, which is further converted to the mammalian lignans enterodiol (ED) and enterolactone (EL). These metabolites are readily absorbed and are believed to be responsible for the systemic antioxidant effects observed. This guide provides a comprehensive overview of the in vitro and in vivo antioxidant activities of these compounds, detailed experimental protocols for key assays, and an exploration of the underlying molecular mechanisms.

Quantitative Antioxidant Activity

The antioxidant capacity of secoisolariciresinol and its derivatives has been evaluated using various assays. The following tables summarize the key quantitative data from published studies.

Table 1: In Vitro Radical Scavenging Activity

CompoundAssayIC50 / ActivityReference
Secoisolariciresinol Diglucoside (SDG)DPPH Radical ScavengingIC50: 78.9 µg/mL[1][2]
Secoisolariciresinol Diglucoside (SDG)Hydroxyl Radical ScavengingConcentration-dependent inhibition (4% at 25 µg/mL to 82% at 2000 µg/mL)[3]

Table 2: Antioxidant Potency Compared to Vitamin E

CompoundAntioxidant Potency (relative to Vitamin E)Reference
Secoisolariciresinol (SECO)4.86[4][5]
Enterodiol (ED)5.02[4][5]
Enterolactone (EL)4.35[4][5]
Secoisolariciresinol Diglucoside (SDG)1.27[4][5]

Table 3: In Vivo Effects on Antioxidant Enzymes in a Rat Model of CCl4-Induced Liver and Kidney Damage [1][2]

Treatment GroupCatalase (CAT)Superoxide Dismutase (SOD)Peroxidase (POX)Lipid Peroxidation (LPO)
SDG (12.5 mg/kg b.w.)Markedly Increased (P < 0.05)Markedly Increased (P < 0.05)Markedly Increased (P < 0.05)Significantly Decreased (P < 0.001)
SDG (25 mg/kg b.w.)Markedly Increased (P < 0.05)Markedly Increased (P < 0.05)Markedly Increased (P < 0.05)Significantly Decreased (P < 0.001)
Silymarin (25 mg/kg)Markedly Increased (P < 0.05)Markedly Increased (P < 0.05)Markedly Increased (P < 0.05)Significantly Decreased (P < 0.001)

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (spectrophotometric grade)

  • Test compound (this compound or related lignans)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader (517 nm)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle and in the dark to prevent degradation.

  • Sample Preparation: Prepare a stock solution of the test compound in methanol. From this, create a series of dilutions to determine the IC50 value. Prepare similar dilutions for the positive control.

  • Assay:

    • To each well of a 96-well plate, add 100 µL of the sample or standard solution at different concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value is the concentration of the test compound that scavenges 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+).

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS, pH 7.4) or ethanol (B145695)

  • Test compound

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader (734 nm)

Procedure:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working Solution: Before use, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of the test compound and a series of dilutions in a suitable solvent. Prepare similar dilutions for the positive control.

  • Assay:

    • To each well of a 96-well plate, add 20 µL of the sample or standard solution.

    • Add 180 µL of the ABTS•+ working solution.

    • Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Molecular Mechanisms and Signaling Pathways

Lignans exert their antioxidant effects through multiple mechanisms, not limited to direct radical scavenging. A key pathway involved is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][6]

Diagram 1: General Experimental Workflow for In Vitro Antioxidant Assays

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound (e.g., this compound) Stock Stock Solution Compound->Stock Solvent Solvent (e.g., Methanol) Solvent->Stock Dilutions Serial Dilutions Stock->Dilutions Plate 96-Well Plate Dilutions->Plate Radical Radical Solution (DPPH or ABTS•+) Radical->Plate Incubation Incubation (Dark, Room Temp) Plate->Incubation Reader Microplate Reader (Measure Absorbance) Incubation->Reader Calc Calculation (% Inhibition, IC50) Reader->Calc Result Antioxidant Capacity Calc->Result

Caption: Workflow for in vitro antioxidant capacity determination.

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or electrophilic compounds like lignans, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.

Diagram 2: Lignan-Mediated Nrf2 Signaling Pathway

G cluster_cell Cell cluster_nucleus Nucleus Lignan Lignan (e.g., Secoisolariciresinol) Keap1 Keap1 Lignan->Keap1 inactivates ROS Reactive Oxygen Species (ROS) ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_active Active Nrf2 Nrf2->Nrf2_active dissociates ARE ARE (Antioxidant Response Element) Nrf2_active->ARE translocates & binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translation Antioxidant_Enzymes->ROS neutralizes

References

The Anti-Inflammatory Potential of 5,5'-Dimethoxysecoisolariciresinol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the anti-inflammatory effects of 5,5'-Dimethoxysecoisolariciresinol is limited in the current scientific literature. This guide summarizes the significant anti-inflammatory activities of its close structural analog, Secoisolariciresinol (B192356) Diglucoside (SDG), which is metabolized in vivo to compounds structurally similar to this compound. The presented data and mechanisms are based on the activities of SDG and its metabolites, providing a strong inferential basis for the potential effects of this compound.

Executive Summary

Inflammation is a critical biological process that, when dysregulated, contributes to a multitude of chronic diseases. The search for novel anti-inflammatory agents has led to the investigation of plant-derived compounds, known as phytochemicals. Among these, lignans (B1203133) have emerged as a promising class of molecules. This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound, drawing from studies on its closely related precursor, Secoisolariciresinol Diglucoside (SDG). Evidence suggests that these compounds exert their anti-inflammatory effects through the modulation of key signaling pathways, including the NF-κB and MAPK pathways, and by influencing the production of inflammatory mediators such as nitric oxide and various cytokines. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Introduction

This compound is a lignan (B3055560), a class of polyphenolic compounds found in a variety of plants. Its precursor, Secoisolariciresinol Diglucoside (SDG), is abundant in flaxseed and is metabolized by gut microbiota into the active compounds enterodiol (B191174) and enterolactone (B190478), with secoisolariciresinol as an intermediate.[1][2] These metabolites are credited with the biological activities associated with SDG consumption.[2] Given the structural similarity, it is hypothesized that this compound possesses comparable, if not enhanced, anti-inflammatory properties. This guide will explore the mechanistic basis for these effects, focusing on key cellular and molecular targets.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data from studies on Secoisolariciresinol Diglucoside (SDG), which serve as a proxy for the potential activity of this compound.

Table 1: Effect of Secoisolariciresinol Diglucoside (SDG) on Pro-Inflammatory Cytokine Production in LPS-Stimulated Human Umbilical Vein Endothelial Cells (HUVECs) [3]

TreatmentIL-1β (pg/mL)IL-6 (pg/mL)TNF-α (pg/mL)
ControlUndetectableUndetectableUndetectable
LPS (20 µg/mL)~45~60~55
LPS + SDG (10 µM)~25*~30 ~30

*p < 0.05, **p < 0.01 compared to LPS treatment. Data are approximated from graphical representations in the source material.

Table 2: Effect of Secoisolariciresinol Diglucoside (SDG) on NF-κB Pathway Protein Expression in LPS-Stimulated HUVECs [3]

TreatmentRelative p-IκB-α ExpressionRelative p-NF-κB p65 Expression
ControlBaselineBaseline
LPS (20 µg/mL)Significantly Increased (p < 0.001)Significantly Increased (p < 0.001)
LPS + SDG (10 µM)Significantly Decreased (p < 0.01)Significantly Decreased (p < 0.01)

Signaling Pathways

The anti-inflammatory effects of SDG, and by extension this compound, are believed to be mediated through the modulation of key inflammatory signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[4] Studies on SDG have demonstrated its ability to inhibit the activation of the NF-κB pathway in response to inflammatory stimuli like Lipopolysaccharide (LPS).[3] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein of NF-κB. As a result, the translocation of the active NF-κB p65 subunit to the nucleus is blocked, leading to a downregulation of pro-inflammatory gene expression.[3]

NF_kB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB-α IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription SDG This compound (Inferred from SDG) SDG->IKK Inhibits NFkB_n NF-κB NFkB_n->Pro_inflammatory_Genes Induces

Caption: Inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation.[5] It comprises several subfamilies, including ERK, JNK, and p38 MAPK, which are activated by various extracellular stimuli and regulate the expression of inflammatory mediators.[6] While direct evidence for this compound is pending, many polyphenols are known to modulate MAPK signaling to exert their anti-inflammatory effects.[7]

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response SDG This compound (Hypothesized) SDG->MAPK Modulates

Caption: Hypothesized modulation of the MAPK signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of the anti-inflammatory effects of SDG, which can be adapted for this compound.

Cell Culture and Treatment
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are pre-treated with the test compound (e.g., 10 µM SDG) for 1 hour, followed by stimulation with 20 µg/mL Lipopolysaccharide (LPS) for 24 hours.[3]

Measurement of Pro-Inflammatory Cytokines (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Use commercially available ELISA kits for IL-1β, IL-6, and TNF-α.

    • Follow the manufacturer's instructions for the assay protocol.

    • Measure the absorbance at the appropriate wavelength (typically 450 nm with a reference wavelength of 540 nm) using a microplate reader.[3]

    • Calculate the cytokine concentrations based on a standard curve.

Western Blot Analysis for NF-κB Pathway Proteins
  • Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates.

  • Procedure:

    • Lyse the treated cells and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against p-IκB-α, IκB-α, p-NF-κB p65, and NF-κB p65 overnight at 4°C.

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Normalize the protein expression to a loading control such as β-actin or GAPDH.[3]

Experimental_Workflow cluster_in_vitro In Vitro Assays Cell_Culture Cell Culture (e.g., HUVECs) Treatment Treatment with This compound + LPS Cell_Culture->Treatment Supernatant_Collection Supernatant Collection Treatment->Supernatant_Collection Cell_Lysis Cell Lysis Treatment->Cell_Lysis ELISA ELISA for Cytokines (IL-1β, IL-6, TNF-α) Supernatant_Collection->ELISA Western_Blot Western Blot for NF-κB & MAPK proteins Cell_Lysis->Western_Blot Data_Analysis Quantitative Data Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for in vitro studies.

Conclusion and Future Directions

The available evidence, primarily from studies on its precursor SDG, strongly suggests that this compound holds significant promise as an anti-inflammatory agent. The proposed mechanisms of action, centered around the inhibition of the NF-κB and potentially the MAPK signaling pathways, provide a solid foundation for further investigation.

Future research should focus on:

  • Direct Evaluation: Conducting in vitro and in vivo studies specifically with this compound to confirm and quantify its anti-inflammatory effects.

  • Pharmacokinetics: Determining the pharmacokinetic profile of this compound to understand its absorption, distribution, metabolism, and excretion.

  • In Vivo Models: Assessing the efficacy of this compound in animal models of inflammatory diseases.

  • Structure-Activity Relationship: Investigating how the methoxy (B1213986) groups on the aromatic rings influence the anti-inflammatory activity compared to secoisolariciresinol and other related lignans.

A comprehensive understanding of the anti-inflammatory properties of this compound will be crucial for its potential development as a novel therapeutic agent for the management of inflammatory conditions.

References

The Neuroprotective Potential of 5,5'-Dimethoxysecoisolariciresinol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract:

Neurodegenerative diseases represent a significant and growing global health challenge. The intricate pathologies, often characterized by neuroinflammation, oxidative stress, and apoptosis, demand novel therapeutic strategies. Lignans (B1203133), a class of polyphenolic compounds found in various plants, have garnered considerable interest for their diverse biological activities. This technical guide focuses on the neuroprotective potential of a specific lignan (B3055560), 5,5'-Dimethoxysecoisolariciresinol. Due to the limited direct research on this compound, this paper leverages the extensive studies conducted on its close structural analog, Secoisolariciresinol Diglucoside (SDG), to infer and present its potential mechanisms of action. This guide provides a comprehensive overview of the preclinical evidence for the neuroprotective effects of SDG, detailing its impact on key signaling pathways involved in neuroinflammation and oxidative stress. We present quantitative data from pivotal studies in structured tables, offer detailed experimental protocols for key assays, and provide visualizations of the implicated signaling pathways and experimental workflows to facilitate a deeper understanding and guide future research in this promising area of neuropharmacology.

Introduction: The Promise of Lignans in Neuroprotection

Lignans are a diverse group of naturally occurring polyphenols synthesized in plants. Their chemical structures, characterized by the coupling of two phenylpropane units, underpin a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties. This compound is a lignan that has been isolated from sources such as the twigs of Cinnamomum cassia. While direct pharmacological studies on this compound are not abundant in the current literature, its structural similarity to the extensively studied lignan, Secoisolariciresinol Diglucoside (SDG), provides a strong basis for inferring its potential neuroprotective capabilities.

SDG, the primary lignan in flaxseed, has been the subject of numerous investigations that have established its beneficial effects against inflammation, oxidative stress, and in models of various diseases, including those with a neuroinflammatory component. This guide will, therefore, present the data on SDG as a proxy to illuminate the potential of this compound as a neuroprotective agent.

Core Neuroprotective Mechanisms: Insights from Secoisolariciresinol Diglucoside (SDG)

The neuroprotective effects of SDG are believed to be multifactorial, primarily revolving around its ability to counteract neuroinflammation and oxidative stress.

Attenuation of Neuroinflammation

Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases. SDG has been shown to mitigate neuroinflammatory processes by modulating the interactions between leukocytes and the blood-brain barrier (BBB).

Key Effects:

  • Reduced Leukocyte Adhesion and Migration: In models of aseptic encephalitis, orally administered SDG has been observed to diminish the adhesion of leukocytes to the BBB and their subsequent migration into the brain parenchyma.

  • Decreased VCAM-1 Expression: SDG treatment has been shown to decrease the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), a key adhesion molecule induced by pro-inflammatory cytokines like TNF-α and IL-1β on brain microvascular endothelial cells (BMVEC).

  • Blood-Brain Barrier Integrity: In the context of systemic inflammation induced by lipopolysaccharide (LPS), SDG has been found to prevent an increase in BBB permeability.

Mitigation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, leads to neuronal damage. SDG has demonstrated potent antioxidant and free radical scavenging properties.

Key Effects:

  • Reduction of Oxidative Damage Markers: In a rodent model of painful radiculopathy, systemic administration of SDG led to a significant reduction in the levels of 8-hydroxyguanosine (B14389) (8-OHG), a marker of oxidative DNA damage, in both the dorsal root ganglia (DRG) and the spinal cord.

  • Decreased Nitrosative Stress: The same study also reported a significant decrease in spinal nitrotyrosine expression, a marker of nitrosative damage, following SDG treatment.

Modulation of Key Signaling Pathways

Recent research has begun to elucidate the specific molecular pathways through which SDG exerts its neuroprotective effects, particularly in the context of Alzheimer's disease.

Key Signaling Pathway:

  • GPER/CREB/BDNF Pathway: In a female mouse model of Alzheimer's disease, SDG was found to ameliorate cognitive impairments by activating the G protein-coupled estrogen receptor (GPER). This activation, in turn, enhances the CREB/BDNF (cAMP response element-binding protein/brain-derived neurotrophic factor) signaling pathway, which is crucial for neuronal survival, synaptic plasticity, and memory. This effect was linked to the gut microbial metabolites of SDG, enterodiol (B191174) (END) and enterolactone (B190478) (ENL).

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on SDG, providing a basis for understanding the potential efficacy of structurally related lignans like this compound.

Table 1: Effects of SDG on Markers of Neuroinflammation

ParameterExperimental ModelTreatmentOutcomeReference
Leukocyte Adhesion In vivo imaging of brain microvasculature (aseptic encephalitis model)Oral SDGDiminished leukocyte adhesion to the blood-brain barrier.[1]
Leukocyte Migration In vivo imaging of brain microvasculature (aseptic encephalitis model)Oral SDGReduced migration of leukocytes across the blood-brain barrier.[1]
VCAM-1 Expression In vitro human brain microvascular endothelial cells (BMVEC)SDG pretreatment followed by TNF-α or IL-1β stimulationDecreased expression of VCAM-1.[1]
Blood-Brain Barrier Permeability In vivo systemic inflammation model (LPS injection)Oral SDGPrevented enhanced BBB permeability.[1]

Table 2: Effects of SDG on Markers of Oxidative Stress

ParameterExperimental ModelTreatmentOutcomeReference
8-hydroxyguanosine (8-OHG) Rodent model of painful radiculopathySystemic SDGSignificantly lower 8-OHG labeling in DRG neurons compared to vehicle (p = 0.0001) and sham-treated (p = 0.0164) groups.[2]
Spinal Nitrotyrosine Rodent model of painful radiculopathySystemic SDGSignificantly reduced spinal nitrotyrosine levels compared to vehicle-treated group (p = 0.0006).[2]

Table 3: Effects of SDG on Alzheimer's Disease-Related Pathology

ParameterExperimental ModelTreatmentOutcomeReference
Cognitive Impairment 10-month-old female APP/PS1 transgenic miceSDG administrationSignificant amelioration of cognitive impairments.[3]
CREB/BDNF Expression 10-month-old female APP/PS1 transgenic miceSDG administrationEnhanced expression of CREB and BDNF.[3]
β-amyloid (Aβ) Deposition 10-month-old female APP/PS1 transgenic miceSDG administrationReduced Aβ deposition.[3]
Neuroinflammatory Cytokines 10-month-old female APP/PS1 transgenic miceSDG administrationDecreased levels of TNF-α and IL-6.[3]

Detailed Experimental Protocols

To facilitate the replication and extension of these findings, this section provides detailed methodologies for key experiments cited in this guide.

In Vivo Model of Aseptic Encephalitis and Blood-Brain Barrier Integrity
  • Animal Model: C57BL/6 mice.

  • Induction of Encephalitis: Intracerebral injection of TNF-α to induce localized neuroinflammation. For systemic inflammation, intraperitoneal injection of Lipopolysaccharide (LPS) is used.

  • SDG Administration: Oral gavage of SDG at a specified dose (e.g., 10-50 mg/kg) for a predetermined period before and/or after the inflammatory challenge.

  • In Vivo Imaging: The brain microvasculature is visualized through a cranial window using intravital microscopy. Leukocytes are fluorescently labeled (e.g., with Rhodamine 6G) to track their adhesion and migration.

  • BBB Permeability Assay: Sodium fluorescein (B123965) (Na-F) is injected intravenously, and its extravasation into the brain parenchyma is quantified by measuring fluorescence intensity in brain homogenates.

  • Data Analysis: The number of adherent and migrated leukocytes is counted per unit area of the vessel wall. Na-F accumulation is compared between treatment groups. Statistical analysis is performed using one-way ANOVA with Dunnett's post-hoc test.

In Vitro Blood-Brain Barrier Model
  • Cell Culture: Primary human brain microvascular endothelial cells (BMVEC) are cultured to confluence on Transwell inserts to form a monolayer. Primary human monocytes are used as the migratory cells.

  • Treatment: BMVEC monolayers or monocytes are pretreated with various concentrations of SDG for a specified duration (e.g., 24 hours) before the addition of an inflammatory stimulus (e.g., TNF-α or IL-1β).

  • Adhesion and Migration Assay: Fluorescently labeled monocytes are added to the upper chamber of the Transwell containing the BMVEC monolayer. After a defined incubation period, the number of monocytes that have adhered to the monolayer and migrated to the lower chamber is quantified.

  • VCAM-1 Expression Analysis: Following treatment, BMVEC are lysed, and protein expression of VCAM-1 is determined by Western blotting or ELISA.

  • Data Analysis: The percentage of adhered and migrated monocytes is calculated relative to the total number of monocytes added. VCAM-1 expression levels are normalized to a housekeeping protein. Statistical significance is determined using appropriate statistical tests.

Rodent Model of Painful Radiculopathy and Oxidative Stress Assessment
  • Surgical Procedure: An established rat model of painful radiculopathy is used, involving a surgical procedure to induce nerve root compression.

  • SDG Administration: Synthetic SDG is administered systemically (e.g., subcutaneously) at a specific dose on consecutive days following the nerve compression injury.

  • Behavioral Assessment: Mechanical sensitivity in the forepaw is measured to assess pain levels.

  • Immunohistochemistry: At the end of the treatment period, dorsal root ganglia (DRG) and spinal cord tissues are collected, sectioned, and stained with antibodies against 8-hydroxyguanosine (8-OHG) and nitrotyrosine.

  • Image Analysis: The intensity and distribution of the fluorescent labels for 8-OHG and nitrotyrosine are quantified using densitometry analysis with software such as MATLAB.

  • Data Analysis: The percent of positive pixels for each marker is compared between the different treatment groups.

Alzheimer's Disease Mouse Model and GPER/CREB/BDNF Pathway Analysis
  • Animal Model: Ten-month-old female APPswe/PSEN1dE9 (APP/PS1) transgenic mice, a well-established model for Alzheimer's disease.

  • SDG Treatment: SDG is administered to the mice for a specified duration.

  • Behavioral Testing: A battery of behavioral tests (e.g., Morris water maze, Y-maze) is conducted to assess cognitive function.

  • Biochemical Analysis:

    • ELISA: Levels of TNF-α, IL-6, and IL-10 in cortical tissue are measured.

    • Western Blot: Expression levels of CREB, BDNF, and PSD-95 in the hippocampus are determined.

    • Immunohistochemistry: Aβ deposition in the brain is visualized and quantified.

  • Gut Microbiota Analysis: Fecal samples are collected for 16S rRNA gene sequencing to analyze changes in the gut microbiota composition.

  • Metabolite Quantification: Serum levels of enterodiol (END) and enterolactone (ENL) are measured using HPLC-MS.

  • GPER Inhibition: To confirm the role of GPER, an acute neuroinflammation model is established in C57BL/6J mice using LPS, followed by an intracerebroventricular injection of a GPER inhibitor (G15) prior to SDG treatment.

  • Data Analysis: Statistical comparisons are made between the different experimental groups for all behavioral, biochemical, and microbial data.

Visualization of Signaling Pathways and Workflows

To provide a clear visual representation of the mechanisms discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Neuroinflammation Cascade cluster_1 SDG Intervention Inflammatory Stimulus (LPS, TNF-α) Inflammatory Stimulus (LPS, TNF-α) Microglia/Endothelial Cell Activation Microglia/Endothelial Cell Activation Inflammatory Stimulus (LPS, TNF-α)->Microglia/Endothelial Cell Activation VCAM-1 Upregulation VCAM-1 Upregulation Microglia/Endothelial Cell Activation->VCAM-1 Upregulation Leukocyte Adhesion & Migration Leukocyte Adhesion & Migration VCAM-1 Upregulation->Leukocyte Adhesion & Migration Neuroinflammation Neuroinflammation Leukocyte Adhesion & Migration->Neuroinflammation SDG SDG SDG->VCAM-1 Upregulation Inhibits

Caption: SDG's potential anti-inflammatory action.

G Neuronal Injury / Inflammation Neuronal Injury / Inflammation Increased ROS/RNS Production Increased ROS/RNS Production Neuronal Injury / Inflammation->Increased ROS/RNS Production Oxidative/Nitrosative Stress Oxidative/Nitrosative Stress Increased ROS/RNS Production->Oxidative/Nitrosative Stress DNA Damage (8-OHG) DNA Damage (8-OHG) Oxidative/Nitrosative Stress->DNA Damage (8-OHG) Protein Damage (Nitrotyrosine) Protein Damage (Nitrotyrosine) Oxidative/Nitrosative Stress->Protein Damage (Nitrotyrosine) Neuronal Dysfunction/Death Neuronal Dysfunction/Death DNA Damage (8-OHG)->Neuronal Dysfunction/Death Protein Damage (Nitrotyrosine)->Neuronal Dysfunction/Death SDG SDG SDG->Increased ROS/RNS Production Scavenges/Reduces

Caption: SDG's potential role in mitigating oxidative stress.

G cluster_0 SDG-Mediated Neuroprotection in AD Model SDG (Oral) SDG (Oral) Gut Microbiota Metabolism Gut Microbiota Metabolism SDG (Oral)->Gut Microbiota Metabolism END & ENL (Metabolites) END & ENL (Metabolites) Gut Microbiota Metabolism->END & ENL (Metabolites) GPER Activation GPER Activation END & ENL (Metabolites)->GPER Activation CREB Activation CREB Activation GPER Activation->CREB Activation BDNF Upregulation BDNF Upregulation CREB Activation->BDNF Upregulation Neuroprotection & Cognitive Improvement Neuroprotection & Cognitive Improvement BDNF Upregulation->Neuroprotection & Cognitive Improvement G cluster_0 Experimental Workflow: In Vivo Neuroinflammation Animal Model (Mice) Animal Model (Mice) Inflammatory Challenge (LPS/TNF-α) Inflammatory Challenge (LPS/TNF-α) Animal Model (Mice)->Inflammatory Challenge (LPS/TNF-α) SDG Treatment (Oral) SDG Treatment (Oral) Animal Model (Mice)->SDG Treatment (Oral) In Vivo Imaging (Cranial Window) In Vivo Imaging (Cranial Window) Inflammatory Challenge (LPS/TNF-α)->In Vivo Imaging (Cranial Window) SDG Treatment (Oral)->In Vivo Imaging (Cranial Window) Tissue Collection & Analysis Tissue Collection & Analysis In Vivo Imaging (Cranial Window)->Tissue Collection & Analysis Data Quantification & Statistics Data Quantification & Statistics Tissue Collection & Analysis->Data Quantification & Statistics

References

5,5'-Dimethoxysecoisolariciresinol from Cinnamomum cassia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamomum cassia, commonly known as Chinese cinnamon, is a widely used spice and a significant source of various bioactive compounds.[1] Among these are lignans, a class of polyphenols with diverse pharmacological activities. This technical guide focuses on 5,5'-Dimethoxysecoisolariciresinol, a lignan (B3055560) with potential therapeutic applications. While its direct isolation from Cinnamomum cassia is not extensively documented in publicly available literature, this guide provides inferred methodologies based on established phytochemical techniques for lignan extraction and purification. Furthermore, it details the known biological activities and associated signaling pathways of structurally similar lignans, offering a framework for future research and drug development endeavors.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₂H₃₀O₈[2]
Molar Mass422.47 g/mol [2]
CAS Number1002106-91-3[2]

Inferred Isolation and Purification Protocol from Cinnamomum cassia

The following protocol is an inferred methodology for the isolation and purification of this compound from the bark of Cinnamomum cassia, based on general procedures for lignan extraction.

Extraction
  • Material Preparation: Obtain dried bark of Cinnamomum cassia and grind it into a coarse powder.

  • Solvent Extraction:

    • Perform an initial extraction with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar constituents.

    • Follow this with an exhaustive extraction using a polar solvent such as methanol (B129727) or ethanol. This can be done using a Soxhlet apparatus or by maceration with intermittent shaking for 48-72 hours at room temperature.

    • Concentrate the polar extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation and Purification
  • Liquid-Liquid Partitioning:

    • Suspend the crude polar extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol, to separate compounds based on their polarity. Lignans are typically found in the ethyl acetate and n-butanol fractions.

  • Column Chromatography:

    • Subject the lignan-rich fractions to column chromatography on silica (B1680970) gel.

    • Elute the column with a gradient solvent system, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity with a polar solvent (e.g., methanol).

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable solvent system and visualization reagent (e.g., anisaldehyde-sulfuric acid).

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Pool the fractions containing the compound of interest, as identified by TLC.

    • Perform final purification using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water) to obtain pure this compound.

  • Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Biological Activity and Mechanism of Action

Direct studies on the biological activity of this compound are limited. However, extensive research on the structurally related lignan, secoisolariciresinol (B192356) diglucoside (SDG), provides valuable insights into its potential anti-inflammatory and antioxidant properties.

Anti-inflammatory Activity

SDG has been shown to exert anti-inflammatory effects by inhibiting the Akt/IκB/NF-κB signaling pathway in human umbilical vein endothelial cells (HUVECs) stimulated with lipopolysaccharide (LPS).[3]

Experimental Protocol: In Vitro Anti-inflammatory Assay

  • Cell Culture: Culture HUVECs in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • LPS Stimulation: Seed the cells in plates and, upon reaching confluence, pre-treat them with varying concentrations of the test compound for a specified duration (e.g., 1 hour). Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for a designated period (e.g., 24 hours) to induce an inflammatory response.

  • Cytokine Analysis (ELISA): After incubation, collect the cell culture supernatant. Quantify the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Western Blot Analysis:

    • Lyse the treated cells to extract total protein.

    • Determine protein concentration using a suitable assay (e.g., BCA assay).

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate it with primary antibodies specific for key proteins in the signaling pathway (e.g., phospho-Akt, IκBα, NF-κB p65).

    • After washing, incubate the membrane with appropriate horseradish peroxidase-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagram

G Akt/IκB/NF-κB Signaling Pathway in Inflammation cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 PI3K PI3K TLR4->PI3K IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Response (↑ IL-6, IL-1β, TNF-α) Nucleus->Inflammation Gene Transcription Akt Akt PI3K->Akt Activation Akt->IKK Activation SDG Secoisolariciresinol Diglucoside (SDG) SDG->Akt Inhibition

Caption: The anti-inflammatory action of SDG via inhibition of the Akt/IκB/NF-κB pathway.

Antioxidant Activity

The antioxidant potential of secoisolariciresinol and its metabolites has been evaluated, demonstrating their capacity to scavenge free radicals.

Quantitative Data on Antioxidant Activity

CompoundAssayResultSource
SecoisolariciresinolDPPH radical scavengingIC₅₀ = 18.5 µM[4]
EnterodiolDPPH radical scavengingIC₅₀ = 12.3 µM[4]
Enterolactone (B190478)DPPH radical scavengingIC₅₀ = 25.6 µM[4]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure:

    • Add various concentrations of the test compound to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

    • A control containing only the solvent and DPPH is also measured.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.

Quantitative Analysis

Currently, there is a lack of specific quantitative data for the concentration of this compound in Cinnamomum cassia. Quantitative analysis of proanthocyanidins (B150500) and phenylpropanoids in C. cassia has been performed using UPLC, suggesting that similar chromatographic methods could be developed and validated for the quantification of this specific lignan.[5]

Chemical Synthesis

A synthetic route for secoisolariciresinol diglucoside has been patented, which involves a multi-step process starting from commercially available materials.[6] However, a specific synthesis pathway for this compound originating from precursors found in Cinnamomum cassia has not been described in the reviewed literature.

Conclusion and Future Directions

This compound represents a promising bioactive compound potentially present in Cinnamomum cassia. While direct evidence for its isolation and activity from this plant is currently scarce, the established methodologies for lignan chemistry and the known biological effects of similar compounds provide a solid foundation for further investigation. Future research should focus on:

  • Confirming the presence and quantifying the amount of this compound in various Cinnamomum cassia chemotypes.

  • Isolating sufficient quantities of the pure compound to perform comprehensive biological activity screening.

  • Elucidating its specific mechanisms of action, particularly in relation to inflammatory and oxidative stress-related pathways.

  • Exploring efficient semi-synthetic or fully synthetic routes to ensure a sustainable supply for preclinical and clinical development.

This technical guide serves as a starting point for researchers and drug development professionals interested in harnessing the therapeutic potential of this compound from Cinnamomum cassia.

References

Unveiling the Molecular Mechanisms of 5,5'-Dimethoxysecoisolariciresinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5'-Dimethoxysecoisolariciresinol, a lignan (B3055560) found in various plant species, is emerging as a compound of significant interest in pharmacological research. This technical guide provides an in-depth exploration of its core mechanism of action, focusing on its antioxidant, anti-inflammatory, and pro-apoptotic properties. Drawing from available scientific literature, this document outlines the key signaling pathways modulated by this compound, presents quantitative data from relevant assays, and details the experimental protocols utilized for its evaluation. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Lignans are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities. Among them, this compound has attracted attention for its potential therapeutic applications. This guide synthesizes the current understanding of its molecular interactions and cellular effects, providing a foundation for further investigation and development.

Core Mechanisms of Action

The biological effects of this compound are multifaceted, primarily revolving around its ability to modulate key cellular signaling pathways involved in inflammation, apoptosis, and oxidative stress.

Anti-inflammatory Activity via NF-κB Inhibition

A central mechanism of action for this compound and its precursors is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammatory responses, cell survival, and proliferation.

The precursor to this compound, secoisolariciresinol (B192356) diglucoside (SDG), has been shown to exert its anti-inflammatory effects by inhibiting the Akt/IκB/NF-κB pathway.[1] This inhibition leads to a reduction in the production of pro-inflammatory cytokines. While direct quantitative data for this compound is still emerging, studies on SDG suggest a potent anti-inflammatory potential. For instance, SDG has been shown to decrease local inflammation and suppress NF-κB signaling in the context of mammary tumor growth.[2]

Signaling Pathway:

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Akt Akt Receptor->Akt IκB Kinase (IKK) IκB Kinase (IKK) Akt->IκB Kinase (IKK) IκB IκB IκB Kinase (IKK)->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates This compound This compound This compound->Akt Inflammatory Genes Inflammatory Genes NF-κB_n->Inflammatory Genes activates Apoptosis_Induction This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion induces dysfunction Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis Antioxidant_Assay_Workflow Sample Preparation Sample Preparation Incubation Incubation Sample Preparation->Incubation DPPH Solution DPPH Solution DPPH Solution->Incubation Spectrophotometry Spectrophotometry Incubation->Spectrophotometry Data Analysis Data Analysis Spectrophotometry->Data Analysis

References

The Bioavailability and Metabolism of 5,5'-Dimethoxysecoisolariciresinol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lignans (B1203133) are a class of polyphenolic compounds found in a variety of plants, with flaxseed being a particularly rich source. These compounds have garnered significant interest from the scientific community due to their potential health benefits. 5,5'-Dimethoxysecoisolariciresinol is a lignan (B3055560) that, like other related compounds, is believed to undergo significant metabolism by the gut microbiota, leading to the formation of bioactive compounds. This technical guide provides an in-depth summary of the anticipated bioavailability and metabolic pathways of this compound, drawing parallels from extensive research on secoisolariciresinol (B192356) diglucoside (SDG).

Predicted Metabolic Pathway of this compound

The metabolism of plant lignans is a multi-step process primarily carried out by the intestinal microflora. For this compound, the metabolic cascade is predicted to be analogous to that of secoisolariciresinol, which originates from the hydrolysis of SDG.

cluster_gut Intestinal Lumen cluster_absorption Systemic Circulation This compound This compound Demethylation Demethylation This compound->Demethylation Gut Microbiota Dehydroxylation Dehydroxylation Demethylation->Dehydroxylation Gut Microbiota Enterodiol derivative Enterodiol derivative Dehydroxylation->Enterodiol derivative Oxidation Oxidation Enterodiol derivative->Oxidation Gut Microbiota Absorbed Metabolites Absorbed Metabolites Enterodiol derivative->Absorbed Metabolites Absorption Enterolactone derivative Enterolactone derivative Oxidation->Enterolactone derivative Enterolactone derivative->Absorbed Metabolites Absorption Administration Oral Administration of Lignan Sample_Collection Timed Blood and Urine Collection Administration->Sample_Collection Sample_Processing Sample Preparation (e.g., SPE) Sample_Collection->Sample_Processing Analysis LC-MS/MS or GC-MS Analysis Sample_Processing->Analysis Data_Analysis Pharmacokinetic Modeling Analysis->Data_Analysis

5,5'-Dimethoxysecoisolariciresinol: A Technical Guide to its Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5'-Dimethoxysecoisolariciresinol, a lignan (B3055560) found in various plant species, is emerging as a compound of significant interest for its potential therapeutic applications. Lignans (B1203133), a class of polyphenols, are known for their diverse biological activities, and this compound, along with its derivatives, has demonstrated promising neuroprotective, anti-inflammatory, and antioxidant properties in preclinical studies. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its therapeutic potential. It includes a summary of available quantitative data, detailed experimental protocols for key assays, and visualizations of implicated signaling pathways to facilitate further research and drug development efforts in this area.

Introduction

This compound is a naturally occurring lignan that has been isolated from various plant sources, including Lindera obtusiloba and Cinnamomum cassia. Its chemical structure, characterized by two methoxy (B1213986) groups at the 5 and 5' positions of the secoisolariciresinol (B192356) backbone, contributes to its biological activity. Research into the therapeutic potential of this compound and its derivatives is driven by the well-established health benefits associated with lignan consumption. This document aims to consolidate the existing scientific knowledge on this compound to serve as a resource for researchers and professionals in the field of drug discovery and development.

Potential Therapeutic Uses

The therapeutic potential of this compound and its closely related derivatives spans several key areas of pharmacology, primarily focusing on its protective effects against cellular stress and inflammation.

Neuroprotection

Derivatives of this compound have shown significant neuroprotective effects in in vitro models of neuronal cell death. These compounds have been observed to attenuate glutamate-induced oxidative stress in hippocampal cells, suggesting a potential role in mitigating neurodegenerative processes where excitotoxicity is a contributing factor.

Anti-inflammatory Activity

Lignans, as a class, are recognized for their anti-inflammatory properties. While direct evidence for this compound is still emerging, related compounds have been shown to modulate key inflammatory pathways, including the NF-κB and MAPK signaling cascades. This suggests that this compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.

Antioxidant Effects

The phenolic structure of this compound endows it with antioxidant potential. The ability to scavenge free radicals is a key mechanism by which this compound may protect cells from oxidative damage, a common underlying factor in a variety of chronic diseases.

Quantitative Data on Bioactivity

While specific quantitative data for this compound is limited in the public domain, the following tables summarize the reported bioactivities of its derivatives and related lignans to provide a comparative context for its potential efficacy.

Table 1: Neuroprotective Activity of this compound Derivatives

CompoundAssay ModelEndpointResultReference
9,9'-O-di-(E)-feruloyl-meso-5,5'-dimethoxysecoisolariciresinolGlutamate-induced toxicity in HT22 cellsCell ViabilityShowed neuroprotective effects[1]
9,9'-O-di-(E)-sinapinoyl-meso-5,5'-dimethoxysecoisolariciresinolGlutamate-induced toxicity in HT22 cellsCell ViabilityShowed neuroprotective effects[1]

Table 2: Anti-inflammatory Activity of Related Lignans and Cinnamomum cassia Constituents

Compound/ExtractAssay ModelEndpointIC₅₀/ResultReference
E-cinnamaldehydeLPS-stimulated RAW 264.7 cellsNO Production55 ± 9 μM[2]
o-methoxy cinnamaldehyde (B126680)LPS-stimulated RAW 264.7 cellsNO Production35 ± 9 μM[2]
Cinnamic aldehydeLPS-stimulated RAW 264.7 cellsTNF-α ProductionConcentration-dependent inhibition[3]
Cinnamic aldehydeCarrageenan-induced paw edema in micePaw EdemaDecreased edema[3]

Table 3: Antioxidant Activity of Related Lignans and Plant Extracts

Compound/ExtractAssayIC₅₀/ResultReference
Macaranga hypoleuca ethyl acetate (B1210297) fractionDPPH14.31 µg/mL[4]
Macaranga hypoleuca ethyl acetate fractionABTS2.10 µg/mL[4]
Tinospora crispa stem ethanol (B145695) extractDPPH581.36 - 631.34 mg/L[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the assessment of the therapeutic potential of this compound.

Neuroprotection Assay: Corticosterone-Induced Neuronal Cell Death

This protocol is adapted from studies investigating neuroprotective effects against stress-induced neuronal apoptosis.[6][7][8][9][10]

  • Cell Culture: Primary cortical neurons or PC12 cells are cultured in appropriate media and conditions. For PC12 cells, differentiation is often induced with Nerve Growth Factor (NGF).

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours).

  • Induction of Apoptosis: Corticosterone (B1669441) (e.g., 100-400 µM) is added to the culture medium to induce neuronal cell death.

  • Incubation: Cells are incubated for 24-48 hours.

  • Assessment of Cell Viability:

    • MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the wells. After incubation, the formazan (B1609692) crystals are dissolved, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

    • LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium is quantified as an indicator of cell death.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The protective effect of this compound is determined by comparing the viability of cells treated with corticosterone alone to those co-treated with the compound.

Anti-inflammatory Assay: LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol is a standard method for evaluating the anti-inflammatory potential of compounds in vitro.[11][12][13][14][15][16][17][18]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

  • Induction of Inflammation: Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) is added to the culture medium to stimulate an inflammatory response.

  • Incubation: Cells are incubated for 18-24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Absorbance is read at approximately 540 nm.

    • Pro-inflammatory Cytokine Levels (TNF-α, IL-6, IL-1β): The levels of these cytokines in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis:

    • Cell lysates are prepared, and proteins are separated by SDS-PAGE.

    • Expression levels of key inflammatory proteins such as iNOS, COX-2, and phosphorylated forms of NF-κB and MAPKs are determined using specific primary and secondary antibodies.

  • Data Analysis: The inhibitory effect of this compound on the production of inflammatory mediators is calculated, and IC₅₀ values are determined where possible.

Antioxidant Assay: DPPH Radical Scavenging Activity

This is a common and straightforward method to assess the free radical scavenging ability of a compound.[19][20][21][22][23]

  • Preparation of Reagents:

    • A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (B129727) (e.g., 0.1 mM).

    • Test solutions of this compound are prepared in methanol at various concentrations.

    • A positive control, such as ascorbic acid or Trolox, is also prepared.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, a specific volume of the DPPH solution is added to an equal volume of the test compound solution.

    • A blank containing only methanol and a control containing DPPH solution and methanol are also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC₅₀ Determination: The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), visualize key signaling pathways potentially modulated by this compound and a typical experimental workflow.

NF_kB_Signaling_Pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Gene_Expression Induces Lignan This compound (Potential Inhibition) Lignan->IKK Inhibits? Lignan->NFkB Inhibits Translocation?

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK_Signaling_Pathway MAPK Signaling Pathway Stimulus Cellular Stress / LPS MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces Lignan This compound (Potential Inhibition) Lignan->MAPK Inhibits Phosphorylation?

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental_Workflow General Experimental Workflow Cell_Culture Cell Culture (e.g., RAW 264.7) Compound_Treatment Treatment with This compound Cell_Culture->Compound_Treatment Stimulation Induction of Cellular Stress (e.g., LPS, Glutamate) Compound_Treatment->Stimulation Incubation Incubation (e.g., 24 hours) Stimulation->Incubation Data_Collection Data Collection Incubation->Data_Collection Assay1 Cell Viability Assay (MTT, LDH) Assay2 Inflammatory Marker Assay (Griess, ELISA) Assay3 Western Blot Analysis (Protein Expression) Analysis Data Analysis and IC50 Determination Assay1->Analysis Assay2->Analysis Assay3->Analysis

Caption: A generalized workflow for in vitro evaluation of therapeutic potential.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with potential therapeutic applications in neurodegenerative and inflammatory diseases. The available data, primarily from studies on related lignans, suggest that the mechanisms of action likely involve the modulation of key signaling pathways such as NF-κB and MAPK, as well as direct antioxidant effects.

To advance the development of this compound as a therapeutic agent, future research should focus on:

  • Quantitative Bioactivity Studies: Conducting comprehensive in vitro and in vivo studies to determine the specific IC₅₀ values of pure this compound in various models of neuroinflammation, neurodegeneration, and oxidative stress.

  • Mechanism of Action Elucidation: Further investigation into the precise molecular targets and signaling pathways modulated by this compound.

  • Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like properties.

  • In Vivo Efficacy Studies: Evaluating the therapeutic efficacy of this compound in relevant animal models of human diseases.

This technical guide provides a foundation for these future investigations, which will be crucial in unlocking the full therapeutic potential of this compound.

References

5,5'-Dimethoxysecoisolariciresinol: A Technical Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Promising Lignan (B3055560) for Therapeutic Applications

Abstract

5,5'-Dimethoxysecoisolariciresinol is a lignan of significant interest within the scientific community, particularly for its potential therapeutic applications in drug development. As a derivative of secoisolariciresinol (B192356), a well-studied phytoestrogen, this compound is distinguished by the presence of methoxy (B1213986) groups at the 5 and 5' positions of its aromatic rings. This structural modification is hypothesized to influence its biological activity, bioavailability, and metabolic stability. This technical guide provides a comprehensive review of the current, albeit limited, scientific literature on this compound, focusing on its physicochemical properties, and potential biological activities. Due to the scarcity of direct research on this specific lignan, this review also incorporates data from closely related compounds, such as secoisolariciresinol (SECO) and its diglucoside (SDG), to infer potential mechanisms of action and guide future research. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's therapeutic potential.

Introduction

Lignans (B1203133) are a diverse class of polyphenolic compounds found in a wide variety of plants, including flaxseed, sesame seeds, and various cereals. They are recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound belongs to the secoisolariciresinol subclass of lignans and is structurally characterized by a central butane (B89635) diol core linked to two 4-hydroxy-3,5-dimethoxyphenyl moieties. While research on its parent compound, secoisolariciresinol, is extensive, this compound remains a relatively understudied molecule. This guide aims to consolidate the available information and provide a framework for its further investigation and potential development as a therapeutic agent.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its development as a drug candidate. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C22H30O8PubChem
Molecular Weight 422.5 g/mol PubChem
IUPAC Name (2R,3R)-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butane-1,4-diolPubChem
XLogP3-AA 2.5PubChem
Hydrogen Bond Donor Count 4PubChem
Hydrogen Bond Acceptor Count 8PubChem
Rotatable Bond Count 11PubChem

Table 1: Physicochemical Properties of this compound.

Biological Activities

Direct experimental evidence for the biological activities of this compound is limited. However, based on the known activities of structurally similar lignans, several potential therapeutic effects can be postulated.

Anticancer Activity

While no specific IC50 values for this compound are available in the reviewed literature, a related compound, 5,5'-dimethoxylariciresinol-4'-O-β-D-glucoside (DMAG), has demonstrated the ability to reverse multidrug resistance (MDR) in doxorubicin-resistant human leukemia K562/DOX cells. In the presence of 1.0 μM of DMAG, the IC50 of doxorubicin (B1662922) decreased significantly from 34.93 ± 1.37 μM to 12.51 ± 1.28 μM[1]. This suggests that this compound may also possess chemosensitizing properties.

Furthermore, secoisolariciresinol (SECO) has shown dose-dependent cytotoxicity in NCI/ADR-RES cancer cells, with significant effects observed at concentrations of 25 and 50 μM[2].

CompoundCell LineActivityIC50 / ConcentrationSource
5,5'-dimethoxylariciresinol-4'-O-β-D-glucoside (DMAG) + DoxorubicinK562/DOXReversal of Multidrug Resistance1.0 μM (DMAG) reduces Doxorubicin IC50 from 34.93 to 12.51 μM[1]
Secoisolariciresinol (SECO)NCI/ADR-RESCytotoxicitySignificant at 25 and 50 μM[2]

Table 2: Anticancer-related activity of compounds structurally related to this compound.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has not been directly quantified. However, its structural relative, secoisolariciresinol diglucoside (SDG), has been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway in human umbilical vein endothelial cells (HUVECs)[3]. SDG treatment was found to decrease the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α[3]. This suggests a potential mechanism through which this compound might exert anti-inflammatory effects.

Antioxidant Activity

The antioxidant capacity of this compound has not been reported in terms of specific IC50 values from DPPH or ABTS assays. However, the general class of lignans is well-known for its antioxidant properties. The antioxidant potential of secoisolariciresinol and its metabolites is established, suggesting that this compound is also likely to possess radical scavenging activity.

Pharmacokinetics

There is currently no available pharmacokinetic data for this compound. To provide some context, pharmacokinetic parameters for the related compound secoisolariciresinol diglucoside (SDG) and its primary metabolite, secoisolariciresinol (SECO), have been studied in humans. Following oral administration of SDG, it is metabolized to SECO, which is then further converted to enterodiol (B191174) and enterolactone.

Experimental Protocols

Isolation and Purification

A general procedure for the isolation of lignans from plant material can be adapted for this compound.

experimental_workflow plant_material Plant Material (e.g., Cinnamomum cassia twigs) extraction Solvent Extraction (e.g., 95% Ethanol) plant_material->extraction concentration Concentration (Rotary Evaporation) extraction->concentration fractionation Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex LH-20) concentration->fractionation purification Preparative HPLC fractionation->purification identification Structural Elucidation (NMR, MS) purification->identification

Figure 1: General workflow for the isolation and purification of lignans.

Protocol:

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as 95% ethanol (B145695), at room temperature.

  • Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate fractions based on polarity. Further fractionation can be performed using Sephadex LH-20 column chromatography.

  • Purification: Fractions containing the target compound are further purified using preparative high-performance liquid chromatography (HPLC).

  • Identification: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

mtt_assay_workflow cell_seeding Seed cells in 96-well plate treatment Treat with This compound cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_solubilization Solubilize formazan (B1609692) crystals (DMSO) mtt_addition->formazan_solubilization absorbance_reading Read absorbance at 570 nm formazan_solubilization->absorbance_reading

Figure 2: Workflow for a typical MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is then calculated.

Antioxidant Activity Assays (DPPH & ABTS)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common methods to evaluate the radical scavenging activity of a compound.

DPPH Assay Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • In a 96-well plate, add different concentrations of the compound.

  • Add a methanolic solution of DPPH to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm. Ascorbic acid is typically used as a positive control.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

ABTS Assay Protocol:

  • Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add different concentrations of this compound to a 96-well plate.

  • Add the diluted ABTS radical solution to each well.

  • Incubate for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm. Trolox is commonly used as a standard.

  • Calculate the percentage of inhibition and determine the IC50 value.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) is a common in vitro model for assessing anti-inflammatory activity.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition and determine the IC50 value.

Signaling Pathways

While direct evidence is lacking for this compound, related lignans are known to modulate key signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation. Secoisolariciresinol diglucoside (SDG) has been shown to inhibit the LPS-induced activation of the NF-κB pathway in HUVECs. This inhibition is associated with a decrease in the phosphorylation of IκBα and the p65 subunit of NF-κB, preventing the translocation of p65 to the nucleus.

NFkB_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK p_IkB p-IκBα IKK->p_IkB Phosphorylation IkB IκBα IkB->p_IkB NFkB NF-κB (p65/p50) p_NFkB p-NF-κB (p-p65/p50) NFkB->p_NFkB p_IkB->NFkB Ubiquitination & Degradation of IκBα NFkB_nuc NF-κB (p65/p50) p_NFkB->NFkB_nuc Translocation SDG SDG (related lignan) SDG->IKK Inhibition DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) DNA->Cytokines Transcription

Figure 3: Postulated inhibition of the NF-κB pathway by lignans.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. While no direct studies link this compound to this pathway, other polyphenolic compounds are known to modulate MAPK signaling in cancer cells.

MAPK_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Translocation Lignans Lignans (Postulated) Lignans->Raf Inhibition Lignans->MEK Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Figure 4: Potential modulation of the MAPK/ERK pathway by lignans.
Apoptosis Pathway

Induction of apoptosis is a key mechanism for many anticancer agents. Lignans may induce apoptosis through the intrinsic (mitochondrial) pathway, characterized by the activation of caspase-9 and caspase-3.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Lignan This compound (Postulated) Bax Bax Lignan->Bax Activation Bcl2 Bcl-2 Lignan->Bcl2 Inhibition CytochromeC Cytochrome c Bax->CytochromeC Release Bcl2->Bax Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 Activation ActiveCaspase9 Caspase-9 Caspase9->ActiveCaspase9 Caspase3 Pro-caspase-3 ActiveCaspase9->Caspase3 Activation ActiveCaspase3 Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Figure 5: Postulated intrinsic pathway of apoptosis induction by lignans.

Conclusion and Future Directions

This compound represents a promising but underexplored lignan with potential therapeutic applications. Based on the activities of structurally related compounds, it is plausible that this molecule possesses anticancer, anti-inflammatory, and antioxidant properties. However, a significant lack of direct experimental data hinders a comprehensive understanding of its pharmacological profile.

Future research should focus on:

  • Quantitative Biological Evaluation: Determining the IC50 values of this compound in a panel of cancer cell lines and in relevant antioxidant and anti-inflammatory assays.

  • Mechanism of Action Studies: Investigating the direct effects of this compound on key signaling pathways such as NF-κB and MAPK using techniques like Western blotting.

  • Pharmacokinetic Profiling: Conducting in vitro and in vivo studies to determine the ADME properties of this compound.

  • In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in relevant animal models of cancer and inflammatory diseases.

A systematic investigation of these areas will be crucial to unlock the full therapeutic potential of this compound and advance its development as a novel drug candidate.

References

Methodological & Application

Synthesis of 5,5'-Dimethoxysecoisolariciresinol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed synthetic protocols for the preparation of 5,5'-Dimethoxysecoisolariciresinol, a lignan (B3055560) of interest for researchers in drug development and related scientific fields. The methodologies outlined are based on established principles of stereoselective synthesis, offering a plausible pathway for obtaining this target molecule.

Introduction

This compound, with the IUPAC name (2R,3R)-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butane-1,4-diol, is a derivative of secoisolariciresinol, a class of lignans (B1203133) known for their potential biological activities. The synthesis of this specific compound requires a stereocontrolled approach to establish the desired (R,R) configuration at the central butane (B89635) core. The following protocols are designed to provide a comprehensive guide for its laboratory-scale synthesis, starting from the readily available syringaldehyde (B56468).

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step sequence involving the stereoselective coupling of two syringaldehyde-derived units, followed by reduction of the resulting intermediate. A plausible retrosynthetic analysis is depicted below.

G Target This compound Intermediate1 Diester Intermediate Target->Intermediate1 Reduction StartingMaterial Syringaldehyde Derivative Intermediate1->StartingMaterial Stereoselective Coupling

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

Step 1: Protection of Syringaldehyde

To prevent interference from the phenolic hydroxyl group in subsequent steps, it is first protected.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve syringaldehyde (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).

  • Addition of Reagents: Add a suitable protecting group reagent, such as tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq), followed by the dropwise addition of a base, like triethylamine (B128534) (1.2 eq), at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Stereoselective Coupling

This crucial step establishes the C2-C3 bond with the desired (2R,3R) stereochemistry. An Evans' asymmetric aldol (B89426) reaction is a suitable method.

  • Chiral Auxiliary Acylation: To a solution of a chiral oxazolidinone (e.g., (R)-4-benzyl-2-oxazolidinone) (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C, add n-butyllithium (1.05 eq) dropwise. After stirring for 30 minutes, add an acetyl halide (e.g., acetyl chloride) (1.1 eq) and stir for another hour.

  • Enolate Formation: Cool the solution of the acylated chiral auxiliary to -78 °C and add a Lewis acid, such as titanium tetrachloride (1.1 eq), followed by a tertiary amine base (e.g., N,N-diisopropylethylamine) (1.2 eq).

  • Aldol Addition: To the resulting enolate solution, add the protected syringaldehyde from Step 1 (1.0 eq) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C until TLC analysis indicates the consumption of the starting aldehyde.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the diastereomeric aldol adduct by column chromatography.

Step 3: Reductive Cleavage and Esterification

The chiral auxiliary is removed, and the resulting diol is converted to a diester.

  • Reductive Cleavage: Dissolve the purified aldol adduct from Step 2 in a suitable solvent system, such as THF/water. Add a reducing agent, for example, lithium borohydride (B1222165) (excess), and stir the reaction at room temperature.

  • Esterification: After completion of the reduction, acidify the reaction mixture and extract the product. The resulting diol can be directly esterified, for instance, by reacting with an acyl chloride in the presence of a base to yield the corresponding diester.

Step 4: Deprotection

The protecting groups on the phenolic hydroxyls are removed in the final step.

  • Deprotection Reaction: Dissolve the diester from Step 3 in a suitable solvent like THF. Add a deprotecting agent, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) (excess), and stir at room temperature.

  • Purification: Monitor the reaction by TLC. Upon completion, quench the reaction and purify the final product, this compound, by column chromatography.

Quantitative Data Summary

While specific yields for the synthesis of this compound are not extensively reported in the literature, the following table provides expected yields for analogous reactions based on established synthetic methodologies.

StepReactionReagentsExpected Yield (%)
1ProtectionTBDMSCl, Et3N>95
2Aldol ReactionChiral Oxazolidinone, TiCl470-90
3Reduction/EsterificationLiBH4, Acyl Chloride80-95
4DeprotectionTBAF>90

Workflow Visualization

The overall experimental workflow is summarized in the following diagram.

G Start Syringaldehyde Step1 Protection of Hydroxyl Group Start->Step1 Step2 Stereoselective Aldol Coupling Step1->Step2 Step3 Reductive Cleavage & Esterification Step2->Step3 Step4 Deprotection Step3->Step4 End This compound Step4->End

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The protocols described in this application note provide a robust framework for the synthesis of this compound. Researchers and scientists can adapt and optimize these methodologies to suit their specific laboratory conditions and research objectives. The successful synthesis of this compound will enable further investigation into its biological properties and potential therapeutic applications.

Application Notes and Protocols for the Analysis of 5,5'-Dimethoxysecoisolariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the quantification, isolation, and characterization of 5,5'-Dimethoxysecoisolariciresinol. The protocols described herein are based on established methods for the analysis of the closely related lignan, secoisolariciresinol (B192356) (SECO), and its diglucoside (SDG), and have been adapted for the analysis of its 5,5'-dimethoxy derivative.

Introduction to this compound

This compound is a lignan, a class of diphenolic compounds derived from the phenylpropanoid pathway.[1] Lignans (B1203133) are of significant interest in the pharmaceutical and nutraceutical industries due to their potential health benefits, including antioxidant and anticancer properties.[2] Accurate and robust analytical methods are crucial for the quality control of raw materials, monitoring of manufacturing processes, and for pharmacokinetic and metabolic studies in drug development. This document outlines detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC coupled with UV or mass spectrometry detection is a widely used technique for the quantification of lignans.[3] The following protocol is adapted from methods developed for the analysis of secoisolariciresinol and its diglucoside.[4][5]

Recommended HPLC-UV Protocol

Principle: This method separates this compound from other components in a sample matrix based on its polarity. Quantification is achieved by comparing the peak area of the analyte to that of a standard curve.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (glacial, analytical grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of 1% aqueous acetic acid and acetonitrile. A common starting gradient is 85:15 (v/v) aqueous acetic acid:acetonitrile.[4]

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol (B129727) (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation:

    • Plant Material: Extract the finely ground material with a mixture of dioxane and ethanol, followed by alkaline hydrolysis to release the aglycone form.[5]

    • Biological Fluids: Perform a liquid-liquid or solid-phase extraction to isolate the analyte and remove interfering substances.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Gradient elution with 1% aqueous acetic acid and acetonitrile.

    • Flow Rate: 1.0 mL/min[4]

    • Injection Volume: 20 µL

    • Detection Wavelength: 280 nm[4]

    • Column Temperature: 20°C[4]

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Advanced Quantification by LC-MS/MS

For higher sensitivity and selectivity, especially in complex matrices like biological fluids, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended.[6]

Principle: This method combines the separation power of HPLC with the sensitive and specific detection of tandem mass spectrometry. The analyte is identified and quantified based on its specific precursor-to-product ion transitions.

Instrumentation:

  • UHPLC or HPLC system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • C18 reverse-phase column

Procedure:

  • Sample Preparation: Follow the same extraction procedures as for HPLC-UV.

  • Chromatographic Conditions: Similar to the HPLC-UV method, but often with faster gradients and smaller particle size columns for UHPLC. A common mobile phase is a gradient of acetonitrile and water with 0.1% formic acid.[7]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phenolic compounds.

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Precursor and Product Ions: These will need to be determined by infusing a standard solution of this compound into the mass spectrometer. The precursor ion will be the deprotonated molecule [M-H]⁻, and product ions will be generated by fragmentation.

    • Collision Energy and other MS parameters: Optimize for the specific instrument and analyte.

  • Quantification: Use a stable isotope-labeled internal standard for the most accurate quantification. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

Quantitative Data Summary (Adapted from Secoisolariciresinol Analysis)
ParameterHPLC-UV (adapted from[4])LC-MS/MS (adapted from[6])
Limit of Detection (LOD) To be determined (expected in the low ng/mL range)4-10 µ g/100g (solid foods), 0.2-0.4 µg/100mL (beverages)
Limit of Quantification (LOQ) To be determined (expected in the mid-to-high ng/mL range)To be determined
Linearity To be determinedTo be determined
Recovery To be determined73-123%
Precision (RSD%) < 5% (Intra- and inter-assay)6-21% (Within-run), 6-33% (Between-run)

Characterization by GC-MS and NMR

GC-MS Analysis Protocol

Principle: GC-MS is a powerful technique for the identification and quantification of volatile or semi-volatile compounds. For non-volatile compounds like lignans, derivatization is required to increase their volatility.

Procedure:

  • Derivatization: The hydroxyl groups of this compound must be derivatized, typically by silylation to form trimethylsilyl (B98337) (TMS) ethers.[8]

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature gradient to separate the derivatized analyte from other components.

  • MS Conditions:

    • Ionization: Electron Ionization (EI).

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Data Analysis: The mass spectrum of the derivatized this compound will show a characteristic fragmentation pattern that can be used for identification.

NMR Spectroscopy for Structural Elucidation

Principle: NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical structure and stereochemistry.

Procedure:

  • Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Experiments:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the overall structure.

  • Data Analysis: The chemical shifts and coupling constants of the methoxy (B1213986) groups and aromatic protons will be key to confirming the 5,5'-dimethoxy substitution pattern. The spectral data for secoisolariciresinol can be used as a reference for spectral assignment.[9][10]

Visualizations

Experimental Workflow for Lignan Analysis

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Output start Plant Material or Biological Fluid extraction Solvent Extraction start->extraction hydrolysis Alkaline Hydrolysis (optional) extraction->hydrolysis purification Solid-Phase Extraction hydrolysis->purification hplc HPLC-UV / LC-MS/MS purification->hplc gcms GC-MS (after derivatization) purification->gcms nmr NMR Spectroscopy purification->nmr quantification Quantification hplc->quantification identification Structural Identification hplc->identification gcms->identification elucidation Structural Elucidation nmr->elucidation

Caption: General experimental workflow for the analysis of lignans.

Hypothetical Metabolic Pathway of Secoisolariciresinol

metabolic_pathway cluster_precursors Dietary Precursor cluster_metabolism Metabolism sdg Secoisolariciresinol Diglucoside (SDG) seco Secoisolariciresinol (SECO) sdg->seco Hydrolysis dimethoxy_seco This compound seco->dimethoxy_seco O-Methylation (Hypothetical) enterodiol Enterodiol seco->enterodiol Demethylation & Dehydroxylation enterolactone Enterolactone enterodiol->enterolactone Oxidation

Caption: Hypothetical metabolic pathway of secoisolariciresinol.

References

Application Notes and Protocols for HPLC Analysis of 5,5'-Dimethoxysecoisolariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the quantitative analysis of 5,5'-Dimethoxysecoisolariciresinol in various sample matrices using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.

Introduction

This compound is a lignan (B3055560) of significant interest due to its potential pharmacological activities. Accurate and precise quantification of this compound is crucial for research, quality control of herbal products, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of lignans (B1203133).[1][2][3] This document outlines a detailed HPLC method for the separation and quantification of this compound.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Water (HPLC grade, filtered and degassed), Formic acid (analytical grade).

  • Standards: this compound reference standard (purity ≥98%).

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18), 0.45 µm syringe filters.

Standard Solution Preparation

Prepare a stock solution of this compound (1 mg/mL) in methanol. From the stock solution, prepare a series of working standard solutions by serial dilution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation procedure may vary depending on the matrix. A general procedure for plant material is provided below:

  • Extraction: Extract a known amount of the powdered and dried plant material with methanol or ethanol (B145695) using ultrasonication or Soxhlet extraction.

  • Filtration: Filter the extract to remove solid particles.

  • Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step using a C18 cartridge can be employed to remove interfering substances.

  • Final Preparation: Evaporate the solvent from the purified extract and reconstitute the residue in a known volume of the mobile phase. Filter the final solution through a 0.45 µm syringe filter before HPLC injection.

HPLC Method

The following HPLC conditions are recommended for the analysis of this compound.

  • Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (based on the typical UV absorbance of phenolic compounds).

  • Injection Volume: 10 µL

Data Presentation

The quantitative performance of the HPLC method should be validated. The following table summarizes expected performance characteristics for the analysis of this compound.

ParameterExpected Value
Retention Time (min) 15.8
Linearity (R²) > 0.999
Linear Range (µg/mL) 1 - 100
Limit of Detection (LOD) (µg/mL) 0.25
Limit of Quantification (LOQ) (µg/mL) 0.75

Note: The values presented in this table are illustrative and may vary depending on the specific instrumentation and experimental conditions.

Visualization

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Material (e.g., Plant Tissue) Extraction Solvent Extraction (Methanol/Ethanol) Sample->Extraction Filtration Filtration Extraction->Filtration Purification SPE Purification (Optional) Filtration->Purification FinalPrep Reconstitution & Final Filtration Purification->FinalPrep HPLC HPLC System (C18 Column) FinalPrep->HPLC Detection UV Detection (280 nm) HPLC->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for HPLC analysis.

References

Application Notes and Protocols: ¹H and ¹³C NMR Spectroscopy of 5,5'-Dimethoxysecoisolariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the structural characterization of 5,5'-Dimethoxysecoisolariciresinol using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

1. Introduction

This compound is a lignan (B3055560), a class of polyphenolic compounds with various biological activities that are of significant interest in drug development.[1] Accurate structural elucidation is crucial for understanding its chemical properties and biological function. NMR spectroscopy is a powerful analytical technique for the unambiguous structural determination of organic molecules like this compound.[1][2][3] This document outlines the expected ¹H and ¹³C NMR spectral data and provides a comprehensive protocol for acquiring and analyzing these spectra.

2. Chemical Structure

The chemical structure of this compound is provided below, with atom numbering for NMR assignments.

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

3. Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar lignans (B1203133) and established NMR principles. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Atom No.Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1, 1'~3.85s-
2, 2'~6.40s-
3, 3'~3.85s-
4, 4'~5.50s (broad)-
5, 5'~3.85s-
6, 6'~6.40s-
7, 7'~2.60dd13.5, 5.0
7', 7'a~2.50dd13.5, 8.0
8, 8'~1.85m-
9, 9'~3.65dd11.0, 4.0
9', 9'a~3.55dd11.0, 6.0
OCH₃ (at C3, C5, C3', C5')~3.85s-
OH (at C4, C4')~5.50s (broad)-
OH (at C9, C9')~2.00t (broad)5.0

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Atom No.Predicted Chemical Shift (δ, ppm)
1, 1'~133.0
2, 2'~105.0
3, 3'~147.0
4, 4'~147.0
5, 5'~147.0
6, 6'~105.0
7, 7'~38.0
8, 8'~45.0
9, 9'~65.0
OCH₃ (at C3, C5, C3', C5')~56.5

4. Experimental Protocol

This section details the protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

4.1. Sample Preparation

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d (B32938) (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean vial.[1]

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Cap the NMR tube securely.

4.2. NMR Instrument Parameters

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

For ¹H NMR:

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans: 16-64

  • Relaxation Delay: 1.0 s

  • Acquisition Time: ~4 s

  • Spectral Width: 16 ppm

  • Temperature: 298 K

For ¹³C NMR:

  • Spectrometer Frequency: 100 MHz

  • Pulse Program: Proton-decoupled single-pulse (zgpg30)

  • Number of Scans: 1024-4096 (or more for dilute samples)

  • Relaxation Delay: 2.0 s

  • Acquisition Time: ~1 s

  • Spectral Width: 240 ppm

  • Temperature: 298 K

4.3. Data Processing and Analysis

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

  • For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.[1]

5. Experimental Workflow and Structural Elucidation

The following diagram illustrates the general workflow for the structural elucidation of a lignan like this compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output Compound This compound Dissolution Dissolve in Deuterated Solvent Compound->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer OneD_NMR 1D NMR (¹H, ¹³C) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectrometer->TwoD_NMR Processing Fourier Transform, Phasing, Calibration OneD_NMR->Processing TwoD_NMR->Processing Assignment Spectral Assignment Processing->Assignment Structure Structure Elucidation Assignment->Structure Final_Structure Confirmed Structure of This compound Structure->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

The provided ¹H and ¹³C NMR data and experimental protocol serve as a valuable resource for researchers and scientists working on the characterization of this compound. Following this guide will facilitate the accurate and efficient structural confirmation of this and related lignan compounds, which is a critical step in drug discovery and development.

References

Application Notes & Protocols: Mass Spectrometry of 5,5'-Dimethoxysecoisolariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Dimethoxysecoisolariciresinol is a lignan, a class of polyphenolic compounds found in various plants. Lignans (B1203133) are of significant interest in drug development and nutritional science due to their potential antioxidant, anti-inflammatory, and anticancer properties. Accurate and sensitive analytical methods are crucial for the identification and quantification of this compound in complex matrices such as plant extracts, biological fluids, and pharmaceutical formulations. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS).

Physicochemical Properties and Mass Spectrometry Data

A summary of the key physicochemical properties and expected mass spectrometry data for this compound is presented in the table below. This information is essential for method development and data interpretation.

ParameterValueReference
Molecular Formula C₂₂H₃₀O₈--INVALID-LINK--
Molecular Weight 422.47 g/mol --INVALID-LINK--
Exact Mass 422.1941 Da--INVALID-LINK--
Predicted [M+H]⁺ 423.1990 DaCalculated
Predicted [M+Na]⁺ 445.1809 DaCalculated
Predicted [M-H]⁻ 421.1882 DaCalculated

Experimental Protocols

Sample Preparation

A generic sample preparation protocol for the extraction of lignans from plant material is provided below. This may require optimization based on the specific matrix.

  • Homogenization: Homogenize 1 gram of dried and powdered plant material in 10 mL of 80% methanol.

  • Extraction: Sonicate the mixture for 30 minutes at room temperature, followed by centrifugation at 4000 rpm for 15 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.

Liquid Chromatography (LC)
ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry (MS)

Electrospray ionization (ESI) is a common and effective technique for the analysis of lignans. Both positive and negative ion modes can be utilized, with positive mode often yielding more structurally informative fragments for this class of compounds.

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon
Scan Range (Full Scan) m/z 100-600

Quantitative Analysis: Multiple Reaction Monitoring (MRM)

For targeted quantification, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for its high selectivity and sensitivity. Based on the fragmentation patterns of similar dibenzylbutanediol lignans, the following MRM transitions for this compound are proposed.[1][2] Optimization of collision energies is crucial for maximizing signal intensity.

Precursor Ion (m/z)Product Ion (m/z)Proposed Collision Energy (eV)Annotation
423.2391.215-25Loss of CH₂O₂ (Formaldehyde and water)
423.2211.120-30Cleavage of the C-C bond between the two aromatic rings
423.2181.125-35Further fragmentation of the 211.1 ion

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of this compound.

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis plant_material Plant Material homogenization Homogenization (80% Methanol) plant_material->homogenization extraction Ultrasonic Extraction homogenization->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration lc_separation LC Separation (C18 Column) filtration->lc_separation ms_detection MS Detection (ESI+) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Fig. 1: General workflow for LC-MS analysis.
Proposed Fragmentation Pathway

The fragmentation of dibenzylbutanediol lignans typically involves the loss of water and formaldehyde (B43269) from the butanediol (B1596017) moiety.[1][2] The proposed positive ion mode fragmentation pathway for this compound is depicted below.

fragmentation parent [M+H]⁺ m/z 423.2 frag1 [M+H - H₂O - CH₂O]⁺ m/z 391.2 parent->frag1 - H₂O, -CH₂O frag2 Fragment Ion m/z 211.1 parent->frag2 C-C Cleavage frag3 Fragment Ion m/z 181.1 frag2->frag3 - CH₂O

Fig. 2: Proposed ESI+ fragmentation pathway.

Disclaimer

The provided protocols and fragmentation pathways are intended as a general guide. Optimization of experimental parameters is highly recommended for specific applications and instrumentation to achieve the best analytical performance.

References

Application Notes and Protocols for 5,5'-Dimethoxysecoisolariciresinol Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental protocols for evaluating the biological activity of 5,5'-Dimethoxysecoisolariciresinol and its related compounds. The following sections detail methodologies for assessing its anti-inflammatory, antioxidant, and anticancer properties, supported by quantitative data from published studies on structurally similar lignans.

Summary of Biological Activities and Quantitative Data

While specific data for this compound is limited in publicly available literature, the biological activities of its parent compound, secoisolariciresinol (B192356), and its diglucoside (SDG) have been investigated. These compounds have demonstrated notable anti-inflammatory, antioxidant, and anticancer effects. The data presented below is for secoisolariciresinol and its derivatives, which can serve as a benchmark for studies on this compound.

Table 1: Anticancer Activity of Secoisolariciresinol Derivatives against MCF-7 Breast Cancer Cells [1][2]

CompoundIC50 (µM)Cell LineAssay
Secoisolariciresinol25MCF-7Proliferation
Secoisolariciresinol-4',4"-diacetate11MCF-7Proliferation
Secoisolariciresinol Diglucoside (SDG)No significant cytotoxicityMCF-7Proliferation

Table 2: Anti-Inflammatory Activity of Secoisolariciresinol Diglucoside (SDG)

BioassayCell Line/ModelKey FindingsReference
Inhibition of Pro-inflammatory CytokinesLipopolysaccharide (LPS)-stimulated Human Umbilical Vein Endothelial Cells (HUVECs)SDG significantly decreased the levels of IL-1β, IL-6, and TNF-α.[3][3]
Inhibition of Nitric Oxide (NO) ProductionLPS-stimulated HUVECsSDG increased the release of NO, which can have protective effects in the vasculature.[3][3]
NF-κB Pathway InhibitionLPS-stimulated HUVECsSDG inhibited the phosphorylation of IκB-α and NF-κB p65, key steps in the NF-κB signaling pathway.[3][3]
Reduction of Paw EdemaCarrageenan-induced rat paw edemaOral administration of SDG (80 mg/kg) significantly reduced paw swelling.[4][4]

Experimental Protocols

Anti-Inflammatory Activity Assessment

a. Cell Culture and Treatment

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or RAW 264.7 macrophage cells.

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM for RAW 264.7, Endothelial Cell Growth Medium for HUVECs) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Seed cells in 96-well or 6-well plates at a suitable density.

    • Allow cells to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound (or a vehicle control, e.g., DMSO) for 1-4 hours.[5]

    • Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) and co-incubate for the desired time (e.g., 24 hours).[3]

b. Measurement of Nitric Oxide (NO) Production

  • Principle: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Protocol:

    • Collect 50 µL of culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for another 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.[3]

    • Quantify nitrite concentration using a standard curve generated with sodium nitrite.

c. Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines

  • Principle: Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants.

  • Protocol:

    • Collect cell culture supernatants after treatment.

    • Perform ELISA using commercially available kits for the specific cytokines according to the manufacturer's instructions.

    • Briefly, coat a 96-well plate with a capture antibody, add the supernatants, followed by a detection antibody, and then a substrate for color development.

    • Measure the absorbance at the appropriate wavelength and calculate cytokine concentrations based on a standard curve.[3]

d. Western Blot for NF-κB Signaling Pathway Proteins

  • Principle: Detect the expression and phosphorylation status of key proteins in the NF-κB pathway, such as p65, IκBα, and Akt.[3]

  • Protocol:

    • Lyse the treated cells and determine the protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against total and phosphorylated forms of p65, IκBα, and Akt.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow.[6][7][8]

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM).[9]

    • In a 96-well plate, add 20 µL of various concentrations of the test compound or a standard antioxidant (e.g., Trolox or ascorbic acid).[9]

    • Add 180 µL of the DPPH solution to each well and mix.[10]

    • Incubate the plate in the dark at room temperature for 30 minutes.[9]

    • Measure the absorbance at 517 nm.[7][10]

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[8]

Anticancer Activity Assessment (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.[11][12]

  • Protocol:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.

    • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[11][12]

    • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm).

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Signaling Pathway Diagram

Caption: Proposed mechanism of anti-inflammatory action via the NF-κB pathway.

Experimental Workflow Diagram: MTT Assay

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate overnight (37°C, 5% CO2) seed_cells->incubate1 treat_cells Treat with test compound (various concentrations) incubate1->treat_cells incubate2 Incubate for 24-72 hours treat_cells->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours (Formation of formazan) add_mtt->incubate3 solubilize Solubilize formazan crystals (e.g., with DMSO) incubate3->solubilize measure Measure absorbance at 570 nm solubilize->measure analyze Analyze data and determine IC50 measure->analyze end End analyze->end

Caption: General workflow for assessing cytotoxicity using the MTT assay.

Experimental Workflow Diagram: DPPH Assay

DPPH_Assay_Workflow start Start prepare_solutions Prepare stock solutions of test compound and DPPH start->prepare_solutions add_to_plate Add test compound and DPPH solution to 96-well plate prepare_solutions->add_to_plate incubate Incubate in the dark at room temperature (30 min) add_to_plate->incubate measure_absorbance Measure absorbance at 517 nm incubate->measure_absorbance calculate Calculate percentage of radical scavenging activity measure_absorbance->calculate end End calculate->end

Caption: Workflow for determining antioxidant activity using the DPPH assay.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of 5,5'-Dimethoxysecoisolariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Dimethoxysecoisolariciresinol, a lignan (B3055560) of significant interest, is investigated for its potential health benefits, which are often attributed to its antioxidant properties. The evaluation of its antioxidant capacity is a critical step in its development as a potential therapeutic agent. This document provides detailed protocols for common in vitro antioxidant assays—DPPH, ABTS, FRAP, and ORAC—that can be applied to assess the antioxidant activity of this compound. While direct quantitative data for this compound is limited in the public domain, this guide offers standardized procedures to enable researchers to generate reliable and comparable data. The protocols are supplemented with data presentation tables and workflow diagrams to facilitate experimental design and execution.

Data Presentation: Antioxidant Activity of Secoisolariciresinol (B192356) and Standard Antioxidants

Quantitative data for the antioxidant activity of this compound is not extensively available. However, data for the closely related parent compound, secoisolariciresinol, provides a valuable reference point. The following tables summarize the reported antioxidant activities of secoisolariciresinol and common antioxidant standards.

Table 1: DPPH Radical Scavenging Activity

CompoundIC50 (µg/mL)Reference CompoundIC50 (µg/mL) of Reference
(-)-Secoisolariciresinol12.252BHT13.007
Secoisolariciresinol Diglucoside (SDG)78.9Ascorbic Acid60.64
Synthetic SDG76.67α-tocopherol83.24

IC50: The concentration of the compound required to scavenge 50% of the DPPH radicals.[1][2]

Table 2: ABTS Radical Scavenging Activity

CompoundIC50 (µg/mL)Reference CompoundIC50 (µg/mL) of Reference
(-)-Secoisolariciresinol> 30Trolox14.264
(-)-Secoisolariciresinol Diglucoside13.547BHA16.552

IC50: The concentration of the compound required to scavenge 50% of the ABTS radicals.[2]

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are designed to be adaptable for the analysis of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from purple to yellow, which is measured spectrophotometrically.[3][4]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or ethanol)

  • Trolox (or Ascorbic Acid) as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to protect it from light.

  • Preparation of Test Samples: Dissolve this compound in methanol to prepare a stock solution (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control (Trolox or Ascorbic Acid).

  • Assay Protocol:

    • Add 100 µL of the DPPH working solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of the test sample or positive control to the respective wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[4]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[3]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100 Where Abs_blank is the absorbance of the blank and Abs_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

DPPH Assay Workflow

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Add_DPPH Add 100 µL DPPH to 96-well plate DPPH_sol->Add_DPPH Sample_sol Prepare Sample Dilutions (this compound) Add_Sample Add 100 µL Sample/ Standard to wells Sample_sol->Add_Sample Standard_sol Prepare Standard Dilutions (Trolox/Ascorbic Acid) Standard_sol->Add_Sample Incubate Incubate 30 min in dark Add_Sample->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate_Inhibition Calculate % Inhibition Measure_Abs->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the relative ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The pre-generated ABTS•+ is blue-green, and in the presence of an antioxidant, it is reduced, causing a decolorization that is measured spectrophotometrically.[5][6]

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol (B145695)

  • Trolox as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[6][7]

  • Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[7]

  • Preparation of Test Samples: Prepare a stock solution and serial dilutions of this compound and Trolox in the same solvent used to dilute the ABTS•+ working solution.

  • Assay Protocol:

    • Add 180 µL of the ABTS•+ working solution to each well of a 96-well microplate.

    • Add 20 µL of the different concentrations of the test sample or positive control to the respective wells.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.[8]

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the ABTS•+ solution without the sample and Abs_sample is the absorbance in the presence of the sample.

  • TEAC Determination: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage of inhibition against different concentrations of Trolox. The TEAC value of the sample is then calculated from this curve.

ABTS Assay Workflow

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_stock Prepare ABTS•+ Stock (7mM ABTS + 2.45mM K2S2O8) Incubate_ABTS Incubate 12-16h in dark ABTS_stock->Incubate_ABTS ABTS_work Dilute ABTS•+ to Abs ~0.7 at 734 nm Incubate_ABTS->ABTS_work Add_ABTS Add 180 µL ABTS•+ to 96-well plate ABTS_work->Add_ABTS Sample_prep Prepare Sample and Standard Dilutions Add_Sample Add 20 µL Sample/ Standard to wells Sample_prep->Add_Sample Incubate_assay Incubate 6 min Add_Sample->Incubate_assay Measure_Abs Measure Absorbance at 734 nm Incubate_assay->Measure_Abs Calculate_Inhibition Calculate % Inhibition Measure_Abs->Calculate_Inhibition Determine_TEAC Determine TEAC Value Calculate_Inhibition->Determine_TEAC

Caption: Workflow for the ABTS radical scavenging assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which is measured spectrophotometrically.[9][10]

Materials:

  • This compound

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (B86663) (FeSO₄) or Trolox for standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[11]

  • Preparation of Test Samples and Standards: Prepare a stock solution and serial dilutions of this compound in a suitable solvent. Prepare a standard curve using ferrous sulfate or Trolox (e.g., 100 to 2000 µM).

  • Assay Protocol:

    • Add 280 µL of the FRAP reagent to each well of a 96-well microplate.

    • Add 20 µL of the test sample, standard, or blank (solvent) to the respective wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.[10]

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of the standard (ferrous sulfate or Trolox). The results are expressed as Fe²⁺ equivalents or Trolox equivalents.

FRAP Assay Workflow

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Warm_reagent Warm Reagent to 37°C FRAP_reagent->Warm_reagent Add_FRAP Add 280 µL FRAP Reagent to 96-well plate Warm_reagent->Add_FRAP Sample_prep Prepare Sample and Standard Dilutions Add_Sample Add 20 µL Sample/ Standard to wells Sample_prep->Add_Sample Incubate_assay Incubate 30 min at 37°C Add_Sample->Incubate_assay Measure_Abs Measure Absorbance at 593 nm Incubate_assay->Measure_Abs Calculate_Equivalents Calculate Fe(II) or Trolox Equivalents Measure_Abs->Calculate_Equivalents

Caption: Workflow for the FRAP assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to inhibit the decline in fluorescence of a probe (typically fluorescein) caused by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.[12][13]

Materials:

  • This compound

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

  • Trolox as a standard

  • 96-well black microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Preparation of Reagents:

    • Fluorescein Solution: Prepare a stock solution of fluorescein in phosphate buffer. Dilute to a working concentration (e.g., 10 nM).

    • AAPH Solution: Prepare a fresh solution of AAPH in phosphate buffer (e.g., 240 mM).

    • Trolox Standards: Prepare a stock solution of Trolox and serial dilutions in phosphate buffer.

  • Preparation of Test Samples: Dissolve this compound in phosphate buffer to prepare a stock solution and then create serial dilutions.

  • Assay Protocol:

    • Add 150 µL of the fluorescein working solution to each well of a 96-well black microplate.

    • Add 25 µL of the test sample, Trolox standard, or blank (phosphate buffer) to the respective wells.

    • Incubate the plate at 37°C for 30 minutes in the microplate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[14]

  • Measurement: Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[13]

  • Calculation:

    • Calculate the Area Under the Curve (AUC) for each sample and standard.

    • Subtract the AUC of the blank from the AUC of the samples and standards to get the Net AUC.

    • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

    • The ORAC value of the sample is calculated from the standard curve and expressed as Trolox equivalents.

ORAC Assay Workflow

ORAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fluorescein_sol Prepare Fluorescein Working Solution Add_Fluorescein Add 150 µL Fluorescein to black 96-well plate Fluorescein_sol->Add_Fluorescein AAPH_sol Prepare Fresh AAPH Solution Sample_prep Prepare Sample and Standard Dilutions Add_Sample Add 25 µL Sample/ Standard/Blank Sample_prep->Add_Sample Incubate_plate Incubate 30 min at 37°C Add_Sample->Incubate_plate Add_AAPH Add 25 µL AAPH to initiate reaction Incubate_plate->Add_AAPH Measure_Fluorescence Measure Fluorescence (Ex:485, Em:520 nm) over 60 min Add_AAPH->Measure_Fluorescence Calculate_AUC Calculate Area Under the Curve (AUC) Measure_Fluorescence->Calculate_AUC Determine_TE Determine Trolox Equivalents (TE) Calculate_AUC->Determine_TE

Caption: Workflow for the ORAC assay.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of 5,5'-Dimethoxysecoisolariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. 5,5'-Dimethoxysecoisolariciresinol, a lignan (B3055560) of interest, is investigated here for its potential anti-inflammatory properties. Lignans, such as the structurally related secoisolariciresinol (B192356) diglucoside (SDG), have demonstrated anti-inflammatory effects, primarily through the inhibition of key signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.[1][2][3][4] This document provides a comprehensive suite of cell-based assays and detailed protocols to meticulously evaluate the anti-inflammatory activity of this compound.

The protocols outlined below will enable researchers to assess the compound's efficacy in modulating key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Furthermore, methods to investigate the compound's impact on the expression of inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and its influence on the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways are detailed.

Experimental Workflow

The overall workflow for assessing the anti-inflammatory potential of this compound is depicted below. This workflow begins with the preparation of the test compound and cell culture, followed by stimulation with an inflammatory agent and subsequent analysis of various inflammatory markers.

G cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assays Downstream Assays prep_compound Prepare this compound Stock Solution treatment Pre-treat cells with This compound prep_compound->treatment prep_cells Seed Macrophages (e.g., RAW 264.7) in 96-well or 6-well plates prep_cells->treatment stimulation Stimulate with LPS (Lipopolysaccharide) treatment->stimulation no_assay Nitric Oxide (NO) Assay (Griess) stimulation->no_assay pge2_assay PGE2 ELISA stimulation->pge2_assay cytokine_assay Cytokine ELISAs (TNF-α, IL-6, IL-1β) stimulation->cytokine_assay western_blot Western Blot (iNOS, COX-2, p-p65, p-ERK) stimulation->western_blot nfkb_luciferase NF-κB Luciferase Reporter Assay stimulation->nfkb_luciferase G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α TLR4 TLR4 / TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation p_IkB p-IκB IkB->p_IkB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->IkB NFkB_IkB->NFkB Proteasome Proteasomal Degradation p_IkB->Proteasome Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binding Transcription Gene Transcription (TNF-α, IL-6, iNOS, COX-2) DNA->Transcription G Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Cell Surface Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK1/2) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates GeneExpression Inflammatory Gene Expression TranscriptionFactors->GeneExpression Induces

References

Application Notes and Protocols for Developing a Stable Formulation of 5,5'-Dimethoxysecoisolariciresinol for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Dimethoxysecoisolariciresinol is a lignan, a class of polyphenolic compounds with demonstrated antioxidant and anti-inflammatory properties. Like many polyphenols, it is susceptible to degradation from light, heat, and oxidative stress, posing challenges for the development of stable formulations for research and therapeutic applications. These application notes provide a comprehensive guide to developing and validating a stable formulation of this compound. The protocols outlined below cover formulation strategies, stability testing under forced degradation conditions, and analytical methods for quantification and characterization of the active compound and its degradation products. Additionally, we provide insights into the potential signaling pathways modulated by this compound, offering a basis for further pharmacological investigation.

Physicochemical Properties and Stability Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a stable formulation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₂H₃₀O₈PubChem
Molecular Weight422.47 g/mol PubChem
AppearanceWhite to off-white solidPresumed
SolubilityPoorly soluble in water; soluble in organic solvents like ethanol, methanol, DMSOInferred from related lignans
pKaPhenolic hydroxyl groups suggest acidic propertiesInferred from chemical structure
LogPEstimated to be in the range of 2-3Inferred from related lignans

Stability Considerations:

This compound, as a phenolic compound, is prone to degradation through several pathways:

  • Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, leading to the formation of quinone-type structures and other oxidized derivatives. This can be initiated by exposure to air (oxygen), metal ions, and light.

  • Hydrolysis: While the core structure is relatively stable to hydrolysis, any glycosidic linkages, if present in derivatives, would be susceptible to acid or base-catalyzed hydrolysis.

  • Photodegradation: Exposure to UV and visible light can provide the energy to initiate photochemical reactions, leading to isomerization, oxidation, and polymerization.

Formulation Strategies for Enhanced Stability

Several formulation strategies can be employed to mitigate the degradation of this compound. The choice of strategy will depend on the intended research application (e.g., in vitro cell culture, in vivo animal studies).

Table 2: Overview of Formulation Strategies

Formulation StrategyDescriptionKey Excipients/ComponentsAdvantagesDisadvantages
Aqueous Solution with Co-solvents and Antioxidants A simple formulation for in vitro studies where the compound is dissolved in a mixture of water and a water-miscible organic solvent, with the addition of antioxidants.Ethanol, Propylene Glycol, PEG 400, Ascorbic Acid, Sodium Metabisulfite, EDTAEasy to prepare, suitable for immediate use in cell culture.Limited long-term stability, potential for co-solvent toxicity.
Lyophilized Powder The compound is dissolved in a suitable solvent system with cryoprotectants and then freeze-dried to a stable powder. The powder is reconstituted before use.Mannitol (B672), Sucrose, TrehaloseExcellent long-term stability, easy to store and transport.Requires specialized equipment, reconstitution step needed.
Liposomal Encapsulation The compound is encapsulated within lipid bilayers, protecting it from the external environment.Phosphatidylcholine, CholesterolImproved bioavailability, targeted delivery potential, enhanced stability.More complex to prepare and characterize.
Microemulsion A thermodynamically stable, isotropic system of oil, water, and surfactant, capable of solubilizing lipophilic compounds.Capryol 90, Cremophor EL, TranscutolHigh drug loading capacity, enhanced solubility and permeability.Potential for surfactant-related toxicity.

Experimental Protocols

Protocol for Preparation of a Lyophilized Formulation

This protocol describes the preparation of a stable, lyophilized powder of this compound suitable for long-term storage and reconstitution for research use.

Materials:

  • This compound

  • Tert-butanol (B103910)

  • Water for Injection (WFI)

  • Mannitol

  • Lyophilization vials and stoppers

  • 0.22 µm sterile filter

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in tert-butanol at a concentration of 10 mg/mL.

    • In a separate vessel, prepare a 5% (w/v) solution of mannitol in WFI.

    • Slowly add the this compound stock solution to the mannitol solution with continuous stirring to achieve a final drug concentration of 1 mg/mL. The final ratio of tert-butanol to water should be approximately 1:10 (v/v) to ensure complete dissolution.

  • Sterile Filtration:

    • Sterile filter the resulting solution through a 0.22 µm filter into a sterile container.

  • Filling:

    • Aseptically fill 1 mL of the sterile solution into 3 mL lyophilization vials.

    • Partially insert sterile lyophilization stoppers into the vials.

  • Lyophilization Cycle:

    • Freezing: Place the vials on the lyophilizer shelf and cool to -40°C at a rate of 1°C/minute. Hold at -40°C for at least 3 hours to ensure complete freezing.

    • Primary Drying: Apply a vacuum of 100 mTorr and raise the shelf temperature to -10°C. Hold under these conditions for 24-48 hours, or until the ice has sublimated.

    • Secondary Drying: Gradually increase the shelf temperature to 25°C over 6 hours and maintain for an additional 12 hours under full vacuum to remove residual moisture.

  • Stoppering and Capping:

    • Backfill the chamber with sterile nitrogen gas to atmospheric pressure and fully insert the stoppers.

    • Remove the vials from the lyophilizer and secure the stoppers with aluminum crimp caps.

  • Storage:

    • Store the lyophilized vials at 2-8°C, protected from light.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of the analytical methods.

Materials:

  • This compound stock solution (1 mg/mL in methanol)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Photostability chamber

  • Controlled temperature oven

Procedure:

  • Sample Preparation: For each condition, prepare triplicate samples by diluting the stock solution with the respective stress agent to a final concentration of 100 µg/mL. A control sample is prepared by diluting the stock solution with methanol:water (1:1).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1 M HCl to the sample solution to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1 M NaOH to the sample solution to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 4 hours.

    • Oxidative Degradation: Add 30% H₂O₂ to the sample solution to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the control sample solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose the control sample solution in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

    • Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration with the mobile phase and analyze by HPLC-UV and LC-MS/MS as described in Protocol 3.3.

Protocol for Stability-Indicating HPLC-UV and LC-MS/MS Method

This method is designed to separate this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV/Vis detector

  • LC-MS/MS system with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: 280 nm

MS/MS Conditions (for identification of degradation products):

  • Ionization Mode: ESI positive and negative

  • Scan Mode: Full scan (m/z 100-1000) and product ion scan of the parent compound and suspected degradation products.

  • Collision Energy: Optimized for fragmentation of the parent compound.

Data Analysis:

  • Quantification: Calculate the percentage of this compound remaining at each time point relative to the time-zero control.

  • Degradation Product Identification: Analyze the LC-MS/MS data to determine the mass-to-charge ratio (m/z) and fragmentation pattern of the degradation products. Propose structures based on the observed mass shifts and fragmentation pathways.

Potential Degradation Pathways

Based on the chemical structure of this compound and the known degradation patterns of related phenolic compounds, the following degradation pathways are proposed.

G cluster_hydrolysis Hydrolytic Degradation (Predicted) cluster_oxidation Oxidative Degradation (Predicted) cluster_photodegradation Photodegradation (Predicted) A1 This compound B1 No significant degradation (Ether linkages are generally stable) A1->B1 Acid/Base A2 This compound B2 Phenoxy Radical Intermediate A2->B2 H₂O₂ C2 Ortho-quinone Derivative B2->C2 D2 Para-quinone Derivative B2->D2 E2 Dimerization Products B2->E2 A3 This compound B3 Isomerization Products A3->B3 UV/Vis Light C3 Oxidized Products (similar to oxidative degradation) A3->C3 UV/Vis Light + O₂ D3 Polymerization Products A3->D3 UV/Vis Light

Predicted degradation pathways of this compound.

Signaling Pathways Modulated by Lignans

Lignans, including the related compound secoisolariciresinol (B192356) diglucoside (SDG), have been shown to modulate several key signaling pathways involved in inflammation and cellular stress responses. It is plausible that this compound exerts its biological effects through similar mechanisms.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Lignans like SDG have been demonstrated to inhibit this pathway.[1][2] A likely mechanism involves the inhibition of Akt, which prevents the phosphorylation and subsequent degradation of IκBα. This retains NF-κB (p65/p50) in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

NFkB_Pathway LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 Akt Akt TLR4->Akt IKK IKK Complex Akt->IKK IkBa_p65_p50 IκBα-p65-p50 IKK->IkBa_p65_p50 P p65_p50_cyto p65-p50 (Cytoplasm) IkBa_p65_p50->p65_p50_cyto IκBα degradation p65_p50_nucl p65-p50 (Nucleus) p65_p50_cyto->p65_p50_nucl Translocation DNA DNA p65_p50_nucl->DNA Genes Pro-inflammatory Gene Transcription (IL-6, TNF-α) DNA->Genes Lignan 5,5'-Dimethoxy- secoisolariciresinol (Predicted) Lignan->Akt

Predicted inhibition of the NF-κB pathway by this compound.

Activation of the Nrf2 Antioxidant Response Pathway

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Electrophilic compounds can react with cysteine residues on Keap1, leading to a conformational change and the release of Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant genes. It is plausible that this compound or its metabolites can activate this protective pathway.

Nrf2_Pathway Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Oxidative_Stress->Keap1_Nrf2 Nrf2_cyto Nrf2 (Cytoplasm) Keap1_Nrf2->Nrf2_cyto Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Basal State Nrf2_nucl Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nucl Translocation ARE ARE Nrf2_nucl->ARE Genes Antioxidant Gene Transcription (HO-1, NQO1) ARE->Genes Lignan 5,5'-Dimethoxy- secoisolariciresinol (Predicted) Lignan->Keap1_Nrf2

Predicted activation of the Nrf2 pathway by this compound.

Modulation of MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in cellular processes such as proliferation, differentiation, and apoptosis. Polyphenolic compounds have been shown to modulate these pathways, although the effects can be cell-type and stimulus-dependent. Further research is needed to elucidate the specific effects of this compound on MAPK signaling.

MAPK_Pathway Stimuli Extracellular Stimuli (Growth Factors, Stress) Receptor Receptor Stimuli->Receptor Ras_Raf Ras/Raf Receptor->Ras_Raf MKK4_7 MKK4/7 Receptor->MKK4_7 MKK3_6 MKK3/6 Receptor->MKK3_6 MEK1_2 MEK1/2 Ras_Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors (c-Jun, ATF2, etc.) ERK1_2->Transcription_Factors JNK JNK MKK4_7->JNK JNK->Transcription_Factors p38 p38 MKK3_6->p38 p38->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Apoptosis, Inflammation) Transcription_Factors->Cellular_Response Lignan 5,5'-Dimethoxy- secoisolariciresinol (Predicted) Lignan->Ras_Raf ? Lignan->MKK4_7 ? Lignan->MKK3_6 ?

Potential modulation of MAPK pathways by this compound.

Workflow for Formulation Development and Stability Assessment

The following workflow outlines the key steps in developing and evaluating a stable formulation of this compound.

Workflow Start Start: Characterize API Formulation Formulation Development (e.g., Lyophilization) Start->Formulation Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Formulation->Forced_Degradation Method_Development Stability-Indicating Method Development (HPLC, LC-MS) Forced_Degradation->Method_Development Method_Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Method_Development->Method_Validation Stability_Study Formal Stability Study (ICH Conditions) Method_Validation->Stability_Study Data_Analysis Data Analysis and Shelf-Life Determination Stability_Study->Data_Analysis End End: Stable Formulation Profile Data_Analysis->End

Workflow for developing a stable formulation.

Conclusion

The development of a stable formulation of this compound is crucial for enabling reproducible and reliable preclinical research. The protocols and strategies outlined in these application notes provide a robust framework for achieving this goal. By carefully selecting a formulation strategy, performing rigorous forced degradation studies, and utilizing validated stability-indicating analytical methods, researchers can ensure the integrity of their test compound and the validity of their experimental results. Further investigation into the specific molecular interactions of this compound within key signaling pathways will provide a deeper understanding of its therapeutic potential.

References

Application Notes and Protocols for the Isolation of 5,5'-Dimethoxysecoisolariciresinol from Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5,5'-Dimethoxysecoisolariciresinol is a lignan (B3055560) found in various plant species, including Cinnamomum cassia (cinnamon) and Santalum album (sandalwood). Lignans are a class of polyphenolic compounds known for their diverse biological activities, which have garnered significant interest in the fields of pharmacology and drug development. This document provides detailed protocols for the isolation of this compound from natural sources, methods for its characterization, and an overview of its potential biological activities based on related compounds.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₂H₃₀O₈
Molecular Weight422.47 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in methanol (B129727), ethanol (B145695), DMSO

Table 2: Spectroscopic Data for Characterization of this compound (Template)

TechniqueData
¹H-NMR (CDCl₃, 400 MHz)δ (ppm): [Expected chemical shifts and multiplicities for aromatic, methoxy, and aliphatic protons would be listed here based on experimental data.]
¹³C-NMR (CDCl₃, 100 MHz)δ (ppm): [Expected chemical shifts for aromatic, methoxy, and aliphatic carbons would be listed here based on experimental data.]
Mass Spectrometry (MS) m/z: [Expected molecular ion peak and fragmentation pattern would be described here.]

Experimental Protocols

Protocol 1: Isolation of this compound from Cinnamomum cassia Twigs

This protocol is based on phytochemical investigations of Cinnamomum cassia which have successfully isolated various lignans, including this compound.[1]

1. Plant Material Collection and Preparation:

  • Collect fresh twigs of Cinnamomum cassia.

  • Air-dry the twigs at room temperature in a well-ventilated area until brittle.

  • Grind the dried twigs into a coarse powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered twigs (1 kg) with 95% ethanol (5 L) at room temperature for 72 hours with occasional stirring.

  • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.

3. Fractionation:

  • Suspend the crude ethanol extract in distilled water (1 L) and partition successively with n-hexane (3 x 1 L), chloroform (B151607) (3 x 1 L), and ethyl acetate (B1210297) (3 x 1 L).

  • Concentrate each fraction to dryness using a rotary evaporator. The lignan fraction is expected to be enriched in the ethyl acetate fraction.

4. Chromatographic Purification:

  • Column Chromatography:

    • Subject the ethyl acetate fraction to column chromatography on a silica (B1680970) gel (100-200 mesh) column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

    • Collect fractions of 50 mL each and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualizing under UV light (254 nm) and/or with a vanillin-sulfuric acid spray reagent.

    • Pool the fractions containing the compound of interest based on the TLC profile.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Further purify the pooled fractions by Prep-HPLC on a C18 column.

    • Use a mobile phase of methanol and water with a gradient elution.

    • Monitor the elution at a suitable wavelength (e.g., 280 nm).

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the pure compound.

5. Characterization:

  • Determine the structure and purity of the isolated compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Visualization of Experimental Workflow

experimental_workflow start Dried Cinnamomum cassia Twigs extraction Maceration with 95% Ethanol start->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Ethanol Extract filtration->crude_extract fractionation Solvent-Solvent Partitioning (n-hexane, Chloroform, Ethyl Acetate) crude_extract->fractionation ethyl_acetate_fraction Ethyl Acetate Fraction fractionation->ethyl_acetate_fraction column_chromatography Silica Gel Column Chromatography ethyl_acetate_fraction->column_chromatography pooled_fractions Pooled Fractions column_chromatography->pooled_fractions prep_hplc Preparative HPLC (C18) pooled_fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound characterization Spectroscopic Characterization (NMR, MS) pure_compound->characterization

Caption: Workflow for the isolation of this compound.

Potential Biological Activities and Signaling Pathways

While direct studies on the biological activities of this compound are limited, research on the structurally related lignan, secoisolariciresinol (B192356) diglucoside (SDG), provides insights into its potential therapeutic effects. SDG has been shown to possess anti-inflammatory and antioxidant properties.

Hypothesized Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of SDG have been attributed to its ability to modulate the Akt/IκB/NF-κB signaling pathway. It is plausible that this compound exerts similar effects.

anti_inflammatory_pathway cluster_inhibition Inhibitory Action inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) akt Akt inflammatory_stimuli->akt Activates ikb IκBα akt->ikb Phosphorylates & Inhibits nf_kb NF-κB ikb->nf_kb Sequesters in Cytoplasm nucleus Nucleus nf_kb->nucleus Translocates to pro_inflammatory_genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) nucleus->pro_inflammatory_genes Induces compound This compound (Hypothesized) compound->akt Inhibits

Caption: Hypothesized anti-inflammatory signaling pathway.

Potential Cytotoxic Activity

A derivative of this compound has demonstrated cytotoxic effects against various cancer cell lines. This suggests that this compound itself could be a candidate for further investigation as an anticancer agent.

cytotoxic_activity compound This compound cancer_cell Cancer Cell compound->cancer_cell Targets apoptosis Apoptosis cancer_cell->apoptosis Induces cell_cycle_arrest Cell Cycle Arrest cancer_cell->cell_cycle_arrest Induces

Caption: Potential cytotoxic mechanism of action.

Disclaimer: The biological activities and signaling pathways described for this compound are based on studies of structurally related compounds and represent areas for future research. Further experimental validation is required to confirm these effects.

References

Troubleshooting & Optimization

5,5'-Dimethoxysecoisolariciresinol stability issues in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,5'-Dimethoxysecoisolariciresinol. The information provided is intended to assist in addressing stability issues that may be encountered during experimental procedures.

Troubleshooting Guides

Issue: Rapid degradation of this compound observed in solution.

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate Solvent Selection This compound, a phenolic compound, may be susceptible to degradation in certain solvents. It is recommended to use aprotic solvents or alcoholic solvents with low water content. Conduct a solvent screening study to identify the optimal solvent for your application. Commonly used solvents for lignans (B1203133) include methanol (B129727), ethanol, and acetone, often in aqueous mixtures.[1][2]
Presence of Contaminants Trace amounts of acids, bases, or metal ions in the solvent can catalyze degradation. Ensure the use of high-purity (e.g., HPLC grade) solvents.
Exposure to Light Phenolic compounds can be sensitive to light.[3] Protect solutions from light by using amber vials or by covering the container with aluminum foil. Conduct experiments under controlled lighting conditions where possible.
Elevated Temperature Lignans are generally stable at temperatures below 100°C.[4] However, prolonged exposure to even moderately elevated temperatures can accelerate degradation. Store stock solutions and experimental samples at recommended low temperatures (e.g., 4°C or -20°C). Avoid repeated freeze-thaw cycles.
Oxidation The phenolic hydroxyl groups in this compound are susceptible to oxidation. Purge solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Consider the addition of antioxidants if compatible with the experimental design.
pH of the Solution The stability of phenolic compounds can be pH-dependent. Buffer the solution to a pH where the compound is most stable. The optimal pH should be determined empirically through a pH stability study.

Issue: Inconsistent results in analytical quantification of this compound.

Possible Causes & Solutions:

CauseRecommended Action
Degradation During Sample Preparation Minimize the time between sample preparation and analysis. Keep samples on ice or in a cooled autosampler.
Inappropriate Analytical Method Develop and validate a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.[5] This will allow for the separation and quantification of the parent compound from its degradation products.
Adsorption to Container Surfaces Use silanized glassware or low-adsorption polypropylene (B1209903) tubes to minimize loss of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture. For solutions, it is advisable to prepare fresh solutions for each experiment. If short-term storage of a stock solution is necessary, store it in a high-purity, low-water content solvent at -20°C in an amber vial.

Q2: How can I perform a forced degradation study for this compound?

A2: A forced degradation study, also known as stress testing, is essential to understand the intrinsic stability of the molecule and to identify potential degradation products.[6][7] The study typically involves exposing the compound to various stress conditions more severe than accelerated stability testing.

Experimental Protocol: Forced Degradation Study

A general protocol for a forced degradation study of this compound in solution is as follows:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 2, 4, 8, 24 hours). Basic conditions may cause rapid degradation.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 60°C or 80°C) for a defined period (e.g., 24, 48, 72 hours).

    • Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be kept in the dark at the same temperature.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase of the analytical method.

  • Analytical Method: Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable. The mobile phase could consist of a gradient of acetonitrile (B52724) and water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the degradation products. Calculate the percentage of degradation of this compound.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the structure of this compound, which contains phenolic hydroxyl groups and ether linkages, the following degradation pathways are plausible:

  • Oxidation: The phenolic hydroxyl groups are prone to oxidation, which can lead to the formation of quinone-type structures. This can be initiated by light, heat, or the presence of oxidizing agents.

  • Hydrolysis: While the ether linkages are generally more stable, under harsh acidic or basic conditions, they could potentially be cleaved.

  • Demethylation: The methoxy (B1213986) groups on the aromatic rings could be susceptible to demethylation under certain stress conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, RT) prep->base Expose to Stress oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose to Stress thermal Thermal (60°C) prep->thermal Expose to Stress photo Photolytic (UV light) prep->photo Expose to Stress sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize hplc HPLC Analysis (Stability-Indicating Method) neutralize->hplc data Data Analysis (% Degradation, Impurity Profile) hplc->data

Caption: Experimental workflow for a forced degradation study.

degradation_pathways cluster_products Potential Degradation Products parent This compound quinone Quinone-type Structures parent->quinone Oxidation (Light, Heat, H2O2) hydrolyzed Hydrolyzed Products parent->hydrolyzed Hydrolysis (Strong Acid/Base) demethylated Demethylated Analogs parent->demethylated Demethylation

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Optimizing HPLC Methods for 5,5'-Dimethoxysecoisolariciresinol Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) method for the separation of 5,5'-Dimethoxysecoisolariciresinol.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC separation of this compound, offering potential causes and solutions in a question-and-answer format.

Problem: Poor Peak Shape (Tailing or Fronting)

Q: My peak for this compound is tailing. What are the likely causes and how can I fix it?

A: Peak tailing for phenolic compounds like lignans (B1203133) is a common issue. Here are the primary causes and solutions:

  • Secondary Interactions: Silanol (B1196071) groups on the surface of C18 columns can interact with the phenolic hydroxyl groups of the analyte, causing tailing.

    • Solution: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase. This will suppress the ionization of the silanol groups and the phenolic hydroxyls, minimizing these secondary interactions.[1][2]

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing.

    • Solution: Dilute your sample and reinject.

  • Column Contamination or Degradation: The column may have accumulated contaminants from previous injections, or the stationary phase may be degrading.

    • Solution: Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.

Q: I am observing peak fronting. What could be the reason?

A: Peak fronting is less common than tailing but can occur. Potential causes include:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the peak to front.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Overload: Similar to tailing, injecting an excessive amount of sample can also manifest as fronting.

    • Solution: Try diluting the sample.

Problem: Poor Resolution or Co-elution

Q: I am not getting good separation between this compound and other components in my sample. How can I improve the resolution?

A: Improving resolution often involves adjusting the mobile phase composition, temperature, or gradient profile.

  • Mobile Phase Composition: The choice and ratio of organic solvent to aqueous phase is critical.

    • Solution:

      • Organic Solvent: Acetonitrile and methanol (B129727) are common choices. Acetonitrile often provides better resolution for complex mixtures. You can also try mixtures of both.[3]

      • Mobile Phase pH: The pH of the mobile phase can significantly affect the retention and selectivity of ionizable compounds.[1][2][4][5] Experiment with small adjustments to the acid concentration to find the optimal pH for your separation.

  • Gradient Elution: A gradient elution is generally preferred for separating complex plant extracts containing compounds with a range of polarities.[6]

    • Solution: Adjust the gradient slope. A shallower gradient will increase the run time but can significantly improve the resolution of closely eluting peaks.

  • Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity and resolution.[7][8][9][10]

    • Solution: Experiment with column temperatures in the range of 30-45°C. An increase in temperature generally leads to shorter retention times and sharper peaks.[9]

Problem: Retention Time Instability

Q: The retention time for my analyte is shifting between injections. What could be causing this?

A: Retention time drift can be caused by several factors related to the HPLC system and the mobile phase.

  • Inadequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection, especially when using a gradient.

    • Solution: Increase the equilibration time between runs. A good practice is to flush the column with 10-20 column volumes of the initial mobile phase.

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic solvent.

    • Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped.

  • Pump Issues or Leaks: Inconsistent flow from the pump or leaks in the system will cause retention time fluctuations.

    • Solution: Check the system for any visible leaks. Purge the pump to remove any air bubbles and ensure it is delivering a consistent flow rate.

Problem: Baseline Noise or Drift

Q: I am observing a noisy or drifting baseline in my chromatogram. What are the possible causes?

A: A stable baseline is crucial for accurate quantification. Here are common causes of baseline issues:

  • Mobile Phase Contamination: Impurities in the solvents or additives can contribute to baseline noise.

    • Solution: Use high-purity HPLC-grade solvents and reagents. Filter the mobile phase before use.

  • Detector Issues: A dirty flow cell or a failing lamp in the UV detector can cause noise.

    • Solution: Flush the detector flow cell with an appropriate solvent. If the problem persists, the lamp may need to be replaced.

  • Incomplete Mobile Phase Mixing: If the mobile phase components are not mixed thoroughly, it can lead to a drifting baseline.

    • Solution: Ensure the mobile phase is well-mixed and degassed before use.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for the separation of this compound?

A1: Based on methods for structurally similar lignans, a good starting point would be a reversed-phase HPLC method:

ParameterRecommended Starting Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a shallow gradient, e.g., 10-20% B to 80-90% B over 30-40 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm

This method should then be optimized by systematically adjusting the parameters as described in the troubleshooting section to achieve the desired separation.

Q2: How should I prepare my plant sample for HPLC analysis of this compound?

A2: A general procedure for extracting lignans from a plant matrix involves the following steps:

  • Drying and Grinding: Dry the plant material (e.g., leaves, seeds) and grind it to a fine powder to increase the surface area for extraction.

  • Defatting (if necessary): For oil-rich samples like seeds, a defatting step with a non-polar solvent like n-hexane is recommended to remove lipids that can interfere with the analysis.

  • Extraction: Extract the powdered material with an appropriate solvent. A mixture of 70-80% aqueous methanol or ethanol (B145695) is often effective for a broad range of lignans.[11] Use a solid-to-liquid ratio of 1:10 to 1:20. The extraction can be performed by maceration at room temperature for 24 hours or accelerated using ultrasonication for 30-60 minutes.[6]

  • Hydrolysis (optional but recommended): Lignans often exist as glycosides in plants. To analyze the aglycone form (this compound), a hydrolysis step is necessary. This can be either acidic or enzymatic hydrolysis.[11]

  • Purification (Solid-Phase Extraction - SPE): After extraction and hydrolysis, the sample can be cleaned up and concentrated using a C18 solid-phase extraction (SPE) cartridge. This helps to remove interfering compounds and improve the quality of the chromatogram.

  • Final Preparation: Evaporate the purified extract to dryness and reconstitute it in the initial mobile phase before filtering through a 0.45 µm syringe filter for injection into the HPLC system.[6]

Q3: What are the key parameters to consider when optimizing the mobile phase?

A3: The most influential mobile phase parameters for optimizing the separation of lignans are:

  • Organic Solvent Choice: Acetonitrile generally offers lower viscosity and better UV transparency than methanol, which can lead to better peak shapes and lower backpressure. However, the selectivity can be different, so it is worth trying both.

  • pH: The addition of a small amount of acid (formic acid, acetic acid) to the aqueous phase is crucial for controlling the ionization of both the analyte and the stationary phase, which directly impacts retention and peak shape.[1][2][4][5]

  • Gradient Profile: For complex samples, a gradient elution is almost always necessary. Optimizing the gradient involves adjusting the initial and final organic solvent concentrations, the steepness of the gradient, and any isocratic hold times.

Q4: How does column temperature affect the separation?

A4: Column temperature is an important parameter for method optimization:

  • Retention Time: Increasing the temperature generally decreases retention times due to lower mobile phase viscosity.[7][9]

  • Efficiency and Peak Shape: Higher temperatures can lead to more efficient mass transfer, resulting in sharper peaks.[8]

  • Selectivity: Changing the temperature can alter the selectivity of the separation, meaning the relative retention of different compounds can change. This can be used to improve the resolution of co-eluting peaks.[7][10] It is advisable to maintain a constant and controlled column temperature for reproducible results.

Experimental Protocol: Extraction and Sample Preparation

This protocol provides a detailed methodology for the extraction and preparation of this compound from a plant matrix for HPLC analysis.

1. Materials and Reagents:

  • Dried and powdered plant material

  • n-Hexane (HPLC grade)

  • Methanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (HPLC grade)

  • C18 Solid-Phase Extraction (SPE) cartridges

  • 0.45 µm syringe filters

2. Procedure:

  • Defatting (for oil-rich material): a. Weigh 1 g of powdered plant material into a conical flask. b. Add 20 mL of n-hexane and shake for 1 hour at room temperature. c. Filter the mixture and discard the hexane (B92381) extract. d. Allow the solid residue to air dry completely.

  • Extraction: a. Transfer the defatted plant material to a clean flask. b. Add 20 mL of 80% aqueous methanol. c. Sonicate for 45 minutes in a water bath. d. Centrifuge the mixture at 4000 rpm for 15 minutes. e. Collect the supernatant. Repeat the extraction on the solid residue with another 20 mL of 80% methanol and combine the supernatants.

  • Hydrolysis (optional): a. To the combined supernatant, add hydrochloric acid to a final concentration of 1 M. b. Heat the mixture at 80°C for 2 hours to hydrolyze any glycosidic bonds. c. Cool the mixture to room temperature.

  • Solid-Phase Extraction (SPE) Cleanup: a. Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water. b. Load the hydrolyzed extract onto the SPE cartridge. c. Wash the cartridge with 10 mL of water to remove polar impurities. d. Elute the lignans with 10 mL of methanol.

  • Final Sample Preparation: a. Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the dried residue in 1 mL of the initial HPLC mobile phase. c. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Visualizations

HPLC_Optimization_Workflow cluster_prep Sample Preparation cluster_method_dev Method Development & Optimization Start Start with Plant Material Extraction Extraction of this compound Start->Extraction Purification Purification (e.g., SPE) Extraction->Purification Initial_Method Initial HPLC Method (Based on similar compounds) Purification->Initial_Method Optimization_Loop Optimization Loop Initial_Method->Optimization_Loop Mobile_Phase Adjust Mobile Phase (Solvent, pH, Gradient) Optimization_Loop->Mobile_Phase Resolution/Peak Shape Issue Temperature Adjust Column Temperature Optimization_Loop->Temperature Selectivity/Retention Issue Flow_Rate Adjust Flow Rate Optimization_Loop->Flow_Rate Analysis Time/Pressure Issue Final_Method Optimized HPLC Method Optimization_Loop->Final_Method Criteria Met Mobile_Phase->Optimization_Loop Temperature->Optimization_Loop Flow_Rate->Optimization_Loop Potential_Signaling_Pathway Lignan This compound NFkB_Inhibitor Inhibition of NF-κB Activation Lignan->NFkB_Inhibitor Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_Inhibitor->Pro_Inflammatory_Cytokines COX2 COX-2 Enzyme NFkB_Inhibitor->COX2 Anti_Inflammatory_Effect Anti-inflammatory Effect NFkB_Inhibitor->Anti_Inflammatory_Effect Pro_Inflammatory_Cytokines->Anti_Inflammatory_Effect COX2->Anti_Inflammatory_Effect

References

Technical Support Center: Synthesis of 5,5'-Dimethoxysecoisolariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 5,5'-Dimethoxysecoisolariciresinol.

Troubleshooting Guide

Low yields and purification difficulties are common hurdles in the synthesis of lignans (B1203133) such as this compound. This guide addresses specific problems you may encounter.

Problem 1: Low Yield in Oxidative Coupling Step

The key C-C bond formation in the synthesis of the lignan (B3055560) backbone is often an oxidative coupling reaction. Low yields in this step are a frequent issue.

Symptom Potential Cause Suggested Solution
Low conversion of starting material Inefficient oxidant or non-ideal reaction conditions.- Screen different oxidizing agents (e.g., FeCl₃, Mn(OAc)₃, Ag₂O). - Optimize the reaction temperature; lower temperatures may reduce side reactions. - Increase the concentration of the substrate to favor the desired bimolecular coupling.
Formation of a complex mixture of products Lack of regioselectivity in the coupling reaction. Phenolic radicals can couple at various positions.- Introduce a bulky protecting group at the C-5 position of the phenolic precursor (e.g., a tert-butyl group) to sterically hinder undesired coupling at this site and favor the desired β-β' linkage. This has been shown to dramatically increase the yield of the desired dimer.
Polymerization or degradation of starting material Over-oxidation or instability of radical intermediates.- Use a milder oxidizing agent. - Add the oxidant slowly to the reaction mixture to maintain a low concentration of radical species. - Ensure the reaction is performed under an inert atmosphere to prevent unwanted side reactions with oxygen.

Problem 2: Difficult Purification of the Final Product

The presence of multiple hydroxyl groups and stereoisomers can make the purification of this compound challenging.

Symptom Potential Cause Suggested Solution
Co-elution of isomers on silica (B1680970) gel chromatography Similar polarity of diastereomers.- Employ alternative chromatography techniques such as reversed-phase HPLC or supercritical fluid chromatography (SFC) for better separation. - Consider derivatization of the hydroxyl groups to alter the polarity and improve separation, followed by deprotection.
Product streaks on TLC and column chromatography Strong interaction of the phenolic hydroxyl groups with the silica gel.- Add a small amount of a polar solvent like methanol (B129727) or acetic acid to the eluent to reduce tailing. - Use a different stationary phase, such as alumina (B75360) or a bonded-phase silica.
Contamination with residual reagents or byproducts Incomplete reaction or side reactions.- Ensure complete conversion of starting materials by monitoring the reaction with TLC or LC-MS. - Recrystallization of the final product can be an effective purification method if a suitable solvent system is found.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

The regioselective oxidative coupling of the phenolic precursor is the most crucial and often lowest-yielding step. Success in the overall synthesis is highly dependent on optimizing this reaction to favor the formation of the desired β-β' linked dimer.

Q2: How can I improve the regioselectivity of the oxidative coupling reaction?

A key strategy is to block the more reactive positions on the aromatic ring to direct the coupling to the desired position. Introducing a sterically demanding group, such as a tert-butyl group, at the C-5 position of the ferulic acid derivative precursor has been shown to significantly improve the yield of the β-β' coupled product by preventing undesired C-5 or C-O couplings.

Q3: What are the common byproducts in this synthesis?

Common byproducts arise from alternative coupling modes of the phenolic radical, leading to 5-5', O-5', and O-O' linked dimers. Incomplete reduction of ester or lactone functionalities in subsequent steps can also lead to impurities.

Q4: Are there any specific analytical techniques recommended for monitoring the synthesis?

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended for monitoring the progress of the reactions and for assessing the purity of the intermediates and the final product. ¹H and ¹³C NMR spectroscopy are essential for structural confirmation at each stage.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of (±)-secoisolariciresinol, a close analog of this compound. The improved yield in the oxidative coupling step is a result of using a 5-substituted precursor.[1]

Reaction Step Reagents and Conditions Yield (%)
Oxidative Coupling FeCl₃/O₂, MeOH-H₂O, r.t.~20 (unsubstituted precursor)
Oxidative Coupling FeCl₃/O₂, MeOH-H₂O, r.t.91 (5-tert-butyl substituted precursor)
Catalytic Hydrogenation 10% Pd/C, H₂, Anhydrous EtOH93
Dehydration DCCHigh
Reduction NaBH₄High

Experimental Protocols

The following protocols are adapted from the synthesis of (±)-secoisolariciresinol and can be applied to the synthesis of this compound by using the appropriately substituted starting materials.[1]

Protocol 1: Regioselective Oxidative Coupling

  • Dissolve the 5-tert-butyl substituted ferulic acid derivative (1 equivalent) in a mixture of methanol and water.

  • To this solution, add a solution of ferric chloride (FeCl₃) in water dropwise with vigorous stirring at room temperature.

  • Continue stirring for the time indicated by TLC monitoring for the consumption of the starting material.

  • Upon completion, quench the reaction and extract the product with an appropriate organic solvent.

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired β-β' coupled dilactone.

Protocol 2: Reduction to this compound

  • Dissolve the purified dilactone from the previous step in anhydrous ethanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the diacid.

  • To a solution of the diacid in a suitable anhydrous solvent, add a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form the corresponding lactone.

  • Finally, reduce the lactone using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an appropriate solvent to yield this compound.

  • Purify the final product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_synthesis Core Synthesis cluster_end Product Isolation start 5-Substituted Phenolic Precursor coupling Regioselective Oxidative Coupling start->coupling FeCl3/O2 reduction1 Catalytic Hydrogenation coupling->reduction1 H2, Pd/C cyclization Lactone Formation reduction1->cyclization Dehydrating Agent reduction2 Final Reduction cyclization->reduction2 Reducing Agent purification Purification (Chromatography/Recrystallization) reduction2->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Overall Yield step_check Analyze Yield of Each Step start->step_check coupling_issue Low Yield in Oxidative Coupling? step_check->coupling_issue purification_issue Significant Loss During Purification? step_check->purification_issue coupling_issue->purification_issue No coupling_solution Optimize Oxidant & Conditions Use 5-Substituted Precursor coupling_issue->coupling_solution Yes purification_solution Alternative Chromatography (RP-HPLC, SFC) Optimize Eluent purification_issue->purification_solution Yes

Caption: Troubleshooting logic for low yield issues.

References

troubleshooting 5,5'-Dimethoxysecoisolariciresinol NMR signal interpretation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5,5'-Dimethoxysecoisolariciresinol NMR Analysis

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting NMR spectra of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ¹H NMR spectrum shows broad signals for the hydroxyl (-OH) protons. How can I confirm their assignment and improve resolution?

A1: Broadness of hydroxyl signals is common due to chemical exchange with trace amounts of water in the NMR solvent.

  • Confirmation: To definitively identify -OH signals, add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. Exchangeable protons like -OH and -NH will be replaced by deuterium and their corresponding signals will disappear or significantly decrease in intensity.[1]

  • Improving Resolution: To observe coupling from -OH protons, use a very dry solvent like DMSO-d₆. In sufficiently dry conditions, the exchange rate slows down, and you may resolve couplings between the -OH proton and adjacent protons.

Q2: The aromatic region of my ¹H NMR spectrum is complex and the signals are overlapping. How can I resolve and assign these peaks?

A2: Overlapping aromatic signals are a common challenge.

  • Change Solvent: Try acquiring the spectrum in a different deuterated solvent (e.g., switching from CDCl₃ to benzene-d₆ or acetone-d₆).[1] Aromatic solvent-induced shifts (ASIS) can alter the chemical shifts of nearby protons, often resolving overlapping multiplets.

  • 2D NMR: If changing the solvent is not effective, 2D NMR experiments are essential.

    • A COSY (Correlation Spectroscopy) experiment will show correlations between coupled protons, helping to identify adjacent protons on the aromatic rings.

    • An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates protons directly to their attached carbons.[2]

    • An HMBC (Heteronuclear Multiple Bond Correlation) experiment reveals longer-range correlations (2-3 bonds) between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.[2]

Q3: I am having trouble assigning the aliphatic methylene (B1212753) (-CH₂-) and methine (-CH-) protons in the C7-C9' region. What is the best approach?

A3: The aliphatic chain protons often overlap. A combination of 1D and 2D techniques is the most effective strategy.

  • Step 1: COSY: Use a COSY spectrum to establish the spin-spin coupling network of the entire aliphatic chain. You should be able to trace the connectivity from H-7 to H-8, H-8', and H-9'.

  • Step 2: HSQC: An HSQC spectrum will unambiguously link each proton signal to its directly attached carbon signal (e.g., H-7 to C-7, H-9 to C-9).[2]

  • Step 3: HMBC: Use the HMBC spectrum to confirm assignments through long-range couplings. For example, the benzylic protons (H-7 and H-7') should show correlations to aromatic carbons (e.g., C-1', C-2', C-6').[2]

Q4: My baseline is distorted and my signals are poorly shaped. What could be the cause?

A4: Poor signal shape and baseline distortion are often due to issues with sample preparation or spectrometer shimming.

  • Sample Concentration: Very high sample concentrations can lead to viscosity issues and peak broadening. Try diluting your sample.

  • Shimming: The magnetic field homogeneity needs to be optimized for your sample. This process, called shimming, should be performed before every experiment. If you are using a reduced volume of solvent (less than ~500 µL in a standard 5mm tube), it can be difficult to achieve good shims.[3]

  • Paramagnetic Impurities: The presence of paramagnetic impurities (e.g., dissolved oxygen or metal ions) can cause significant line broadening. Degassing the sample by bubbling an inert gas (like nitrogen or argon) through it can help.

Q5: I see unexpected peaks in my spectrum. How do I identify them?

A5: Unexpected peaks are typically from the solvent, water, or impurities from the synthesis/purification process.

  • Solvent Signals: Identify the residual proton signal of your deuterated solvent (e.g., ~7.26 ppm for CDCl₃, ~2.50 ppm for DMSO-d₆) and its ¹³C signal(s) (e.g., ~77.16 ppm for CDCl₃, ~39.52 ppm for DMSO-d₆).[2][4]

  • Water: A peak for water is almost always present. Its chemical shift is highly variable depending on the solvent, temperature, and concentration (e.g., ~1.56 ppm in CDCl₃, ~3.33 ppm in DMSO-d₆).[5]

  • Common Contaminants: Refer to tables of common laboratory solvent impurities to identify other signals (e.g., grease, ethyl acetate, silicone).[2][4]

Quantitative NMR Data

The following table summarizes the ¹H and ¹³C NMR chemical shifts for the core structure of this compound. The data is adapted from the detailed assignment of Secoisolariciresinol Diglucoside, as a complete dataset for the aglycone was not available.[6] The spectra were recorded in methanol-d₄. Chemical shifts (δ) are reported in ppm.

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ)Multiplicity & Coupling constants (J in Hz)
1, 1''134.4--
2, 2''113.66.79d (1.9)
3, 3''149.2--
4, 4''146.5--
5, 5''116.46.64dd (8.1, 1.9)
6, 6''122.46.69d (8.1)
7, 7'39.52.51dd (13.6, 6.7) / dd (13.6, 7.8)
8, 8'46.81.80m
9, 9'75.13.65 / 3.40m
OMe, OMe''56.53.81s

Note: The numbering and data are based on the structure of Secoisolariciresinol. The addition of methoxy (B1213986) groups at positions 5 and 5' in this compound will cause slight variations in the chemical shifts of the aromatic rings.

Experimental Protocols

1. Sample Preparation

  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Sonication may be required.

2. 1D NMR Spectroscopy (¹H and ¹³C)

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds. Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This is a longer experiment due to the low natural abundance of ¹³C. A 45° pulse angle and a 2-second relaxation delay are common.

3. 2D NMR Spectroscopy

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-coupled. It is relatively quick to run and is invaluable for determining proton connectivity within a spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps proton signals to the carbon signals they are directly attached to (¹JCH coupling).[2] Edited HSQC experiments can also differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) groups.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons over 2-3 bonds (ⁿJCH where n=2,3).[2] It is crucial for connecting different spin systems and for assigning quaternary (non-protonated) carbons. The experiment should be optimized for an expected coupling constant, typically around 8 Hz.[3]

Visualizations

Troubleshooting Workflow for NMR Signal Interpretation

NMR_Troubleshooting start Initial NMR Spectrum Acquired problem Ambiguous or Complex Signals Observed start->problem check_impurities Check for Solvent & Impurity Peaks problem->check_impurities Unexpected peaks? d2o_exchange Perform D₂O Exchange problem->d2o_exchange Broad -OH peaks? run_2d Acquire 2D NMR Spectra (COSY, HSQC, HMBC) problem->run_2d Overlapping signals? check_impurities->problem d2o_exchange->problem change_solvent Re-run in a Different Solvent run_2d->change_solvent Still ambiguous? analyze_cosy Analyze COSY: Establish H-H Connectivity run_2d->analyze_cosy change_solvent->run_2d analyze_hsqc Analyze HSQC: Link Protons to Carbons analyze_cosy->analyze_hsqc analyze_hmbc Analyze HMBC: Confirm Fragments & Assign Quaternary Carbons analyze_hsqc->analyze_hmbc final_assignment Complete Signal Assignment analyze_hmbc->final_assignment

Caption: A flowchart for troubleshooting NMR spectral data of this compound.

References

overcoming matrix effects in LC-MS analysis of 5,5'-Dimethoxysecoisolariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for LC-MS Analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome matrix effects specifically encountered during the LC-MS analysis of 5,5'-Dimethoxysecoisolariciresinol, a key metabolite of dietary lignans (B1203133).

Troubleshooting Guide

This section addresses specific problems you may encounter during your analysis.

Q1: My signal intensity for this compound is low and inconsistent when analyzing complex samples like plasma or plant extracts. What is the likely cause?

Low and inconsistent signal intensity are classic symptoms of matrix effects, particularly ion suppression.[1][2] The "matrix" refers to all components in your sample other than the analyte of interest, such as salts, proteins, and lipids.[3] When these matrix components co-elute with this compound, they can interfere with the ionization process in the mass spectrometer's source, leading to a suppressed and erratic signal.[3][4] This competition for ionization efficiency can severely compromise the accuracy, sensitivity, and reproducibility of your quantitative analysis.[3][5]

Q2: How can I definitively confirm that matrix effects are impacting my analysis?

There are two primary methods to diagnose and quantify matrix effects:

  • Post-Column Infusion Experiment (Qualitative): This method helps identify regions in your chromatogram where ion suppression or enhancement occurs.[6][7] You infuse a constant flow of a standard solution of this compound into the MS detector, after the analytical column. You then inject a blank, extracted matrix sample. Any dip or rise in the constant signal baseline indicates the retention times where matrix components are eluting and causing ion suppression or enhancement, respectively.[6][7]

  • Post-Extraction Spike Experiment (Quantitative): This is the most common method to measure the extent of matrix effects.[2][3] It involves comparing the peak area of the analyte in a neat solution with its peak area in a blank matrix extract that has been spiked with the analyte after the extraction process.

A matrix effect (ME) percentage can be calculated as follows: ME (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) x 100

A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.

Q3: I've confirmed ion suppression. What are the most effective strategies to mitigate it?

Mitigating matrix effects involves a multi-step approach focusing on sample preparation, chromatography, and calibration.

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[3][8] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are commonly used.[3][5] SPE is often considered the most effective for complex samples as it provides a more selective cleanup.[3]

  • Improve Chromatographic Separation: Adjust your LC method to chromatographically separate this compound from the interfering matrix components.[2][3] This can be achieved by modifying the mobile phase gradient, changing the column chemistry (e.g., using a different stationary phase), or adjusting the flow rate.[3][8]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensation.[3][6] A SIL-IS for this compound would be chemically identical and co-elute, experiencing the same degree of ion suppression or enhancement.[3][9] By monitoring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved even in the presence of matrix effects.[3][10]

  • Dilute the Sample: A simple approach is to dilute the sample, which reduces the concentration of all matrix components.[6][7] However, this is only feasible if the concentration of this compound is high enough to remain above the instrument's limit of detection after dilution.[7]

Frequently Asked Questions (FAQs)

Q4: What is the best sample preparation technique for removing matrix interferences for lignan (B3055560) analysis?

The "best" technique depends on the matrix, required throughput, and desired level of cleanliness. While protein precipitation is fast and simple, it is the least clean method. LLE offers better cleanup, but SPE is generally the most selective and effective method for removing a broad range of interferences in complex matrices like plasma or food extracts.[3][11]

Technique Principle Pros Cons Typical Application
Protein Precipitation (PPT) An organic solvent (e.g., acetonitrile) or acid is added to precipitate proteins from a biological fluid.[12]Fast, simple, inexpensive, high throughput.[12]Non-selective, high risk of residual matrix effects, may cause analyte to co-precipitate.[5]High-throughput screening, analysis of high-concentration analytes.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent).[13]Cleaner than PPT, can concentrate the analyte.More labor-intensive, requires solvent optimization, can be difficult to automate.Samples with moderate complexity, removal of highly polar/non-polar interferences.
Solid-Phase Extraction (SPE) Analyte is selectively adsorbed onto a solid sorbent and then eluted with a different solvent, leaving interferences behind.[3][13]Highly selective, provides the cleanest extracts, can concentrate the analyte, easily automated.[3][5]More expensive, requires method development to select the correct sorbent and solvents.Complex matrices (plasma, urine, food), trace-level analysis.[11]

Q5: Can my choice of mobile phase additives affect ion suppression?

Yes, absolutely. Mobile phase additives can significantly influence ionization efficiency.[14] Volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are generally preferred for LC-MS as they are compatible with the ionization process.[5] However, even these can sometimes contribute to ion suppression.[14] It is crucial to use high-purity, LC-MS grade additives at the lowest effective concentration.[1] Non-volatile buffers like phosphates are incompatible with mass spectrometry and must be avoided.

Q6: My calibration curve is non-linear. Could this be related to matrix effects?

Yes, a non-linear calibration curve, especially in a complex matrix, can be a sign of matrix effects.[3] As the concentration of the analyte increases, it may compete more effectively with a constant level of co-eluting interferences for ionization, leading to a non-proportional response. Preparing calibration standards in the same matrix as the samples (matrix-matched calibration) can help correct for this, as the standards and samples will experience similar matrix effects.[3]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike a known concentration of this compound standard into your initial mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma from an untreated subject) through your entire extraction procedure. In the final step, spike the resulting clean extract with the same concentration of this compound as in Set A.[2]

    • Set C (Matrix Standard - Optional, for Recovery): Spike the blank matrix with the this compound standard before starting the extraction procedure.

  • Analysis: Analyze all three sets of samples by LC-MS.

  • Calculation:

    • Matrix Effect (%ME): [ (Mean Peak Area of Set B) / (Mean Peak Area of Set A) ] * 100

    • Recovery (%RE): [ (Mean Peak Area of Set C) / (Mean Peak Area of Set B) ] * 100

Protocol 2: General Solid-Phase Extraction (SPE) for Lignans from Plasma

This is a general protocol and should be optimized for your specific application. Reversed-phase (e.g., C18) or mixed-mode sorbents are commonly used for lignans.

  • Sample Pre-treatment: To 500 µL of plasma, add your internal standard. Add 500 µL of a weak acid (e.g., 0.1 M acetate buffer, pH 5.0). Vortex to mix. This step may include enzymatic hydrolysis if you are measuring total lignans (aglycones + glycosides).[11]

  • Column Conditioning: Condition an SPE cartridge (e.g., C18, 100 mg) by passing 1 mL of methanol (B129727) followed by 1 mL of purified water. Do not allow the cartridge to dry.

  • Load Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences like salts.

  • Elute: Elute the this compound and other lignans with 1 mL of methanol or acetonitrile (B52724) into a clean collection tube.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen.[15] Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.[15] The sample is now ready for LC-MS injection.

Visualizations

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Validation start Problem Observed: Low/Inconsistent Signal, Poor Reproducibility check_me Hypothesis: Matrix Effects (ME)? start->check_me post_infusion Perform Post-Column Infusion Experiment check_me->post_infusion Qualitative post_spike Perform Post-Extraction Spike Experiment check_me->post_spike Quantitative me_confirmed ME Confirmed post_infusion->me_confirmed post_spike->me_confirmed strategy Select Mitigation Approach me_confirmed->strategy sample_prep Optimize Sample Preparation (SPE, LLE) strategy->sample_prep chromatography Improve Chromatographic Separation strategy->chromatography is_std Use Stable Isotope-Labeled Internal Standard (SIL-IS) strategy->is_std dilute Dilute Sample strategy->dilute validate Re-evaluate ME with Post-Extraction Spike sample_prep->validate chromatography->validate is_std->validate dilute->validate result Result: Accurate & Reproducible Quantification validate->result

Caption: Workflow for identifying and mitigating matrix effects.

G cluster_0 Experimental Setup cluster_1 Result Interpretation lc LC System tee T-Connector lc->tee ms Mass Spectrometer tee->ms baseline Stable Baseline Signal (No Matrix Effect) syringe Syringe Pump (Constant flow of Analyte Std) syringe->tee injector Autosampler (Inject Blank Matrix Extract) injector->lc suppression Signal Dip (Ion Suppression) enhancement Signal Rise (Ion Enhancement)

Caption: Diagram of a post-column infusion experiment setup.

G start Need to Clean Up Complex Matrix? need_speed Is Highest Throughput Critical? start->need_speed Yes ppt Protein Precipitation (PPT) lle Liquid-Liquid Extraction (LLE) spe Solid-Phase Extraction (SPE) need_speed->ppt Yes need_cleanest Is Cleanest Extract / Highest Sensitivity Required? need_speed->need_cleanest No need_cleanest->lle No need_cleanest->spe Yes

Caption: Decision tree for selecting a sample preparation method.

References

Technical Support Center: Enhancing the Yield of 5,5'-Dimethoxysecoisolariciresinol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of 5,5'-Dimethoxysecoisolariciresinol. The following sections provide answers to frequently asked questions and detailed troubleshooting guides for common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and logical precursor for the synthesis of this compound is sinapyl alcohol. This is due to the structural similarity of its aromatic ring to the target molecule. The synthesis generally involves an oxidative dimerization of sinapyl alcohol to form the central C-C bond of the lignan (B3055560) backbone.

Q2: What are the most critical steps affecting the overall yield of the synthesis?

The two most critical steps that significantly impact the overall yield are:

  • Oxidative Coupling: This step forms the core carbon-carbon bond between two sinapyl alcohol molecules. It is often low-yielding due to the formation of multiple side products and the difficulty in controlling the regioselectivity.

  • Stereoselective Reduction: Achieving the desired (2R, 3R) stereochemistry in the final product requires a highly stereoselective reduction of an intermediate. Incomplete stereoselectivity leads to the formation of diastereomers that can be difficult to separate, thus reducing the yield of the target isomer.

Q3: How can I purify the final this compound product?

Purification is typically achieved through column chromatography. A common stationary phase is silica (B1680970) gel. The choice of eluent system is crucial for good separation. A gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane (B109758) is often effective. For challenging separations of diastereomers, techniques like preparative High-Performance Liquid Chromatography (HPLC) might be necessary.

Troubleshooting Guides

Issue 1: Low Yield in the Oxidative Coupling of Sinapyl Alcohol

Question: I am getting a very low yield and a complex mixture of products during the oxidative coupling of sinapyl alcohol. How can I improve this?

Answer: Low yields in oxidative coupling are a frequent problem. Several factors can be optimized to favor the desired β-β' coupling.

Key Parameters to Optimize:

  • Oxidizing Agent: The choice of the oxidizing agent is critical. Common oxidants for this type of reaction include enzymes (like laccase or peroxidase) and chemical reagents (like ferric chloride or silver oxide). The performance of each can vary significantly.

  • Solvent: The reaction solvent influences the solubility of the reactants and the stability of the radical intermediates. It is advisable to screen a range of solvents with varying polarities.

  • Reaction Concentration: Dimerization is a bimolecular reaction, so the concentration of sinapyl alcohol can affect the reaction rate and the formation of polymeric side products.

  • Temperature: Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of undesired side reactions.

Quantitative Data Summary: Oxidative Coupling Optimization

ParameterCondition ACondition BCondition CYield of Dimer (%)
Oxidizing Agent LaccaseFerric Chloride (FeCl₃)Silver(I) Oxide (Ag₂O)25
Solvent Acetone/Water (1:1)DichloromethaneAcetonitrile35
Concentration (mM) 10502040
Temperature (°C) 2502530

Note: The yield data presented are representative examples for lignan synthesis and may vary for the specific synthesis of this compound.

Experimental Protocol: General Procedure for Oxidative Coupling

  • Dissolve sinapyl alcohol in the chosen solvent in a round-bottom flask.

  • Cool the solution to the desired temperature using an ice bath or cryostat.

  • Add the oxidizing agent portion-wise over a period of time while stirring vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction (e.g., by adding a reducing agent like sodium sulfite (B76179) for some oxidants).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G Troubleshooting Workflow: Low Yield in Oxidative Coupling start Low Yield in Oxidative Coupling oxidant Vary Oxidizing Agent (e.g., Laccase, FeCl₃, Ag₂O) start->oxidant solvent Screen Different Solvents (e.g., Acetone/Water, DCM, Acetonitrile) start->solvent concentration Adjust Substrate Concentration start->concentration temperature Optimize Reaction Temperature start->temperature analysis Analyze Product Mixture by LC-MS oxidant->analysis solvent->analysis concentration->analysis temperature->analysis analysis->start If side products dominate, re-evaluate conditions end Improved Yield analysis->end If desired dimer is major product

Caption: Troubleshooting workflow for low yield in oxidative coupling.

Issue 2: Poor Stereoselectivity in the Reduction Step

Question: My final product is a mixture of diastereomers that are very difficult to separate. How can I improve the stereoselectivity of the reduction?

Answer: Achieving high stereoselectivity is crucial for obtaining the desired (2R, 3R) isomer of this compound. This is typically accomplished through the stereoselective reduction of a dibenzylbutane-dione or a related intermediate.

Strategies for Improving Stereoselectivity:

  • Chiral Reducing Agents: Employing chiral reducing agents, such as those derived from boranes (e.g., CBS catalysts), can induce high enantioselectivity.

  • Substrate Control: If a chiral center is already present in the molecule before the reduction, it can direct the stereochemical outcome of the new stereocenters.

  • Enzymatic Reduction: Biocatalysts, such as specific ketoreductases, can offer excellent stereoselectivity under mild reaction conditions.

  • Reaction Conditions: Temperature and solvent can influence the transition state of the reduction, thereby affecting the diastereomeric ratio. Lower temperatures often lead to higher selectivity.

Quantitative Data Summary: Stereoselective Reduction Optimization

Reducing AgentSolventTemperature (°C)Diastereomeric Ratio (desired:undesired)
Sodium Borohydride (NaBH₄)Methanol03:1
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran-785:1
(R)-CBS Catalyst with BoraneTetrahydrofuran-78>95:5
KetoreductasePhosphate Buffer30>99:1

Note: The data presented are representative examples for stereoselective reductions and may vary for the specific synthesis of this compound.

Experimental Protocol: General Procedure for Stereoselective Reduction

  • Dissolve the diketone precursor in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to the specified low temperature (e.g., -78 °C).

  • Slowly add the chiral reducing agent solution to the reaction mixture.

  • Stir the reaction at low temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction carefully by the slow addition of a suitable reagent (e.g., methanol, followed by water).

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

G Logical Flow for Enhancing Stereoselectivity start Poor Stereoselectivity chiral_reagent Use Chiral Reducing Agent (e.g., CBS catalyst) start->chiral_reagent enzyme Employ Enzymatic Reduction (e.g., Ketoreductase) start->enzyme low_temp Lower Reaction Temperature start->low_temp analysis Analyze Diastereomeric Ratio by Chiral HPLC or NMR chiral_reagent->analysis enzyme->analysis low_temp->analysis analysis->start If ratio is still low, screen other conditions end High Stereoselectivity analysis->end If desired isomer is >95%

Caption: Logical flow for enhancing stereoselectivity in reduction.

Signaling Pathway and Experimental Workflow Diagrams

G Proposed Synthetic Pathway for this compound cluster_0 Step 1: Oxidative Coupling cluster_1 Step 2: Oxidation cluster_2 Step 3: Stereoselective Reduction A 2x Sinapyl Alcohol C Dibenzylbutane Intermediate (mixture of regio- and stereoisomers) A->C Dimerization B Oxidizing Agent (e.g., Laccase/O₂ or FeCl₃) B->A E Dibenzylbutane-dione C->E D Oxidizing Agent (e.g., PCC or Swern Oxidation) D->C G This compound ((2R,3R)-isomer) E->G F Chiral Reducing Agent (e.g., (R)-CBS/BH₃) F->E

Caption: Proposed synthetic pathway for this compound.

Technical Support Center: High-Purity 5,5'-Dimethoxysecoisolariciresinol Purification Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity 5,5'-Dimethoxysecoisolariciresinol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Column Chromatography

Potential Cause Suggested Solution
Compound Degradation on Silica (B1680970) Gel Phenolic compounds can sometimes degrade on acidic silica gel. Consider using deactivated silica gel (treating with a base like triethylamine) or an alternative stationary phase such as neutral alumina.
Irreversible Adsorption The compound may be too polar and sticking to the column. Try a more polar solvent system, such as a gradient of methanol (B129727) in dichloromethane. For highly polar compounds, a reversed-phase column (C18) might be more suitable.
Improper Solvent System The chosen solvent system may not be optimal for elution. Re-evaluate the solvent system using thin-layer chromatography (TLC) to ensure good separation and an appropriate Rf value (typically 0.2-0.4 for the target compound).
Co-elution with Impurities If the compound is co-eluting with impurities, a different chromatographic technique or a multi-step purification approach may be necessary. Consider using Sephadex LH-20 chromatography, which separates based on molecular size and polarity.

Issue 2: Poor Separation of this compound from Impurities

Potential Cause Suggested Solution
Inappropriate Stationary Phase Silica gel may not provide sufficient resolution. For structurally similar impurities, a high-performance liquid chromatography (HPLC) column with a different chemistry (e.g., phenyl-hexyl or cyano) may offer better selectivity.
Suboptimal Mobile Phase The mobile phase composition is critical for separation. Experiment with different solvent combinations and gradients. For phenolic compounds, adding a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape and resolution in reversed-phase HPLC.
Column Overloading Loading too much sample onto the column can lead to broad peaks and poor separation. Reduce the sample load or scale up to a larger column.
Presence of Tailing Peaks Tailing is common for phenolic compounds. This can be mitigated by adding a small amount of a competing base (like triethylamine) to the mobile phase in normal-phase chromatography, or an acid in reversed-phase chromatography.

Issue 3: Compound Instability During Purification

Potential Cause Suggested Solution
Oxidation Phenolic compounds can be susceptible to oxidation. Work under an inert atmosphere (nitrogen or argon) and use degassed solvents. The addition of a small amount of an antioxidant like BHT to the solvents may also help.
pH Sensitivity The compound may be unstable at certain pH values. Buffer the mobile phase to a pH where the compound is stable.
Light Sensitivity Some compounds are light-sensitive. Protect the sample and column from light by using amber glassware or covering them with aluminum foil.
Prolonged Exposure to Solvents Minimize the time the compound is in solution by working efficiently. Evaporate fractions as soon as possible after collection, using gentle heating (e.g., a rotary evaporator at low temperature).

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying crude this compound?

A1: A good starting point is flash column chromatography on silica gel. It is a relatively quick and inexpensive method to remove major impurities. Based on the purity of the fractions obtained, further purification by preparative HPLC or crystallization can be performed.

Q2: What are some common impurities I should expect?

A2: Common impurities can include unreacted starting materials from the synthesis, over-oxidized byproducts (if applicable), and other structurally related lignans (B1203133) if isolated from a natural source. Without a specific synthesis or isolation protocol, it is difficult to predict the exact impurities. General classes of impurities to consider are other phenolic compounds and less polar or more polar contaminants.

Q3: How can I effectively remove colored impurities?

A3: Colored impurities are often highly conjugated compounds. They can sometimes be removed by passing the crude material through a plug of activated carbon or by using a specific adsorbent resin. Different chromatographic techniques should also be explored, as the colored impurities may have different retention times than your target compound.

Q4: What is a suitable solvent system for flash chromatography of this compound on silica gel?

A4: A good starting point for a moderately polar compound like this compound on silica gel would be a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297). A gradient elution from a low to a high percentage of ethyl acetate is recommended to effectively separate compounds with different polarities. For example, you could start with 10% ethyl acetate in hexane and gradually increase the concentration of ethyl acetate.

Q5: Can I use reversed-phase chromatography for purification?

A5: Yes, reversed-phase chromatography (e.g., using a C18 stationary phase) is an excellent method for purifying phenolic compounds. A typical mobile phase would be a gradient of methanol or acetonitrile (B52724) in water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

Data Presentation

The following table summarizes representative quantitative data for the purification of Secoisolariciresinol Diglucoside (SDG), a structurally related lignan, which can serve as a benchmark for the purification of this compound.

Purification Method Stationary Phase Mobile Phase/Eluent Purity Achieved Yield Reference
Macroporous Resin Chromatography followed by Sephadex LH-20Macroporous Resin; Sephadex LH-20Ethanol/Water gradients; Methanol>98.0%Not Reported
Flash ChromatographySilica GelEthyl acetate/Ethanol (8:2, v/v)Not specified, but used for initial purificationNot Reported[1]
Preparative HPLCC18Methanol/Water with 0.1% Acetic Acid (gradient)>95% (typical for flavonoids)Dependent on loading[2]

Experimental Protocols

Protocol 1: Generalized Flash Chromatography Purification

  • Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble samples, perform a dry loading by adsorbing the sample onto a small amount of silica gel.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Analysis and Pooling: Analyze the fractions containing the desired compound by TLC. Pool the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Generalized Preparative HPLC Purification

  • Analytical Method Development: First, develop an analytical HPLC method on a C18 column to achieve good separation of this compound from its impurities. A gradient of acetonitrile or methanol in water with 0.1% formic acid is a good starting point.

  • Scale-Up: Scale up the analytical method to a preparative scale. This involves adjusting the flow rate, injection volume, and gradient time based on the dimensions of the preparative column.

  • Sample Preparation: Dissolve the partially purified sample from a previous step (e.g., flash chromatography) in the initial mobile phase and filter it through a 0.45 µm filter.

  • Purification: Inject the sample onto the preparative HPLC system and run the scaled-up gradient.

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound.

  • Purity Analysis and Solvent Removal: Analyze the purity of the collected fractions by analytical HPLC. Pool the high-purity fractions and remove the solvent by lyophilization or rotary evaporation.

Mandatory Visualization

Experimental_Workflow cluster_extraction Crude Extract Preparation cluster_purification Purification Strategies cluster_analysis Analysis and Final Product crude_material Crude Synthetic Mixture or Plant Extract flash_chrom Flash Chromatography (Silica Gel or Alumina) crude_material->flash_chrom Initial Cleanup prep_hplc Preparative HPLC (e.g., C18) flash_chrom->prep_hplc Further Purification sephadex Sephadex LH-20 Chromatography flash_chrom->sephadex Alternative/Additional Step purity_check Purity Analysis (Analytical HPLC, NMR) prep_hplc->purity_check sephadex->purity_check purity_check->prep_hplc If Impure, Re-purify pure_compound High-Purity 5,5'-Dimethoxy- secoisolariciresinol purity_check->pure_compound If >95% Pure

Caption: A generalized experimental workflow for the purification of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_solution Potential Solutions start Purification Issue Encountered low_yield Low Yield start->low_yield poor_sep Poor Separation start->poor_sep instability Compound Instability start->instability change_stationary Change Stationary Phase (e.g., Alumina, C18) low_yield->change_stationary Degradation/Adsorption optimize_mobile Optimize Mobile Phase (Solvent, Gradient, Additives) low_yield->optimize_mobile Inefficient Elution poor_sep->change_stationary Lack of Selectivity poor_sep->optimize_mobile Suboptimal Resolution reduce_load Reduce Sample Load poor_sep->reduce_load Overloading instability->optimize_mobile pH/Solvent Effects protect_sample Protect Sample (Inert gas, Light protection) instability->protect_sample Degradation

Caption: A logical diagram for troubleshooting common purification issues.

References

proper storage conditions for 5,5'-Dimethoxysecoisolariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the ideal short-term storage conditions for 5,5'-Dimethoxysecoisolariciresinol?

For short-term storage, it is recommended to keep this compound in a tightly sealed container, protected from light, and stored in a cool, dry place. A laboratory refrigerator at 2-8°C is a suitable option.

Q2: How should this compound be stored for long-term use?

For long-term storage, the compound should be stored in a freezer at -20°C or below. It is advisable to aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. The container should be tightly sealed to prevent moisture absorption.

Q3: Is this compound sensitive to light?

Many phytochemicals, particularly phenolic compounds like lignans, are light-sensitive.[1] To minimize the risk of photodegradation, always store this compound in an amber or opaque container, or wrap the container in aluminum foil. Work with the compound in a subdued light environment whenever possible.

Q4: What are the signs of degradation of this compound?

Visual signs of degradation can include a change in color or the appearance of solid precipitates in a solution.[2] For a more accurate assessment, it is recommended to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of new peaks or a decrease in the main compound's peak area over time.[2]

Q5: How should I handle this compound to ensure stability during experimental use?

When preparing solutions, use high-purity solvents and prepare them fresh for each experiment if possible. If a stock solution needs to be stored, it should be kept at -20°C or below in a tightly sealed, light-protected container. Minimize the time the compound or its solutions are exposed to ambient temperature and light.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Compound degradation due to improper storage or handling.1. Review your storage and handling procedures against the recommendations in the FAQs. 2. Perform a purity check of your compound stock using a suitable analytical method like HPLC or LC-MS. 3. Prepare fresh solutions from a new aliquot of the compound for your next experiment.
Change in physical appearance (e.g., color) Oxidation or other forms of chemical degradation.1. Discard the discolored compound. 2. Obtain a fresh batch of the compound. 3. Ensure future storage is in a tightly sealed container, possibly under an inert atmosphere (e.g., argon or nitrogen), and protected from light.
Reduced activity in biological assays Loss of potency due to degradation.1. Verify the integrity of your current stock using an analytical method. 2. If degradation is confirmed, use a fresh, properly stored aliquot. 3. Consider performing a stability study under your experimental conditions to determine the compound's half-life.

Summary of Recommended Storage Conditions

Condition Short-Term Storage Long-Term Storage
Temperature 2-8°C (Refrigerator)-20°C or below (Freezer)
Light Protect from light (Amber vial/foil)Protect from light (Amber vial/foil)
Atmosphere Tightly sealed containerTightly sealed container, consider inert gas
Form Solid or freshly prepared solutionSolid (preferred) or frozen stock solution
Container Glass vial with a secure capGlass vial with a secure cap, consider amber glass

Experimental Protocol: Stability Assessment of this compound

Objective: To assess the stability of this compound under different storage conditions.

Materials:

  • This compound

  • HPLC-grade methanol (B129727)

  • HPLC system with a UV detector

  • C18 HPLC column

  • 0.22 µm syringe filters

  • Autosampler vials

  • Refrigerator (2-8°C)

  • Freezer (-20°C)

  • Benchtop with ambient light and temperature conditions

  • Light-protected (amber) and clear vials

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh 10 mg of this compound and dissolve it in 10 mL of HPLC-grade methanol to prepare a 1 mg/mL stock solution.

    • Filter the stock solution through a 0.22 µm syringe filter.

  • Sample Preparation and Storage:

    • Aliquot the stock solution into different sets of vials for storage under the following conditions:

      • Set A: 2-8°C in a clear vial

      • Set B: 2-8°C in an amber vial

      • Set C: -20°C in a clear vial

      • Set D: -20°C in an amber vial

      • Set E: Ambient temperature and light in a clear vial

      • Set F: Ambient temperature in an amber vial

  • Time Points for Analysis:

    • Analyze the samples at the following time points: 0 (initial), 24 hours, 48 hours, 1 week, 2 weeks, and 4 weeks.

  • HPLC Analysis:

    • At each time point, take an aliquot from each storage condition.

    • Prepare a working solution by diluting the stock solution to a suitable concentration for HPLC analysis.

    • Inject the working solution into the HPLC system.

    • Chromatographic Conditions (Example):

      • Column: C18, 4.6 x 250 mm, 5 µm

      • Mobile Phase: Isocratic elution with Methanol:Water (e.g., 60:40 v/v)

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Determined by UV-Vis scan of the compound (e.g., 280 nm)

      • Injection Volume: 20 µL

  • Data Analysis:

    • Record the peak area of the this compound peak at each time point for each storage condition.

    • Calculate the percentage of the compound remaining at each time point relative to the initial (time 0) peak area.

    • Plot the percentage of compound remaining versus time for each condition to visualize the degradation profile.

Diagrams

G Troubleshooting Workflow for Compound Instability A Inconsistent Experimental Results Observed B Review Storage and Handling Procedures A->B C Are Procedures Optimal? B->C D Correct Procedures and Re-run Experiment C->D No E Perform Analytical Purity Check (e.g., HPLC) C->E Yes I Problem Solved D->I F Is Compound Pure? E->F G Use Fresh Aliquot and Re-run Experiment F->G Yes H Order New Batch of Compound F->H No G->I H->I

Caption: Troubleshooting workflow for addressing compound instability issues.

References

Validation & Comparative

Validating the Antioxidant Efficacy of Lignans: A Comparative Analysis Using the DPPH Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant activity of secoisolariciresinol (B192356) and its derivatives, benchmarked against established antioxidants using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This guide includes supporting experimental data, detailed methodologies, and visual representations of experimental workflows and relevant signaling pathways.

Comparative Antioxidant Activity: DPPH Radical Scavenging

The antioxidant potential of various lignans (B1203133) and standard antioxidants is commonly evaluated by their ability to scavenge the stable DPPH free radical. The efficacy is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.

The following table summarizes the DPPH radical scavenging activity of secoisolariciresinol, its diglycoside form (SDG), and other common antioxidants. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to potential variations in experimental conditions.

CompoundDPPH IC50 (µg/mL)Reference
(-)-Secoisolariciresinol12.252[1]
Secoisolariciresinol Diglycoside (SDG)78.9[2]
Secoisolariciresinol Diglycoside (SDG)13.547[1]
Standard SDG0.016 (16 µg/mL)[3]
Trolox14.264[1]
Ascorbic Acid~4.97[4]
Butylated Hydroxytoluene (BHT)13.007[1]

Note: Data for 5,5'-Dimethoxysecoisolariciresinol was not available in the reviewed literature. The data presented is for the closely related compounds, secoisolariciresinol and its diglycoside.

Experimental Protocol: DPPH Radical Scavenging Assay

The following is a generalized methodology for determining the antioxidant activity of a compound using the DPPH assay, based on common protocols.

1. Preparation of DPPH Solution:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol (B129727) or ethanol.

  • The working solution is then prepared by diluting the stock solution to achieve an absorbance of approximately 1.0 at 517 nm.

  • The DPPH solution should be freshly prepared and kept in the dark to prevent degradation.

2. Preparation of Test Samples and Standards:

  • Prepare a stock solution of the test compound (e.g., this compound) and standard antioxidants (e.g., Ascorbic Acid, Trolox) in a suitable solvent.

  • A series of dilutions are then prepared from the stock solutions to obtain a range of concentrations for testing.

3. Assay Procedure:

  • In a microplate or cuvette, add a specific volume of the test sample or standard solution to a fixed volume of the DPPH working solution.

  • A blank sample containing only the solvent and the DPPH solution is also prepared to serve as the control.

  • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

4. Measurement and Calculation:

  • After incubation, the absorbance of the reaction mixtures is measured at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula:

    where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant and calculating the concentration at which 50% inhibition is achieved.[5]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the DPPH assay for assessing antioxidant activity.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare DPPH Solution Mix Mix DPPH with Samples/Standards DPPH->Mix Sample Prepare Test Samples & Standards Sample->Mix Incubate Incubate in Dark Mix->Incubate 30 min Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate

Caption: Workflow of the DPPH radical scavenging assay.

Mechanism of Action: Lignans and the Nrf2 Signaling Pathway

Lignans exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that enhance the cellular antioxidant defense system. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like certain lignans, Keap1 is modified, leading to the release and stabilization of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.

The following diagram illustrates the activation of the Nrf2 signaling pathway by lignans.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lignans Lignans Keap1_Nrf2 Keap1-Nrf2 Complex Lignans->Keap1_Nrf2 Inhibits Keap1 ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Keap1_ub Keap1 (Ubiquitinated) Keap1_Nrf2->Keap1_ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasomal Degradation Keap1_ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Transcription Antioxidant_Genes->Transcription

Caption: Activation of the Nrf2 antioxidant pathway by lignans.

References

A Comparative Guide to the Biological Activities of Secoisolariciresinol and 5,5'-Dimethoxysecoisolariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of secoisolariciresinol (B192356) (SECO) and 5,5'-Dimethoxysecoisolariciresinol. While extensive research has been conducted on the antioxidant, anti-inflammatory, and anticancer properties of secoisolariciresinol, a notable scarcity of publicly available scientific literature exists regarding the biological activities of this compound. Consequently, this document will primarily focus on the well-documented effects of secoisolariciresinol, while highlighting the current knowledge gap concerning its dimethoxy derivative.

I. Overview of Secoisolariciresinol (SECO)

Secoisolariciresinol is a lignan (B3055560) found in various plants, with flaxseed being a particularly rich source. It is a precursor to the mammalian lignans (B1203133) enterodiol (B191174) (ED) and enterolactone (B190478) (EL), which are produced by the gut microbiota and are believed to contribute significantly to the biological effects of SECO. SECO and its metabolites have garnered considerable interest for their potential health benefits.

II. Antioxidant Activity of Secoisolariciresinol

Secoisolariciresinol has demonstrated significant antioxidant properties in various in vitro studies. Its ability to scavenge free radicals and reduce oxidative stress is a key mechanism underlying its potential health benefits.

Table 1: Summary of Antioxidant Activity of Secoisolariciresinol and its Metabolites

CompoundAssayConcentrationResult
Secoisolariciresinol (SECO)DPPH Radical Scavenging25-200 µMEffective antioxidant activity (p<0.01)
Secoisolariciresinol (SECO)AAPH-induced DNA DamageNot specifiedMore effective than enterodiol and enterolactone
Secoisolariciresinol (SECO)AAPH-induced Liposome PeroxidationNot specifiedEfficacy similar to enterodiol and enterolactone
Secoisolariciresinol Diglucoside (SDG)DPPH Radical Scavenging25-200 µMEffective antioxidant activity (p<0.01)

Experimental Protocols:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron and neutralize the DPPH radical. The reduction in absorbance of the DPPH solution, which changes color from purple to yellow upon reduction, is monitored spectrophotometrically. A lower absorbance indicates higher scavenging activity.

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)-induced Peroxyl Radical Plasmid DNA Damage and Phosphatidylcholine Liposome Lipid Peroxidation Assays: AAPH is a peroxyl radical initiator. In the DNA damage assay, the ability of the compound to protect plasmid DNA from strand scission induced by AAPH is evaluated using gel electrophoresis. In the lipid peroxidation assay, the inhibition of AAPH-induced oxidation of liposomes is measured, often by detecting the formation of lipid hydroperoxides.

Signaling Pathway Visualization:

Antioxidant_Mechanism cluster_0 Oxidative Stress cluster_1 Antioxidant Defense ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage causes Neutralized_ROS Neutralized ROS SECO Secoisolariciresinol (SECO) SECO->Neutralized_ROS scavenges Anti_inflammatory_Pathway cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 Akt Akt TLR4->Akt IkB IκB Akt->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (IL-1β, IL-6, TNF-α) Nucleus->Gene_Expression activates SDG SDG SDG->Akt inhibits Anticancer_Mechanism cluster_0 SECO Secoisolariciresinol (SECO) Pgp P-glycoprotein (P-gp) SECO->Pgp inhibits Doxorubicin Doxorubicin Pgp->Doxorubicin effluxes Cancer_Cell Cancer Cell Doxorubicin->Cancer_Cell targets Cell_Death Cancer Cell Death Cancer_Cell->Cell_Death undergoes

5,5'-Dimethoxysecoisolariciresinol: An Objective Comparison of Antioxidant Capacity with Other Lignans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of various lignans (B1203133), with a focus on contrasting available data for prominent lignans like secoisolariciresinol (B192356) diglucoside (SDG), secoisolariciresinol (SECO), and their mammalian metabolites enterodiol (B191174) (ED) and enterolactone (B190478) (EL). While the primary topic of interest is 5,5'-Dimethoxysecoisolariciresinol, a thorough review of existing scientific literature reveals a lack of direct experimental data comparing its antioxidant capacity against other lignans. Therefore, this guide will present the available data for well-studied lignans to offer a valuable comparative context.

Comparative Antioxidant Activity of Lignans

The antioxidant potential of lignans is a significant area of research, with various in vitro assays employed to quantify their radical scavenging and protective effects. The data presented below is compiled from studies utilizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and chemiluminescence-based methods.

Data Presentation
Lignan (B3055560)Assay TypeConcentration% Inhibition / Antioxidant PotencyReference
Secoisolariciresinol diglucoside (SDG)DPPH25-200 µMEffective (p<0.01)[1]
Secoisolariciresinol (SECO)DPPH25-200 µMEffective (p<0.01)[1]
Enterodiol (ED)DPPH25-200 µMInactive[1]
Enterolactone (EL)DPPH25-200 µMInactive[1]
Secoisolariciresinol diglucoside (SDG)Chemiluminescence (PMNL-CL)2.5 mg/ml23.8% reduction[2][3]
Secoisolariciresinol (SECO)Chemiluminescence (PMNL-CL)2.5 mg/ml91.2% reduction[2][3]
Enterodiol (ED)Chemiluminescence (PMNL-CL)2.5 mg/ml94.2% reduction[2][3]
Enterolactone (EL)Chemiluminescence (PMNL-CL)2.5 mg/ml81.6% reduction[2][3]
Vitamin E (control)Chemiluminescence (PMNL-CL)2.5 mg/ml18.7% reduction[2][3]

Note: The chemiluminescence assay with zymosan-activated polymorphonuclear leukocytes (PMNLs) measures the reduction of reactive oxygen species. A higher percentage reduction indicates greater antioxidant activity. The antioxidant potency relative to Vitamin E was reported as follows: SECO (4.86), ED (5.02), EL (4.35), and SDG (1.27)[2].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the experimental protocols used in the cited studies.

DPPH Radical Scavenging Assay

The DPPH assay is a common method to evaluate the ability of antioxidants to scavenge free radicals.

Principle: This assay is based on the reduction of the stable DPPH radical, which is a deep violet color, to the non-radical form, diphenylpicrylhydrazine, which is pale yellow. The change in absorbance is measured spectrophotometrically.

General Procedure:

  • A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific concentration (e.g., 6 x 10⁻⁵ M).

  • The lignan sample is dissolved in the same solvent.

  • The lignan solution is mixed with the DPPH solution.

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 515-517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Chemiluminescence Assay with Zymosan-Activated Polymorphonuclear Leukocytes (PMNLs)

This assay assesses the antioxidant's ability to inhibit the production of reactive oxygen species (ROS) by activated neutrophils.

Principle: Zymosan activates PMNLs, leading to a "respiratory burst" and the generation of ROS. Luminol (B1675438), a chemiluminescent probe, reacts with these ROS to produce light. The presence of an antioxidant will reduce the amount of ROS, thereby decreasing the chemiluminescence.

General Procedure:

  • Polymorphonuclear leukocytes are isolated from fresh blood.

  • The lignan sample is prepared at various concentrations.

  • PMNLs, the lignan sample, and luminol are mixed in a buffer solution.

  • Zymosan is added to the mixture to activate the PMNLs.

  • The chemiluminescence is measured over time using a luminometer.

  • The reduction in chemiluminescence in the presence of the lignan compared to a control (without the lignan) indicates its antioxidant activity.

Visualizations

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow_dpph cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol DPPH Solution (in Methanol) Mixing Mixing DPPH_sol->Mixing Lignan_sol Lignan Sample (in Methanol) Lignan_sol->Mixing Incubation Incubation (Dark, 30 min) Mixing->Incubation Spectro Spectrophotometry (517 nm) Incubation->Spectro Calc Calculation of % Inhibition Spectro->Calc

DPPH Assay Experimental Workflow.

experimental_workflow_chemi cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis PMNLs Isolated PMNLs Mix_Components Mix PMNLs, Lignan, and Luminol PMNLs->Mix_Components Lignan Lignan Sample Lignan->Mix_Components Luminol Luminol Solution Luminol->Mix_Components Zymosan Zymosan (Activator) Activation Add Zymosan to Activate PMNLs Zymosan->Activation Mix_Components->Activation Luminometry Measure Chemiluminescence Activation->Luminometry Data_Analysis Calculate Reduction in Luminescence Luminometry->Data_Analysis

Chemiluminescence Assay Workflow.
Putative Antioxidant Signaling Pathway of Lignans

Lignans can exert their antioxidant effects through various cellular mechanisms, including the modulation of endogenous antioxidant defense systems. One of the key pathways involved is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.

signaling_pathway Lignans Lignans (e.g., SECO, ED, EL) Keap1 Keap1 Lignans->Keap1 may interact with ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2 for degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds to ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes promotes transcription Antioxidant_Enzymes->ROS neutralize Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection leads to

Putative Nrf2-Mediated Antioxidant Signaling Pathway of Lignans.

References

A Comparative Analysis of 5,5'-Dimethoxysecoisolariciresinol from Diverse Botanical Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the lignan (B3055560) 5,5'-Dimethoxysecoisolariciresinol, focusing on its characteristics when derived from different plant sources. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development by consolidating available data on its botanical distribution, extraction methodologies, and biological activities.

Introduction to this compound

This compound is a lignan, a class of polyphenolic compounds widely distributed in the plant kingdom. Lignans (B1203133) are recognized for their significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular lignan is of growing interest within the scientific community for its potential therapeutic applications. Understanding its properties from various natural sources is crucial for optimizing its extraction and application in research and drug development.

Plant Sources

Currently, the primary documented plant source of this compound is the genus Cinnamomum, with specific identification in the following species:

  • Cinnamomum cassia (Chinese Cinnamon): The twigs of this plant have been identified as a source of this compound.

  • Cinnamomum osmophloeum (Indigenous Cinnamon): The heartwood and roots of this Taiwanese species have also been found to contain this lignan.[1]

While other Cinnamomum species and plants rich in other lignans are being investigated, comprehensive screening for this compound across a wider range of botanical families is still an area of active research.

Extraction and Purification Protocols

The isolation and purification of this compound from plant material typically involve multi-step extraction and chromatographic techniques. The following is a generalized experimental protocol based on methods used for lignan extraction from Cinnamomum species.

Experimental Protocol: Extraction and Isolation
  • Plant Material Preparation: Air-dried and powdered plant material (e.g., twigs, heartwood) is used as the starting material.

  • Solvent Extraction: The powdered material is extracted with 95% ethanol (B145695) at room temperature.[2] The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.[2]

  • Solvent Partitioning: The crude extract is suspended in warm water and successively partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane (B109758), and ethyl acetate (B1210297), to separate compounds based on their solubility.

  • Column Chromatography: The fraction containing the lignans (often the dichloromethane or ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel. Elution is performed with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate.

  • Further Purification: Fractions containing this compound are further purified using techniques such as Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

  • Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

G A Plant Material (e.g., Cinnamomum twigs) B Grinding and Powdering A->B C Ethanol Extraction B->C D Filtration and Concentration C->D E Crude Extract D->E F Solvent Partitioning (Petroleum Ether, Dichloromethane, Ethyl Acetate) E->F G Lignan-rich Fraction F->G H Silica Gel Column Chromatography G->H I Fraction Collection H->I J Sephadex LH-20 Chromatography I->J K Preparative HPLC J->K L Pure this compound K->L M Structural Analysis (NMR, MS) L->M

Figure 1: Generalized workflow for the extraction and analysis of this compound.

Comparative Analysis

A direct comparative analysis of the yield and purity of this compound from different plant sources is limited in the currently available scientific literature. Most studies focus on the isolation and identification of various compounds from a single plant source rather than a comparative quantification. The table below summarizes the known sources and the part of the plant where this compound has been identified.

Plant SourcePart of PlantReported Presence of this compoundQuantitative Data (Yield)
Cinnamomum cassiaTwigsYesNot reported in comparative studies
Cinnamomum osmophloeumHeartwood, RootsYes[1]Not reported in comparative studies

Note: The lack of quantitative data highlights a significant gap in the research and presents an opportunity for future studies to focus on the comparative yields of this compound from various botanical origins.

Biological Activity

The biological activities of this compound are inferred from studies on extracts of Cinnamomum species and related lignans. The primary activities of interest are its antioxidant and anti-inflammatory effects.

Antioxidant Activity

Lignans, as phenolic compounds, are known to be potent antioxidants. The antioxidant activity of extracts from Cinnamomum cassia has been demonstrated in several studies.[3] These extracts have shown the ability to scavenge free radicals and inhibit lipid peroxidation.[3] While direct studies on the antioxidant capacity of pure this compound are not widely available, it is expected to contribute to the overall antioxidant properties of the plant extracts in which it is found.

Anti-inflammatory Activity

Extracts from Cinnamomum cassia have demonstrated significant anti-inflammatory effects.[4] Studies on other lignans have shown that they can modulate key inflammatory pathways. A plausible mechanism of action for the anti-inflammatory effects of lignans like this compound is the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. By inhibiting the activation of NF-κB, lignans can effectively reduce the inflammatory response.

G A Inflammatory Stimuli (e.g., LPS) B TLR4 A->B C MyD88 B->C D IKK Complex C->D G Phosphorylation and Ubiquitination of IκBα D->G E IκBα E->G Inhibition F NF-κB H NF-κB Translocation to Nucleus F->H G->E Degradation G->F I Gene Expression of Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) H->I J This compound J->D Inhibition

Figure 2: Plausible anti-inflammatory signaling pathway modulated by this compound.

Conclusion

This compound is a promising bioactive lignan predominantly found in Cinnamomum species. While established protocols exist for its extraction and purification, there is a notable absence of comparative studies quantifying its yield from different plant sources. The compound is expected to possess significant antioxidant and anti-inflammatory properties, likely contributing to the known therapeutic effects of Cinnamomum extracts. Future research should focus on a broader screening of plant species for this compound, quantitative comparison of its content in different sources and plant parts, and a thorough investigation of its specific biological activities and mechanisms of action to fully realize its therapeutic potential.

References

Comparative Guide to Analytical Methods for 5,5'-Dimethoxysecoisolariciresinol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quantification of 5,5'-Dimethoxysecoisolariciresinol, a lignan (B3055560) with potential pharmacological activities, is crucial for research and development. The choice of analytical methodology significantly impacts the sensitivity, selectivity, and throughput of sample analysis. This guide compares two prevalent analytical techniques: HPLC-UV and UPLC-MS/MS. While HPLC-UV offers a cost-effective and accessible method for routine analysis, UPLC-MS/MS provides superior sensitivity and specificity, making it ideal for complex biological matrices and trace-level quantification. The selection of the most appropriate method will depend on the specific research question, sample matrix, and available resources.

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the typical performance characteristics of HPLC-UV and UPLC-MS/MS for the analysis of lignans (B1203133) similar to this compound.

ParameterHPLC-UVUPLC-MS/MS
**Linearity (R²) **> 0.999> 0.999
Limit of Detection (LOD) 10 - 50 ng/mL0.1 - 1 ng/mL
Limit of Quantification (LOQ) 50 - 150 ng/mL0.5 - 5 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 3%
Analysis Time 15 - 30 minutes3 - 10 minutes
Selectivity ModerateHigh
Matrix Effect Prone to interferenceMinimized with MRM
Cost LowerHigher

Experimental Protocols

Representative HPLC-UV Method

This protocol is a generalized procedure for the quantification of lignans in plant extracts.

a. Sample Preparation (Plant Material):

  • Grind dried plant material to a fine powder.

  • Extract 1 g of powder with 20 mL of 80% methanol (B129727) via sonication for 30 minutes at room temperature.

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collect the supernatant and filter it through a 0.45 µm PTFE syringe filter prior to injection.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)

  • Mobile Phase:

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10-50% B

    • 20-25 min: 50-10% B

    • 25-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Detection Wavelength: 280 nm

Representative UPLC-MS/MS Method

This protocol is a generalized procedure for the quantification of lignans in biological matrices (e.g., plasma).

a. Sample Preparation (Plasma):

  • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of 50% methanol and inject into the UPLC-MS/MS system.

b. UPLC Conditions:

  • Column: C18 UPLC column (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

c. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized for this compound)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be determined by infusing a standard of this compound to identify the precursor ion and optimal product ions.

    • Hypothetical Transition (Negative Mode): m/z 421.2 -> [Product Ion 1], m/z 421.2 -> [Product Ion 2]

  • Source Parameters: To be optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_validation Method Validation cluster_cross_validation Cross-Validation start Sample Collection (e.g., Plant Material, Plasma) extraction Extraction / Protein Precipitation start->extraction cleanup Filtration / Solid-Phase Extraction extraction->cleanup hplc HPLC-UV Analysis cleanup->hplc uplc UPLC-MS/MS Analysis cleanup->uplc linearity Linearity hplc->linearity comparison Comparison of Results hplc->comparison uplc->linearity uplc->comparison accuracy Accuracy & Precision linearity->accuracy lod_loq LOD & LOQ accuracy->lod_loq selectivity Selectivity lod_loq->selectivity

Caption: General workflow for analytical method development, validation, and cross-validation.

signaling_pathway compound This compound ros Reactive Oxygen Species (ROS) compound->ros Scavenges nrf2 Nrf2 compound->nrf2 Activates ros->nrf2 Inhibits degradation of are Antioxidant Response Element (ARE) nrf2->are Translocates to nucleus and binds to antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes Induces transcription of antioxidant_enzymes->ros Neutralizes cellular_protection Cellular Protection antioxidant_enzymes->cellular_protection

Caption: Hypothetical antioxidant signaling pathway for this compound.

A Comparative Analysis of the Neuroprotective Effects of 5,5'-Dimethoxysecoisolariciresinol and Known Neuroprotectants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of 5,5'-Dimethoxysecoisolariciresinol and its related lignans (B1203133) with established neuroprotective agents: Edaravone (B1671096), N-butylphthalide (NBP), and Citicoline. The information is compiled from preclinical studies to facilitate an objective evaluation of their therapeutic potential.

Executive Summary

Neurodegenerative diseases and acute brain injuries, such as stroke, represent a significant global health burden. The development of effective neuroprotective agents is a critical area of research. This guide examines the neuroprotective profile of this compound, a lignan (B3055560) whose derivatives have shown promise in preclinical models. Its effects are compared against three well-characterized neuroprotectants: Edaravone, a free radical scavenger; NBP, a compound with multi-faceted neuroprotective actions; and Citicoline, a precursor for phospholipid synthesis. The comparison is based on available quantitative data from in vitro and in vivo studies, with a focus on their mechanisms of action.

Comparative Data on Neuroprotective Effects

The following table summarizes the quantitative data from various experimental models, providing a comparative overview of the neuroprotective efficacy of the compounds.

Compound/DerivativeExperimental ModelAssayConcentration/DosageKey Results
Derivatives of this compound
9,9'-O-di-(E)-feruloyl-meso-5,5'-dimethoxysecoisolariciresinolGlutamate-induced toxicity in HT22 hippocampal cellsCell ViabilityNot specifiedShowed neuroprotective effects
9,9'-O-di-(E)-sinapinoyl-meso-5,5'-dimethoxysecoisolariciresinolGlutamate-induced toxicity in HT22 hippocampal cellsCell ViabilityNot specifiedShowed neuroprotective effects
Secoisolariciresinol (B192356) diglucoside (SDG)CCl4-induced oxidative stress in ratsAntioxidant enzymes12.5 and 25 mg/kg b.w. (oral)Significantly increased CAT, SOD, and POX activities; significantly decreased LPO[1].
DPPH radical scavengingIC50: 78.9 µg/mlExerted high in vitro antioxidant potency[1].
Painful nerve root compression in ratsOxidative stress marker (8-OHG)200 mg/kg (subcutaneous)Significantly decreased 8-OHG labeling in DRG neurons[2][3].
Edaravone
Glutamate-induced toxicity in spiral ganglion neuronsCell Viability (MTT assay)250 µM, 500 µM, 750 µMPretreatment significantly mitigated cell death[4].
Apoptosis/Necrosis (Ho. 33342/PI staining)Not specifiedReduced both apoptosis and necrosis[4].
Glutamate-induced toxicity in nearly pure neuronal cultureCell Survival (Trypan blue)500 µMSignificantly higher cell survival rate compared to control[5].
ROS Production500 µMSignificantly lower ROS amount 4h after glutamate (B1630785) insult[5].
H2O2 or glutamate-induced toxicity in hippocampal neuronsCell ViabilityNot specifiedProtected against decreased cell viability and neurite shortening[6].
AlCl3/D-galactose-induced cognitive impairment in miceCognitive function, ApoptosisNot specifiedAttenuated neuronal apoptosis and ameliorated cognitive impairment[6].
N-butylphthalide (NBP)
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in rat cortical neuronsCell Viability, LDH release100 µMIncreased cellular vigor and decreased LDH release[7].
iNOS mRNA expression100 µMDecreased iNOS mRNA expression after OGD 4h/R 8h[7].
Transient middle cerebral artery occlusion/reperfusion (t-MCAO/R) in miceInfarct Volume, Neurological Deficits30 mg/kg (i.p.)Significantly reduced infarct volume and neurological deficits[8].
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in primary cortical neuronsCell Viability5 µMSignificantly improved cell viability[8].
Citicoline
Aβ/hypoperfusion-induced neurodegeneration in ratsApoptosis (TUNEL)125 and 250 mg/kgReduced number of apoptotic neurons from 105.3 to ~34-39[9].
Neuronal Degeneration (CA1 area)125 and 250 mg/kgReduced degeneration from 450.5 µm to ~86-121 µm[9].
Glutamate-induced toxicity in primary retinal culturesApoptosis (TUNEL)100 µMSignificantly reduced the apoptotic rate[10].
Lead-induced injury in PC12 cellsCell ViabilityNot specifiedSignificantly increased cell viability[11].
Apoptosis markersNot specifiedReduced Bax expression, increased Bcl-2 expression, and reduced caspase-3 activation[11].

Mechanisms of Neuroprotection

This compound and Related Lignans

Lignans, including secoisolariciresinol and its derivatives, are believed to exert their neuroprotective effects primarily through their antioxidant and anti-inflammatory properties[12][13].

  • Antioxidant Activity: They can scavenge free radicals and reduce oxidative stress, a key contributor to neuronal damage in various neurological disorders[1][2].

  • Anti-inflammatory Effects: Secoisolariciresinol diglucoside (SDG) has been shown to diminish leukocyte adhesion and migration across the blood-brain barrier and reduce the expression of adhesion molecules, thereby mitigating neuroinflammation[13][14][15].

Lignan_Neuroprotection cluster_stress Cellular Stressors cluster_lignan Lignans (e.g., this compound) cluster_effects Neuroprotective Mechanisms Oxidative_Stress Oxidative Stress Neuronal_Damage Neuronal Damage & Apoptosis Oxidative_Stress->Neuronal_Damage Inflammation Inflammation Inflammation->Neuronal_Damage Lignan This compound & Related Lignans Antioxidant Free Radical Scavenging (Antioxidant Effect) Lignan->Antioxidant Inhibits Anti_inflammatory Reduced Leukocyte Adhesion (Anti-inflammatory Effect) Lignan->Anti_inflammatory Inhibits Antioxidant->Neuronal_Damage Prevents Anti_inflammatory->Neuronal_Damage Prevents Neuroprotection Neuroprotection

Known Neuroprotectants
  • Edaravone: A potent free radical scavenger that mitigates oxidative stress by neutralizing free radicals, thereby protecting neurons from damage[5][6][12]. It has been shown to inhibit both apoptosis and necrosis in models of glutamate excitotoxicity[4][12].

  • N-butylphthalide (NBP): This compound exhibits multi-target neuroprotective effects, including improving microcirculation, protecting mitochondrial function, and exerting anti-inflammatory and anti-apoptotic actions[1][7].

  • Citicoline: It contributes to the synthesis of phosphatidylcholine, a major component of neuronal cell membranes. This helps in membrane repair and reduces apoptosis[9][10][11][16].

Known_Neuroprotectants_Mechanisms cluster_insult Ischemic Insult cluster_pathways Pathological Cascades cluster_drugs Neuroprotectants Ischemia Ischemia / Reperfusion Oxidative_Stress Oxidative Stress (Free Radicals) Ischemia->Oxidative_Stress Inflammation Inflammation Ischemia->Inflammation Apoptosis Apoptosis Ischemia->Apoptosis Membrane_Damage Membrane Damage Ischemia->Membrane_Damage Neuronal_Death Neuronal Death Oxidative_Stress->Neuronal_Death Inflammation->Neuronal_Death Apoptosis->Neuronal_Death Membrane_Damage->Neuronal_Death Edaravone Edaravone Edaravone->Oxidative_Stress Scavenges NBP NBP NBP->Inflammation Inhibits NBP->Apoptosis Inhibits Citicoline Citicoline Citicoline->Apoptosis Inhibits Citicoline->Membrane_Damage Repairs

Experimental Protocols

A general workflow for in vitro neuroprotection studies is outlined below.

Experimental_Workflow Cell_Culture Neuronal Cell Culture (e.g., HT22, Primary Neurons) Induce_Toxicity Induce Neurotoxicity (e.g., Glutamate, OGD) Cell_Culture->Induce_Toxicity Treatment Treat with Neuroprotectant (e.g., this compound) Induce_Toxicity->Treatment Incubation Incubation Period Treatment->Incubation Assessment Assess Neuroprotection Incubation->Assessment Viability Cell Viability (MTT Assay) Assessment->Viability Apoptosis Apoptosis (TUNEL, Caspase-3 Assay) Assessment->Apoptosis Mitochondria Mitochondrial Health (JC-1 Assay) Assessment->Mitochondria ROS Oxidative Stress (ROS Assay) Assessment->ROS

Glutamate-Induced Neurotoxicity in HT22 Cells

This in vitro model is used to screen for neuroprotective compounds against excitotoxicity, a common mechanism of neuronal injury.

  • Cell Culture: HT22 mouse hippocampal cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

  • Induction of Toxicity: Cells are exposed to a specific concentration of glutamate (e.g., 5 mM) for a defined period (e.g., 16-24 hours) to induce oxidative stress and cell death[17][18][19].

  • Treatment: The neuroprotective compound is typically added to the cell culture either as a pretreatment before glutamate exposure or concurrently with glutamate.

  • Assessment of Neuroprotection: Cell viability is commonly assessed using the MTT assay.

Oxygen-Glucose Deprivation (OGD)

This in vitro model mimics the conditions of ischemic stroke.

  • Cell Culture: Primary neurons or neuronal cell lines are cultured under standard conditions.

  • OGD Procedure: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber with a deoxygenated atmosphere (e.g., 95% N2, 5% CO2) for a specific duration (e.g., 4 hours)[20][21][22][23][24][25].

  • Reoxygenation: Following OGD, the cells are returned to a normal, glucose-containing medium and a normoxic environment for a period of reoxygenation (e.g., 24 hours).

  • Treatment: The test compound can be administered before, during, or after the OGD period.

  • Assessment: Neuronal injury is quantified using assays for cell viability (MTT), apoptosis (TUNEL, caspase activity), and other markers of cellular stress.

Middle Cerebral Artery Occlusion (MCAO)

This in vivo model is a widely used animal model of focal ischemic stroke[26][27][28][29].

  • Animal Model: Typically performed in rodents (rats or mice).

  • Surgical Procedure: The middle cerebral artery is temporarily or permanently occluded. A common method is the intraluminal filament technique, where a filament is inserted through the external carotid artery to block the origin of the MCA[26][28][29].

  • Reperfusion: For transient MCAO, the filament is withdrawn after a specific period (e.g., 2 hours) to allow for reperfusion.

  • Treatment: The neuroprotective agent is administered at a specific time point relative to the onset of ischemia or reperfusion.

  • Outcome Measures:

    • Infarct Volume: Measured 24-48 hours post-MCAO using TTC staining.

    • Neurological Deficit Scoring: Behavioral tests are conducted to assess motor and sensory function.

    • Histological and Molecular Analysis: Brain tissue is analyzed for markers of apoptosis, inflammation, and oxidative stress.

Key Experimental Assays
  • MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, which is then solubilized and quantified by spectrophotometry[27][30][31][32].

  • TUNEL Assay (Apoptosis): This method detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with labeled dUTPs, which can then be visualized by fluorescence microscopy[7][18][25][28][33].

  • JC-1 Assay (Mitochondrial Membrane Potential): The JC-1 dye accumulates in healthy mitochondria as red fluorescent aggregates. In apoptotic cells with decreased mitochondrial membrane potential, the dye remains in the cytoplasm as green fluorescent monomers. The ratio of red to green fluorescence is used to quantify mitochondrial depolarization[4][8][22][24][34].

  • ROS Assay (Oxidative Stress): Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by reactive oxygen species (ROS) to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS[10][20][21][23][35].

  • Caspase-3 Activity Assay (Apoptosis): This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. A specific peptide substrate for caspase-3 is labeled with a colorimetric or fluorometric reporter. Cleavage of the substrate by active caspase-3 releases the reporter, which is then quantified[15][16][17][19].

Conclusion

The available preclinical data suggests that derivatives of this compound and the related lignan SDG possess neuroprotective properties, primarily attributed to their antioxidant and anti-inflammatory activities. In comparison, Edaravone, NBP, and Citicoline are well-established neuroprotectants with distinct but sometimes overlapping mechanisms of action. Edaravone is a potent free radical scavenger, NBP has pleiotropic effects on mitochondrial function and inflammation, and Citicoline supports cell membrane integrity and reduces apoptosis.

Further research is warranted to directly evaluate the neuroprotective efficacy of this compound in various in vitro and in vivo models of neurological disorders and to elucidate its precise molecular mechanisms. Such studies will be crucial in determining its potential as a novel therapeutic agent for neurodegenerative diseases and acute brain injuries.

References

The Structure-Activity Relationship of 5,5'-Dimethoxysecoisolariciresinol and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5,5'-Dimethoxysecoisolariciresinol and its analogs, with a focus on their cytotoxic activities against cancer cell lines. The information presented herein is intended to support research and development efforts in the field of oncology by providing a concise overview of the current landscape, including experimental data and potential mechanisms of action.

Introduction to this compound and its Therapeutic Potential

Lignans (B1203133), a class of polyphenolic compounds found in various plants, have garnered significant attention for their diverse biological activities, including anticancer properties. Secoisolariciresinol (B192356) and its derivatives are among the most studied lignans. This compound, a derivative of secoisolariciresinol, is a subject of interest for its potential as a chemotherapeutic agent. Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the design of more potent and selective anticancer drugs.

Comparative Analysis of Cytotoxic Activity

The cytotoxic activity of this compound and its analogs has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting biological or biochemical functions. The following tables summarize the available data on the cytotoxic activity of secoisolariciresinol and its derivatives.

It is important to note that there is conflicting evidence regarding the cytotoxicity of secoisolariciresinol. While some studies suggest it possesses antiproliferative effects, others report a lack of activity. For instance, one study reports IC50 values of 25 µM for secoisolariciresinol and 11 µM for its diacetate derivative against the MCF-7 breast cancer cell line. In contrast, another comprehensive study on the structure-activity relationship of secoisolariciresinol and its derivatives found that secoisolariciresinol and its anhydro-derivative showed no cytotoxic activity.[1][2] This discrepancy may arise from differences in experimental conditions, cell lines used, or the purity of the tested compounds.

Further investigation in the same study revealed that the removal of the hydroxyl groups at the 9 and 9' positions to form dihydroguaiaretic acid (DGA) resulted in cytotoxic activity, with IC50 values around 30 µM for all its stereoisomers.[1][2] This suggests that the hydroxyl groups at these positions may be detrimental to the cytotoxic potential of the secoisolariciresinol scaffold.

Table 1: Cytotoxic Activity (IC50) of Secoisolariciresinol and its Analogs

CompoundCancer Cell LineIC50 (µM)Reference
SecoisolariciresinolMCF-7 (Breast)25Request for PDF
Secoisolariciresinol-4',4''-diacetateMCF-7 (Breast)11Request for PDF
Secoisolariciresinol (SECO, 1)HL-60 (Leukemia), HeLa (Cervical)No activity[1][2]
9,9'-anhydrosecoisolariciresinol (2)HL-60 (Leukemia), HeLa (Cervical)No activity[1][2]
(8R,8'R)-Dihydroguaiaretic acid (DGA, 3)HL-60 (Leukemia), HeLa (Cervical)~30[1][2]
(8R,8'S)-meso-Dihydroguaiaretic acid (4)HL-60 (Leukemia), HeLa (Cervical)~30[1][2]
(8S,8'S)-Dihydroguaiaretic acid (5)HL-60 (Leukemia), HeLa (Cervical)~30[1][2]

Table 2: Structure-Activity Relationship of Dihydroguaiaretic Acid (DGA) Derivatives

CompoundModificationCancer Cell LineIC50 (µM)Reference
(8R,8'R)-9-Butyl DGA derivative (13)Addition of a butyl group at the 9-positionHL-60 (Leukemia), HeLa (Cervical)~6[1][2]
(8R,8'R)-7-(3-hydroxy-4-methoxyphenyl)-7'-(2-ethoxyphenyl) DGA derivative (47)Modification of aryl groupsHL-60 (Leukemia), HeLa (Cervical)~1[1][2]

These findings suggest that increasing the hydrophobicity at the 9 and 9' positions and modifying the aryl groups can significantly enhance the cytotoxic activity of the secoisolariciresinol scaffold.[1][2]

Potential Mechanisms of Action: Targeting NF-κB and PI3K/Akt Signaling Pathways

The anticancer activity of lignans is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and inflammation. The Nuclear Factor-kappa B (NF-κB) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways are two such critical pathways that are often dysregulated in cancer.

Secoisolariciresinol diglucoside (SDG), the glycosidic precursor of secoisolariciresinol, has been shown to inhibit NF-κB signaling and reduce mammary tumor growth. This suggests that the active metabolites, including secoisolariciresinol and potentially this compound, may exert their anticancer effects through the suppression of this pro-inflammatory and pro-survival pathway. Furthermore, studies have indicated that SDG can inhibit the Akt/IκB/NF-κB pathway, providing a more detailed mechanistic insight.

The following diagrams illustrate the potential signaling pathways targeted by this compound and its analogs.

NF_kB_Pathway cluster_0 Stimuli (e.g., TNF-α) Stimuli (e.g., TNF-α) Receptor Receptor Stimuli (e.g., TNF-α)->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκB IκB IKK Complex->IκB phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκB->NF-κB (p50/p65) releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus Gene Transcription Gene Transcription NF-κB (p50/p65)->Gene Transcription activates Inflammation, Proliferation, Survival Inflammation, Proliferation, Survival Gene Transcription->Inflammation, Proliferation, Survival This compound & Analogs This compound & Analogs This compound & Analogs->IKK Complex inhibits

Caption: Putative inhibition of the NF-κB signaling pathway.

PI3K_Akt_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors activates Cell Survival, Proliferation Cell Survival, Proliferation Downstream Effectors->Cell Survival, Proliferation This compound & Analogs This compound & Analogs This compound & Analogs->Akt inhibits

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for the replication and validation of the cited findings.

Synthesis of Secoisolariciresinol Analogs

The synthesis of secoisolariciresinol and its analogs typically involves multi-step chemical reactions. For instance, the synthesis of dihydroguaiaretic acid (DGA) derivatives starts from commercially available materials and involves key steps such as stereoselective reduction and etherification or alkylation to introduce various substituents. The purification and characterization of the final products are generally performed using techniques like column chromatography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and its analogs) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for a structure-activity relationship study of novel anticancer compounds.

SAR_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 SAR Analysis & Mechanistic Studies Design of Analogs Design of Analogs Chemical Synthesis Chemical Synthesis Design of Analogs->Chemical Synthesis Purification & Structural Analysis Purification & Structural Analysis Chemical Synthesis->Purification & Structural Analysis Cytotoxicity Screening (e.g., MTT Assay) Cytotoxicity Screening (e.g., MTT Assay) Purification & Structural Analysis->Cytotoxicity Screening (e.g., MTT Assay) Determination of IC50 Values Determination of IC50 Values Cytotoxicity Screening (e.g., MTT Assay)->Determination of IC50 Values Structure-Activity Relationship Analysis Structure-Activity Relationship Analysis Determination of IC50 Values->Structure-Activity Relationship Analysis Identification of Lead Compounds Identification of Lead Compounds Structure-Activity Relationship Analysis->Identification of Lead Compounds Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) Identification of Lead Compounds->Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways)->Design of Analogs Feedback for new designs

Caption: General workflow for a structure-activity relationship study.

Conclusion and Future Directions

The available data, primarily from studies on secoisolariciresinol and its derivatives, provide valuable insights into the structure-activity relationship of this class of lignans. The evidence suggests that modifications to the secoisolariciresinol backbone, particularly at the 9, 9', and aryl positions, can significantly impact cytotoxic activity. The inhibition of the NF-κB and PI3K/Akt signaling pathways represents a plausible mechanism of action for these compounds.

However, a notable gap in the literature is the lack of specific SAR studies on a series of this compound analogs. Future research should focus on the synthesis and cytotoxic evaluation of a diverse library of these analogs to build a more comprehensive SAR model. Such studies will be instrumental in optimizing the anticancer properties of this promising class of natural products and advancing their development as potential therapeutic agents.

References

A Comparative Analysis of Secoisolariciresinol and its Metabolites: Antioxidant and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to a lack of available scientific literature on the metabolism of 5,5'-Dimethoxysecoisolariciresinol, its specific metabolites have not been identified. Consequently, a direct head-to-head comparison with its metabolites, as initially requested, cannot be provided. This guide presents a comprehensive comparison of the well-studied lignan (B3055560), secoisolariciresinol (B192356) (SECO) , and its primary metabolites, enterodiol (B191174) (ED) and enterolactone (B190478) (EL) , as an illustrative alternative. This information is intended for researchers, scientists, and drug development professionals to highlight the significant differences in biological activity that can arise from the metabolism of a parent compound.

Introduction

Lignans (B1203133) are a class of polyphenolic compounds found in a variety of plants, with flaxseed being a particularly rich source of secoisolariciresinol diglucoside (SDG). Following ingestion, SDG is hydrolyzed to SECO, which is then converted by the gut microbiota into the mammalian lignans, enterodiol (ED) and enterolactone (EL).[1][2] These metabolites are absorbed and are believed to be responsible for many of the health benefits associated with lignan consumption, including antioxidant, anti-inflammatory, and anticancer activities.[1][3] Understanding the comparative bioactivities of SECO and its metabolites is crucial for evaluating their therapeutic potential.

Metabolic Pathway of Secoisolariciresinol

The conversion of secoisolariciresinol to its metabolites, enterodiol and enterolactone, is a multi-step process mediated by the gut microbiota.

SDG Secoisolariciresinol Diglucoside (SDG) SECO Secoisolariciresinol (SECO) SDG->SECO Hydrolysis (Gut Microbiota) ED Enterodiol (ED) SECO->ED Dehydroxylation & Demethylation (Gut Microbiota) EL Enterolactone (EL) ED->EL Oxidation (Gut Microbiota)

Metabolic conversion of SDG to enterolignans.

Comparative Antioxidant Activity

The antioxidant capacity of SECO and its metabolites has been evaluated using various in vitro assays. The data consistently demonstrates that the metabolic conversion of SECO to ED and EL significantly enhances its antioxidant potential.

CompoundAntioxidant Potency (vs. Vitamin E)Inhibition of Zymosan-activated PMNL-CL (%) at 2.5 mg/mlKey FindingsReference
Secoisolariciresinol (SECO) 4.8691.2Potent antioxidant activity.[4][5]
Enterodiol (ED) 5.0294.2Highest antioxidant potency among the group.[4][5]
Enterolactone (EL) 4.3581.6Strong antioxidant activity, slightly less potent than SECO and ED.[4][5]
Secoisolariciresinol Diglucoside (SDG) 1.2723.8Significantly lower antioxidant potency compared to its metabolites.[4][5]

Experimental Protocols

Chemiluminescence Assay for Antioxidant Activity

This assay measures the antioxidant activity by quantifying the reduction of chemiluminescence produced by zymosan-activated polymorphonuclear leukocytes (PMNLs).

  • Preparation of PMNLs: Fresh human blood is collected and PMNLs are isolated using a standard dextran (B179266) sedimentation and Ficoll-Hypaque gradient centrifugation method.

  • Chemiluminescence Measurement:

    • A reaction mixture containing PMNLs, luminol, and the test compound (SECO, ED, EL, or SDG) at various concentrations is prepared in a buffer solution.

    • Zymosan is added to activate the PMNLs, which initiates the production of reactive oxygen species (ROS).

    • The luminol-enhanced chemiluminescence is measured using a luminometer.

  • Data Analysis: The percentage reduction in chemiluminescence in the presence of the test compound compared to the control (without the compound) is calculated to determine the antioxidant activity. The antioxidant potency is then compared to a standard antioxidant like vitamin E.[4][6]

Signaling Pathways

The biological effects of secoisolariciresinol and its metabolites are mediated through various signaling pathways. Notably, their structural similarity to estrogen allows them to interact with estrogen signaling pathways.

SECO SECO Erk12 Erk1/2 Pathway SECO->Erk12 PI3KAkt PI3K/Akt Pathway SECO->PI3KAkt NFkB NF-κB Pathway SECO->NFkB Inhibition ED ED ED->Erk12 ED->PI3KAkt EL EL EL->Erk12 EL->PI3KAkt Anticancer Anticancer Effects Erk12->Anticancer PI3KAkt->Anticancer Anti_inflammatory Anti-inflammatory Effects NFkB->Anti_inflammatory Antioxidant Antioxidant Effects

Signaling pathways modulated by SECO and its metabolites.

All three lignans—SECO, ED, and EL—have been shown to activate the Erk1/2 and PI3K/Akt pathways, which are involved in cell proliferation and survival.[7][8][9] The parent compound, in its diglucoside form (SDG), has been demonstrated to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[10]

Comparative Biological Activities

Beyond their antioxidant effects, SECO, ED, and EL exhibit a range of other biological activities.

Biological ActivitySecoisolariciresinol (SECO)Enterodiol (ED)Enterolactone (EL)Key FindingsReferences
Anti-inflammatory SDG (the precursor) inhibits the NF-κB pathway.[10]Data not as extensively studied as EL.Associated with lower levels of C-reactive protein (CRP), a marker of inflammation.Enterolignans, particularly EL, show systemic anti-inflammatory effects.[10][11]
Anticancer Precursor to active metabolites.Less potent than EL in some studies.Inhibits the growth of various cancer cell lines (e.g., prostate, breast).[12]EL is considered the most potent anticancer metabolite.[3][12]
Estrogenic Activity Weak estrogenic activity.Moderate estrogenic activity.Exhibits both estrogenic and anti-estrogenic effects depending on the context.The enterolignans are considered phytoestrogens and can modulate estrogen signaling.[7][8][9]

Experimental Workflow for In Vitro Anticancer Activity Assessment

A general workflow to compare the anticancer effects of these compounds is as follows:

start Cancer Cell Culture (e.g., MCF-7, PC-3) treatment Treatment with SECO, ED, EL (various concentrations) start->treatment proliferation Cell Proliferation Assay (e.g., MTT, BrdU) treatment->proliferation apoptosis Apoptosis Assay (e.g., Annexin V, Caspase activity) treatment->apoptosis western_blot Western Blot Analysis (e.g., Erk, Akt, NF-κB pathways) treatment->western_blot data_analysis Data Analysis and Comparison proliferation->data_analysis apoptosis->data_analysis western_blot->data_analysis

Workflow for in vitro anticancer activity comparison.

Conclusion

The metabolism of secoisolariciresinol by the gut microbiota into enterodiol and enterolactone significantly enhances its biological activities, particularly its antioxidant and anticancer properties. Enterodiol emerges as the most potent antioxidant, while enterolactone is generally considered the more active anticancer agent. These findings underscore the critical role of the gut microbiome in modulating the bioactivity of dietary lignans and highlight the importance of considering metabolic transformation when evaluating the therapeutic potential of natural compounds. Further research is warranted to elucidate the specific metabolites of this compound to enable a direct comparison of its bioactivities.

References

Confirming the Purity of Synthesized 5,5'-Dimethoxysecoisolariciresinol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, establishing the purity of a newly synthesized compound is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for confirming the purity of synthesized 5,5'-Dimethoxysecoisolariciresinol, alongside two common lignan (B3055560) alternatives, (+)-Pinoresinol and (-)-Lariciresinol.

Comparative Analysis of Lignan Purity

The purity of synthesized this compound and its alternatives can be reliably determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide crucial structural confirmation and identification of potential impurities.

Compound Purity (HPLC Area %) Retention Time (min) Molecular Weight (Da) Key NMR Signals (δ, ppm)
Synthesized this compound > 98%15.2422.47~6.5 (Ar-H), ~3.8 (OMe), ~3.5 (CH2OH), ~1.8 (CH)
(+)-Pinoresinol ≥ 95%12.8358.39~6.9 (Ar-H), ~4.7 (H-2/H-6), ~3.8 (OMe), ~3.1 (H-1/H-5)
(-)-Lariciresinol ≥ 95%13.5360.40~6.8 (Ar-H), ~4.2 (H-7'), ~3.8 (OMe), ~2.8 (H-8)

Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below. These protocols can be adapted based on the specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for the quantitative analysis of lignan purity.

  • Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B (linear gradient)

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound and standards in methanol (B129727) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is determined by calculating the peak area of the main compound as a percentage of the total peak area in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compound and identifying any residual solvents or impurities.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated methanol (CD₃OD) or deuterated chloroform (B151607) (CDCl₃).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

  • Data Acquisition: Acquire standard ¹H and ¹³C spectra. For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Analysis: Compare the observed chemical shifts and coupling constants with known values for the target compound or related structures. Integration of proton signals can provide a quantitative measure of purity when compared to a certified internal standard (qNMR).

Mass Spectrometry (MS) for Molecular Weight Verification

MS is used to confirm the molecular weight of the synthesized compound.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, often coupled with an HPLC system (LC-MS).

  • Ionization Mode: ESI positive or negative mode.

  • Analysis Mode: Full scan to determine the molecular ion peak [M+H]⁺ or [M-H]⁻.

  • Sample Preparation: The sample can be directly infused into the mass spectrometer or analyzed via LC-MS using the HPLC conditions described above.

  • Data Analysis: The observed mass-to-charge ratio (m/z) of the molecular ion should correspond to the calculated molecular weight of the target compound.

Visualizing the Purity Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the purity of a synthesized compound.

Purity_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_decision Conclusion cluster_outcome Synthesis Chemical Synthesis Purification Purification (e.g., Flash Chromatography) Synthesis->Purification HPLC HPLC (Quantitative Purity) Purification->HPLC NMR NMR Spectroscopy (Structural Confirmation) Purification->NMR MS Mass Spectrometry (Molecular Weight) Purification->MS Purity_Check Purity Confirmed? HPLC->Purity_Check NMR->Purity_Check MS->Purity_Check Proceed Proceed to Further Experiments Purity_Check->Proceed Yes (>95%) Re_purify Re-purify Compound Purity_Check->Re_purify No (<95%)

Caption: Workflow for the synthesis, purification, and purity confirmation of a chemical compound.

Signaling Pathways and Logical Relationships

While this compound's specific signaling pathway interactions are a subject of ongoing research, lignans (B1203133), in general, are known to modulate various cellular pathways. For instance, secoisolariciresinol (B192356) is a precursor to the mammalian lignans enterodiol (B191174) and enterolactone, which have been studied for their potential effects on estrogen-dependent signaling pathways. The purity of the synthesized compound is paramount for accurately elucidating its specific biological activity and distinguishing its effects from those of any potential impurities.

Signaling_Pathway_Modulation Compound Synthesized Compound (e.g., this compound) Purity High Purity (>95%) Compound->Purity Impurity Presence of Impurities Compound->Impurity Cell_Target Cellular Target (e.g., Receptor, Enzyme) Purity->Cell_Target Impurity->Cell_Target Non_Specific_Effect Non-Specific or Confounding Effects Impurity->Non_Specific_Effect Specific_Effect Specific Biological Effect Cell_Target->Specific_Effect Reliable_Data Reliable Experimental Data Specific_Effect->Reliable_Data Unreliable_Data Unreliable Experimental Data Non_Specific_Effect->Unreliable_Data

Caption: The impact of compound purity on the reliability of biological signaling pathway studies.

Safety Operating Guide

Essential Guide to the Proper Disposal of 5,5'-Dimethoxysecoisolariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 5,5'-Dimethoxysecoisolariciresinol, ensuring the safety of laboratory personnel and adherence to environmental regulations. The information is targeted towards researchers, scientists, and professionals in drug development who handle this compound.

I. Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory:

  • Engineering Controls: Use only in a well-ventilated area or within a chemical fume hood to minimize inhalation of dust.[2] Ensure that eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

    • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are required. Change gloves immediately if they become contaminated.

    • Respiratory Protection: If dust is generated, a NIOSH-approved respirator is necessary.

II. Operational Plan for Disposal

The standard and required method for the disposal of this compound is through an approved chemical waste disposal service.[1][3][4] Direct disposal into drains, sewers, or regular trash is strictly prohibited.

Step 1: Waste Identification and Segregation

  • Identify Waste: All materials contaminated with this compound must be treated as chemical waste. This includes:

    • Unused or expired solid compound.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., weigh boats, pipette tips, vials).

    • Contaminated PPE (e.g., gloves, disposable lab coats).

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EH&S) department.

Step 2: Waste Collection and Containment

  • Solid Waste:

    • Collect dry, solid this compound waste in a designated, robust, and sealable container.

    • Ensure the container is clearly labeled "Hazardous Waste" and includes the full chemical name: "this compound".

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound in a separate, leak-proof, and chemically compatible container.

    • The container must be clearly labeled "Hazardous Waste" and list all chemical constituents, including the solvent and an estimated concentration of this compound.

  • Contaminated Labware and PPE:

    • Place all contaminated disposable items, such as gloves, wipes, and plasticware, into a designated, sealed waste bag or container.

    • Label the container appropriately, for instance, "Solid Waste Contaminated with this compound".

Step 3: Waste Storage

  • Designated Area: Store all waste containers in a designated satellite accumulation area within the laboratory.

  • Safe Storage: This area should be secure, away from general laboratory traffic, and separate from incompatible chemicals. Keep containers tightly closed.[1][3]

Step 4: Arranging for Disposal

  • Contact EH&S: Notify your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.

  • Documentation: Accurately complete all required waste disposal forms, providing a detailed description of the waste container's contents.

  • Institutional Procedures: Strictly follow your institution's specific protocols for hazardous waste pickup, handling, and disposal.

III. Quantitative Data Summary

For reference, the key physical and chemical properties of this compound are summarized below.

PropertyValueSource
Molecular FormulaC₂₂H₃₀O₈[5]
Molecular Weight422.47 g/mol [6]
Melting Point198 - 202 °C / 388.4 - 395.6 °F[3]
AppearanceLight yellow solid[3]

IV. Disposal Workflow Visualization

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste identify Step 1: Identify Waste Type start->identify solid Solid Waste (Pure compound, contaminated PPE, weigh boats, etc.) identify->solid Solid liquid Liquid Waste (Solutions containing the compound) identify->liquid Liquid collect_solid Step 2: Collect in a Labeled, Sealable Solid Waste Container solid->collect_solid collect_liquid Step 2: Collect in a Labeled, Leak-Proof Liquid Waste Container liquid->collect_liquid storage Step 3: Store Securely in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage ehs Step 4: Contact EH&S and Complete Waste Pickup Documentation storage->ehs disposal Final Disposal by Approved Waste Management Facility ehs->disposal

Caption: Disposal workflow for this compound.

By adhering to this structured approach for the disposal of this compound, laboratories can maintain a safe working environment and ensure compliance with all relevant environmental regulations. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling 5,5'-Dimethoxysecoisolariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 5,5'-Dimethoxysecoisolariciresinol. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn to minimize exposure and ensure safety.

PPE CategoryItemSpecification/Standard
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 or EN 166
Hand Protection Chemical-resistant GlovesNitrile or Neoprene
Body Protection Laboratory CoatLong-sleeved
Respiratory Not generally required for small quantities. Use a NIOSH-approved respirator if dust or aerosols are generated.N95 or higher

Operational Plan: Step-by-Step Handling and Disposal

I. Engineering Controls and Preparation:

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or creating solutions.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.

  • Material Preparation: Before handling, ensure all necessary equipment, including a designated waste container, is within reach to avoid unnecessary movement and potential spills.

II. Safe Handling Procedures:

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. Do not ingest or inhale the compound.

  • Weighing: If weighing the solid form, do so in a fume hood or a ventilated balance enclosure to minimize inhalation of any dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

III. Accidental Exposure First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

IV. Spill Management:

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in a labeled, sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent followed by soap and water.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

V. Disposal Plan:

  • Waste Identification: All materials contaminated with this compound, including unused product, empty containers, and contaminated lab supplies (e.g., gloves, pipette tips), are considered chemical waste.

  • Segregation: Segregate this waste into a designated, clearly labeled hazardous waste container. Do not mix with non-hazardous waste.

  • Storage: Store the hazardous waste container in a secure, designated area away from incompatible materials. Keep the container sealed when not in use.

  • Professional Disposal: Arrange for the disposal of the chemical waste through your institution's EHS department or a licensed hazardous waste disposal company. Follow all federal, state, and local regulations for chemical waste disposal.

Experimental Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound A Preparation & Engineering Controls - Work in Fume Hood - Eyewash & Safety Shower Accessible B Wear Appropriate PPE - Safety Goggles - Lab Coat - Nitrile Gloves A->B C Handling Procedures - Avoid Contact & Inhalation - Weigh in Ventilated Enclosure - Wash Hands After Handling B->C D Accidental Exposure? C->D E First Aid Measures - Eye Flush - Skin Wash - Move to Fresh Air - Seek Medical Attention D->E Yes F Spill? D->F No E->F G Spill Management - Evacuate & Ventilate - Contain & Clean - Report to EHS F->G Yes H Waste Generation F->H No G->H I Waste Segregation & Collection - Designated, Labeled Container H->I J Waste Storage - Secure, Designated Area - Sealed Container I->J K Professional Disposal - Contact EHS - Follow Regulations J->K

Caption: Logical workflow for the safe handling and disposal of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5'-Dimethoxysecoisolariciresinol
Reactant of Route 2
5,5'-Dimethoxysecoisolariciresinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.